molecular formula C14H13FO3 B6374270 4-(2,4-Dimethoxyphenyl)-3-fluorophenol CAS No. 1261950-61-1

4-(2,4-Dimethoxyphenyl)-3-fluorophenol

Cat. No.: B6374270
CAS No.: 1261950-61-1
M. Wt: 248.25 g/mol
InChI Key: YTCDDPREFGFYIF-UHFFFAOYSA-N
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Description

4-(2,4-Dimethoxyphenyl)-3-fluorophenol is a useful research compound. Its molecular formula is C14H13FO3 and its molecular weight is 248.25 g/mol. The purity is usually 95%.
The exact mass of the compound 4-(2,4-Dimethoxyphenyl)-3-fluorophenol, 95% is 248.08487243 g/mol and the complexity rating of the compound is 261. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-(2,4-Dimethoxyphenyl)-3-fluorophenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2,4-Dimethoxyphenyl)-3-fluorophenol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(2,4-dimethoxyphenyl)-3-fluorophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FO3/c1-17-10-4-6-12(14(8-10)18-2)11-5-3-9(16)7-13(11)15/h3-8,16H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTCDDPREFGFYIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=C(C=C(C=C2)O)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50684379
Record name 2-Fluoro-2',4'-dimethoxy[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50684379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261950-61-1
Record name 2-Fluoro-2',4'-dimethoxy[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50684379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure Analysis of 4-(2,4-Dimethoxyphenyl)-3-fluorophenol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

4-(2,4-Dimethoxyphenyl)-3-fluorophenol is a polysubstituted biaryl compound, a class of molecules with significant importance in medicinal chemistry and materials science. The unique combination of a phenol, a fluorine atom, and a dimethoxyphenyl group on a biphenyl scaffold imparts specific steric and electronic properties that can influence biological activity and material characteristics. The fluorine substituent, in particular, is a common feature in many modern pharmaceuticals, where it can enhance metabolic stability, binding affinity, and bioavailability. A thorough structural analysis of this molecule is paramount for understanding its chemical behavior, predicting its properties, and guiding its potential applications. This guide provides a comprehensive examination of the synthesis, and spectroscopic characterization of 4-(2,4-Dimethoxyphenyl)-3-fluorophenol, offering insights for researchers in drug discovery and chemical sciences.

Molecular Structure and Physicochemical Properties

The foundational step in analyzing any chemical entity is to understand its core structure and predict its fundamental properties.

Chemical Structure:

The molecule consists of a phenol ring and a 2,4-dimethoxybenzene ring linked by a carbon-carbon single bond. The phenol ring is substituted with a fluorine atom at the 3-position and the dimethoxyphenyl group at the 4-position.

Caption: Chemical structure of 4-(2,4-Dimethoxyphenyl)-3-fluorophenol.

Table 1: Predicted Physicochemical Properties

PropertyValue
Molecular FormulaC₁₄H₁₃FO₃
Molecular Weight248.25 g/mol
XLogP33.2
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count3
Rotatable Bond Count3

Data predicted using computational models.

Synthesis via Suzuki-Miyaura Cross-Coupling

The most versatile and widely employed method for constructing biaryl systems is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2] This reaction's popularity stems from its mild conditions, tolerance of a wide array of functional groups, and the commercial availability of a vast library of boronic acids and aryl halides.[1]

For the synthesis of 4-(2,4-Dimethoxyphenyl)-3-fluorophenol, a logical approach involves the coupling of 4-bromo-3-fluorophenol with 2,4-dimethoxyphenylboronic acid. The choice of these starting materials is strategic; the carbon-bromine bond is sufficiently reactive for oxidative addition to the palladium catalyst, while the phenolic hydroxyl group and the methoxy groups are well-tolerated.[1]

Suzuki_Coupling_Workflow Reactants 4-Bromo-3-fluorophenol + 2,4-Dimethoxyphenylboronic Acid Reaction Suzuki-Miyaura Cross-Coupling Reactants->Reaction Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) + Base (e.g., K₂CO₃) Catalyst->Reaction Solvent Solvent (e.g., Toluene/Water) Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product 4-(2,4-Dimethoxyphenyl) -3-fluorophenol Purification->Product

Caption: Workflow for the synthesis of the target compound via Suzuki coupling.

Experimental Protocol: Synthesis
  • Reaction Setup: To a round-bottom flask, add 4-bromo-3-fluorophenol (1.0 mmol), 2,4-dimethoxyphenylboronic acid (1.2 mmol), and a suitable palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).

  • Solvent and Base Addition: Add a degassed mixture of toluene (10 mL), ethanol (2 mL), and an aqueous solution of a base like sodium carbonate (2 M, 5 mL).[3]

  • Reaction Execution: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-90 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent like ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the pure 4-(2,4-Dimethoxyphenyl)-3-fluorophenol.

Spectroscopic Characterization

A multi-technique spectroscopic approach is essential for the unambiguous structural elucidation of the synthesized compound.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the number of different types of protons and their chemical environments.

  • Phenolic -OH: A broad singlet is expected, typically in the range of 5-8 ppm. The exact chemical shift can be concentration-dependent and the peak may disappear upon D₂O exchange.

  • Aromatic Protons: The protons on the two aromatic rings will appear in the aromatic region (6.5-8.0 ppm). The specific splitting patterns and chemical shifts are dictated by the electronic effects of the substituents.

    • Fluorophenol Ring: The protons on this ring will exhibit complex splitting due to coupling with each other and with the fluorine atom.

    • Dimethoxyphenyl Ring: The protons on this ring will show characteristic splitting patterns consistent with a 1,2,4-trisubstituted benzene ring.

  • Methoxy -OCH₃ Protons: Two distinct singlets are expected for the two methoxy groups, likely in the range of 3.7-4.0 ppm.

¹³C NMR Spectroscopy

Carbon-13 NMR provides information about the carbon skeleton of the molecule.

  • Aromatic Carbons: The signals for the aromatic carbons will appear in the range of 110-160 ppm. The carbons directly attached to the electronegative oxygen and fluorine atoms will be significantly deshielded. The carbon-fluorine coupling will be observable, with larger coupling constants for carbons closer to the fluorine atom.

  • Methoxy Carbons: The carbons of the methoxy groups will appear as sharp signals in the upfield region, typically around 55-60 ppm.

¹⁹F NMR Spectroscopy

Fluorine-19 NMR is a highly sensitive technique for fluorine-containing compounds.[4][5]

  • A single resonance is expected for the fluorine atom. The chemical shift will be characteristic of a fluoroaromatic compound. This signal will likely be a multiplet due to coupling with the neighboring aromatic protons.[4]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[6][7][8]

Table 2: Expected IR Absorption Bands

Functional GroupWavenumber (cm⁻¹)Appearance
Phenolic O-H stretch3200-3600Broad
Aromatic C-H stretch3000-3100Sharp
C=C aromatic stretch1500-1600Medium to strong
C-O stretch (phenol)1200-1260Strong
C-O stretch (ether)1000-1150 (asymmetric), 1200-1275 (symmetric)Strong
C-F stretch1000-1400Strong
Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and information about the fragmentation pattern of the molecule.[9]

  • Molecular Ion Peak (M⁺): The mass spectrum should show a prominent molecular ion peak corresponding to the molecular weight of the compound (m/z = 248.25).

  • Fragmentation: Common fragmentation patterns for biphenyls and phenols may be observed, including the loss of small molecules like CO, CHO, and CH₃.[10][11]

Spectroscopic_Analysis cluster_NMR NMR Spectroscopy cluster_Vibrational Vibrational & Mass Analysis 1H_NMR Proton Environment & Connectivity 13C_NMR Carbon Skeleton & C-F Coupling 19F_NMR Fluorine Environment & H-F Coupling IR Functional Groups (OH, C-O, C-F) MS Molecular Weight & Fragmentation Structure 4-(2,4-Dimethoxyphenyl) -3-fluorophenol Structure->1H_NMR Structure->13C_NMR Structure->19F_NMR Structure->IR Structure->MS

Caption: A multi-faceted approach to spectroscopic structural confirmation.

Conclusion

The structural analysis of 4-(2,4-Dimethoxyphenyl)-3-fluorophenol requires a synergistic application of synthetic organic chemistry and modern spectroscopic techniques. The Suzuki-Miyaura cross-coupling provides an efficient route to this complex biaryl system. Subsequent detailed analysis by ¹H, ¹³C, and ¹⁹F NMR, IR spectroscopy, and mass spectrometry allows for the unambiguous confirmation of its structure. The insights gained from this comprehensive analysis are crucial for understanding the molecule's properties and for its further development in areas such as medicinal chemistry and materials science.

References

  • Benchchem. (n.d.). Gas chromatography-mass spectrometry (GC/MS) analysis of biphenyl compounds.
  • Sandiego. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls.
  • Chem Help ASAP. (2020, February 14). Suzuki cross-coupling reaction. YouTube.
  • Organic Chemistry Research. (2024, June 15). A Brief Review of Suzuki-Miyaura Cross-coupling Synthesis of Biaryls Using Green Transition Metal Palladium Catalysts.
  • Journal of Analytical Toxicology. (2003, March 15). Analysis of Polychiorinated Biphenyl Residues in Human Plasma by Gas Chromatography-Mass Spectrometry. Oxford Academic.
  • ResearchGate. (n.d.). Synthesis of biaryls 3 through Suzuki–Miyaura coupling between....
  • ACS Publications. (2025, June 5). Green and Sustainable Synthesis of Biaryls Using LaPO4·Pd Recyclable Nanocatalyst by the Suzuki–Miyaura Coupling in Aqueous Medium. ACS Omega.
  • ACS Publications. (n.d.). THE MASS SPECTRA OF DEUTERATED BIPHENYLS: MECHANISMS OF HYDROGEN AND CARBON LOSS PROCESSES1. The Journal of Physical Chemistry.
  • MassBank. (2021, April 19). Biphenyls and derivatives.
  • ResearchGate. (2025, August 6). (PDF) Polychlorinated biphenyl compounds (PCBs) determination from water by gas chromatography coupled with mass spectrometry (GC-MS).
  • (n.d.). Synthesis of 4-Fluorophenols from 4-tert-Butylphenols and Fluoride Sources Under Oxidative Conditions.
  • ResearchGate. (n.d.). Representative 19 F NMR spectra for extracts obtained after incubation....
  • (n.d.). 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition.
  • Fiveable. (2025, August 15). Spectroscopy of Alcohols and Phenols | Organic Chemistry....
  • (n.d.). 4-FLUORO PHENOL CAS NO 371-41-5 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • lookchem. (n.d.). Cas 371-41-5,4-Fluorophenol.
  • Santa Cruz Biotechnology. (n.d.). 4-Fluorophenol.
  • ChemBK. (2024, April 9). 4-Fluorophenol.
  • ACS Publications. (n.d.). Chemical shifts and coupling constants in pentafluorophenyl derivatives. I. Correlations of chemical shifts, coupling constants, and .pi.-electronic interactions. Journal of the American Chemical Society.
  • ResearchGate. (n.d.). An Overview of Fluorine NMR.
  • European Patent Office. (1986, July 30). Preparation of 4-fluorophenols - EP 0188848 A1.
  • Chemistry LibreTexts. (2024, September 20). 17.11: Spectroscopy of Alcohols and Phenols.
  • Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy.
  • Chemsrc. (2025, August 20). 4-Fluorophenol | CAS#:371-41-5.
  • PMC. (n.d.). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals.
  • ResearchGate. (n.d.). Polarized IR spectra of phenol aligned in a nematic solution (5% m/m) in ZLI-1695.
  • (2022, September 30). Application on infrared spectroscopy for the analysis of total phenolic compounds in fruits.
  • ChemicalBook. (n.d.). 3-Fluorophenol synthesis.
  • Patsnap. (2016, June 8). 4-amino-3-fluorophenol and preparation method thereof - Eureka.
  • Organic Syntheses Procedure. (n.d.). hydrogenolysis of phenolic ethers: biphenyl.

Sources

The Stereoelectronic Paradigm: Electronic Effects of Fluorine Substitution in Biaryl Phenols

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Fluorine Anomaly in Biaryl Systems

In modern drug discovery, the strategic incorporation of fluorine is rarely an afterthought; it is a precision tool used to engineer molecular properties. Fluorine is the most electronegative element, yet its small van der Waals radius (1.47 Å) allows it to mimic hydrogen or oxygen while profoundly altering the local electronic environment. When introduced into biaryl phenols—a privileged scaffold in kinase inhibitors, nuclear receptor ligands, and antimicrobial agents—fluorine exerts a complex interplay of inductive (-I), resonance (+R), and stereoelectronic effects [3].

This whitepaper dissects the causality behind fluorine's electronic behavior in biaryl phenols, focusing on how these modifications dictate pKa, modulate hydrogen bonding, and lock molecular conformations. Furthermore, we provide self-validating experimental workflows to accurately profile these physicochemical shifts.

Electronic Modulation of the Phenolic Hydroxyl

The primary electronic consequence of fluorinating a phenol is the modulation of its acidity and hydrogen-bonding capacity. Because the fluorine atom possesses a powerful inductive electron-withdrawing effect (-I), it stabilizes the negatively charged phenoxide anion. However, fluorine also possesses lone pairs that can donate electron density into the aromatic ring via resonance (+R).

In biaryl phenols, the spatial relationship between the fluorine atom and the phenolic hydroxyl group dictates which effect dominates:

  • Ortho/Para Substitution: The -I effect is partially offset by the +R effect. However, due to the extreme electronegativity of fluorine, the inductive effect generally prevails, leading to a net reduction in pKa.

  • Meta Substitution: The +R effect cannot operate effectively at the meta position, allowing the -I effect to act unopposed, resulting in a more pronounced pKa drop relative to para-substitution.

  • Polyfluorination: Additive inductive effects can drastically lower the pKa, converting a weak acid into a highly polarized hydrogen-bond donor. For instance, the pKa of tetrafluorophenol drops to approximately 5.53, enabling exceptionally strong hydrogen-bond interactions [4].

Quantitative Impact on Acidity

The table below summarizes the electronic effects of varying fluorination patterns on the pKa and hydrogen-bonding behavior of the phenolic core.

CompoundExperimental pKaPrimary Electronic EffectHydrogen-Bonding Capacity
Phenol 9.95BaselineModerate intermolecular donor
4-Fluorophenol 9.91Inductive (-I) ≈ Resonance (+R)Strong intermolecular donor
3-Fluorophenol 9.28Unopposed Inductive (-I)Strong intermolecular donor
2-Fluorophenol 8.71Strong Inductive (-I)Intramolecular H-bond dominant [5]
Pentafluorophenol 5.53Massive Additive Inductive (-I)Exceptional intermolecular donor [4]

Note: In biaryl systems (e.g., fluorinated [1,1'-biphenyl]-4-ols), fluorine substitution on the adjacent, non-phenolic ring transmits electronic effects through the biaryl C-C bond. This transmission is highly dependent on the dihedral angle; coplanar conformations allow for extended


-conjugation, while orthogonal conformations restrict electronic communication strictly to inductive field effects.

Stereoelectronic Conformational Control

Beyond pKa modulation, fluorine is a master regulator of molecular conformation. In biaryl phenols, the rotational barrier around the biaryl axis is dictated by steric hindrance and electronic repulsion.

When fluorine is placed at the ortho position of the biaryl linkage, one might expect a steric clash similar to a methyl group. However, the conformational preference is actually driven by electrostatic lone pair–


 cloud interactions  [1]. The lone pairs on the fluorine atom repel the 

-electron cloud of the adjacent aromatic ring, destabilizing the perpendicular conformation. Conversely, attractive interactions between the fluorine lone pairs and the in-plane electropositive regions of the adjacent ring can stabilize specific planar or gauche conformations [1].

This stereoelectronic "locking" is a critical tactical application in drug design, allowing chemists to pre-organize the biaryl phenol into the bioactive conformation required for target binding, thereby minimizing the entropic penalty of binding[2].

G F_Sub Fluorine Substitution in Biaryl Phenols Inductive Strong Inductive Effect (-I) F_Sub->Inductive Resonance Resonance Effect (+R) F_Sub->Resonance Steric Stereoelectronic Effects F_Sub->Steric pKa pKa Reduction (Phenoxide Stabilization) Inductive->pKa Conform Biaryl Dihedral Angle Locking Inductive->Conform HBond Intramolecular H-Bonding Resonance->HBond Steric->Conform

Logical mapping of fluorine's electronic effects on biaryl phenol properties.

Self-Validating Experimental Workflows

To harness these electronic effects, researchers must accurately measure them. As a Senior Application Scientist, I emphasize that experimental protocols must not merely generate data; they must be self-validating systems. A self-validating protocol contains built-in orthogonal checks that confirm the integrity of the data as it is being collected.

Protocol 1: Self-Validating pKa Determination via UV-Vis Titration

Because fluorinated biaryl phenols are highly lipophilic, standard aqueous potentiometric titration often fails due to precipitation. We utilize a co-solvent extrapolation method with built-in spectroscopic validation.

Causality & Rationale: The transition from phenol to phenoxide alters the conjugated


-system, shifting the UV absorbance maximum (

). Tracking this shift across a pH gradient allows for precise pKa calculation.

Step-by-Step Methodology:

  • Preparation: Prepare a 50

    
    M solution of the fluorinated biaryl phenol in varying ratios of Methanol/Water (e.g., 20%, 30%, 40%, 50% MeOH).
    
  • Titration: Titrate each co-solvent mixture using 0.1 M NaOH and 0.1 M HCl to span a pH range of 2.0 to 12.0.

  • Spectral Acquisition: Record the UV-Vis spectra (200–400 nm) at each pH increment.

  • Self-Validation Check (Isosbestic Points): Overlay the spectra. You must observe sharp isosbestic points (wavelengths where total absorbance remains constant). Why? The presence of strict isosbestic points mathematically proves that only a two-state equilibrium (

    
    ) is occurring. If the isosbestic point drifts, it indicates degradation, aggregation, or precipitation, invalidating the run.
    
  • Extrapolation: Plot the calculated apparent pKa (

    
    ) against the mole fraction of methanol. Use the Yasuda-Shedlovsky extrapolation method to determine the true aqueous pKa at 0% organic solvent.
    
Protocol 2: Conformational Profiling via Orthogonal NMR and DFT

To determine how fluorine substitution locks the biaryl dihedral angle, we combine Variable Temperature (VT) NMR with Density Functional Theory (DFT).

Causality & Rationale: If fluorine restricts rotation, the biaryl system will exchange between atropisomers slowly on the NMR timescale at lower temperatures, leading to signal decoalescence.

Step-by-Step Methodology:

  • 1D Profiling: Acquire

    
    H and 
    
    
    
    F NMR spectra at 298 K in a non-polar solvent (e.g., CDCl
    
    
    ) to prevent solvent-induced disruption of intramolecular hydrogen bonds.
  • Spatial Mapping: Perform 2D NOESY/ROESY experiments. Look for cross-peaks between the ortho-fluorine and the protons on the adjacent aryl ring.

  • VT-NMR: Cool the sample incrementally to 200 K. Monitor the decoalescence of the

    
    H signals of the adjacent ring.
    
  • Self-Validation Check (DFT Cross-Reference): Calculate the rotational energy barrier (

    
    ) using the Eyring equation derived from the VT-NMR coalescence temperature. Concurrently, run a DFT computational scan (e.g., B3LYP/6-31G*) of the biaryl dihedral angle. Why?  If the experimentally derived 
    
    
    
    matches the computational rotational barrier within 1-2 kcal/mol, the conformational lock is validated.

Workflow Start Synthesize Fluorinated Biaryl Phenol NMR 19F & 1H VT-NMR (Conformational Analysis) Start->NMR pKa UV-Vis Titration (pKa Determination) Start->pKa Validation Orthogonal Cross-Validation (Isosbestic & DFT Checks) NMR->Validation pKa->Validation Decision Lead Optimization Validation->Decision

Self-validating workflow for physicochemical profiling of fluorinated biaryls.

Conclusion

The introduction of fluorine into biaryl phenols is a masterclass in stereoelectronic engineering. By understanding the delicate balance between the powerful inductive withdrawal (-I) and the spatial lone pair-


 repulsions, scientists can predictably tune the pKa, dictate hydrogen bonding networks, and lock molecular conformations. Implementing self-validating analytical workflows ensures that these electronic effects are accurately quantified, ultimately accelerating the development of highly optimized, bioavailable therapeutics.

References

  • Rapid assessment of conformational preferences in biaryl and aryl carbonyl fragments.
  • A Perspective on Applications of Fluorine in Drug Design Through the Lens of Bioisosterism. Baruch S. Blumberg Institute.
  • Tactical Applications of Fluorine in Drug Design and Development.
  • Highly sensitive CWA sensing materials based on tetrafluorophenol-modified s-SWCNTs.
  • Effects of Ring Fluorination on the Ultraviolet Photodissoci

An In-depth Technical Guide to the Solubility of 4-(2,4-Dimethoxyphenyl)-3-fluorophenol in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 4-(2,4-Dimethoxyphenyl)-3-fluorophenol, a compound of significant interest in contemporary research and drug development. In the absence of extensive published empirical data for this specific molecule, this document leverages established principles of physical organic chemistry and analytical methodologies to build a robust predictive framework for its solubility in a range of common organic solvents. Furthermore, this guide presents detailed, field-proven experimental protocols to enable researchers to determine the thermodynamic solubility of this compound with high fidelity. This document is intended for an audience of researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, actionable methodologies.

Introduction: The Critical Role of Solubility in Scientific Advancement

The solubility of an active pharmaceutical ingredient (API) or a key research compound like 4-(2,4-Dimethoxyphenyl)-3-fluorophenol is a cornerstone of its developability and utility.[1][2] It dictates the feasibility of its formulation, its behavior in biological systems, and the reliability of in vitro assays.[1] Poor solubility can lead to a cascade of challenges, including low bioavailability, erratic dosing, and difficulties in purification and analysis.[1] Understanding and accurately quantifying the solubility of a compound in various organic solvents is therefore not merely a perfunctory exercise but a critical step in unlocking its full scientific and therapeutic potential. This guide is structured to provide both a theoretical understanding of the factors governing the solubility of 4-(2,4-Dimethoxyphenyl)-3-fluorophenol and a practical framework for its empirical determination.

Physicochemical Properties and Predicted Solubility Profile

The solubility of a molecule is intrinsically linked to its structure. By dissecting the structural components of 4-(2,4-Dimethoxyphenyl)-3-fluorophenol, we can make informed predictions about its behavior in different solvent environments.

Molecular Structure:

Key Structural Features Influencing Solubility:

  • Phenolic Hydroxyl Group (-OH): This group is a potent hydrogen bond donor and acceptor, predisposing the molecule to favorable interactions with polar protic solvents.[3]

  • Fluorine Substituent (-F): The electronegative fluorine atom can participate in dipole-dipole interactions and weak hydrogen bonding, influencing solubility in polar aprotic solvents.

  • Dimethoxyphenyl Group: The two methoxy groups (-OCH3) add to the molecule's polarity and are hydrogen bond acceptors. The phenyl rings themselves contribute to the non-polar character of the molecule.

  • Overall Aromaticity: The presence of two phenyl rings imparts a significant degree of lipophilicity, suggesting good solubility in many organic solvents.

Based on these features, a qualitative solubility profile can be predicted. The principle of "like dissolves like" serves as a useful heuristic.[4] Solvents with similar polarity and hydrogen bonding capabilities to the solute are likely to be effective at dissolving it.[5]

Table 1: Predicted Qualitative Solubility of 4-(2,4-Dimethoxyphenyl)-3-fluorophenol in Common Organic Solvents

Solvent ClassSolventPredicted SolubilityRationale
Polar Protic MethanolHighThe hydroxyl group of the phenol can form strong hydrogen bonds with methanol.[6]
EthanolHighSimilar to methanol, ethanol is an excellent hydrogen bond donor and acceptor.[6]
IsopropanolModerate to HighIncreased steric hindrance compared to methanol and ethanol may slightly reduce solubility.[6]
Polar Aprotic Dimethyl Sulfoxide (DMSO)Very HighA strong hydrogen bond acceptor and highly polar, making it an excellent solvent for a wide range of organic compounds.
AcetonitrileModerateCan act as a hydrogen bond acceptor, but is less polar than DMSO.
AcetoneModerate to HighA good hydrogen bond acceptor with moderate polarity.
Ethyl AcetateModeratePossesses both polar (ester group) and non-polar (ethyl group) characteristics.
Non-Polar TolueneLow to ModerateThe aromatic character of toluene may allow for some pi-pi stacking interactions with the phenyl rings of the solute.
HexaneLowAs a non-polar aliphatic hydrocarbon, it is unlikely to effectively solvate the polar functional groups of the molecule.
Chlorinated Dichloromethane (DCM)Moderate to HighA versatile solvent with moderate polarity that can engage in dipole-dipole interactions.
ChloroformModerate to HighSimilar in properties to DCM.

Experimental Determination of Thermodynamic Solubility: A Self-Validating Protocol

While predictions are valuable, empirical determination of solubility is essential for definitive characterization.[7] The shake-flask method is the gold standard for determining thermodynamic solubility, representing the equilibrium concentration of a solute in a solvent at a given temperature.[8][9][10]

The Shake-Flask Method: Rationale and Workflow

The underlying principle of the shake-flask method is to create a saturated solution in equilibrium with an excess of the solid compound.[7][8] This ensures that the solvent is fully saturated and the measured concentration represents the true thermodynamic solubility.

Diagram 1: Experimental Workflow for the Shake-Flask Method

G A 1. Preparation of Saturated Solution (Add excess compound to solvent) B 2. Equilibration (Shake at constant temperature for 24-48h) A->B Incubation C 3. Phase Separation (Centrifugation to pellet undissolved solid) B->C Separation D 4. Supernatant Filtration (Remove fine particulates) C->D Clarification E 5. Sample Dilution (Prepare for analytical quantification) D->E Preparation for Analysis F 6. Quantification (HPLC-UV analysis) E->F Analysis G 7. Solubility Calculation (Based on calibration curve) F->G Data Processing

Caption: A flowchart illustrating the key steps of the shake-flask method for determining thermodynamic solubility.[9]

Detailed Step-by-Step Protocol

Materials:

  • 4-(2,4-Dimethoxyphenyl)-3-fluorophenol (solid)

  • Selected organic solvents (HPLC grade)

  • 2 mL glass vials with screw caps

  • Analytical balance

  • Orbital shaker with temperature control

  • Centrifuge

  • 0.22 µm syringe filters (ensure filter material is compatible with the solvent)

  • Volumetric flasks and pipettes

  • HPLC system with a UV detector

Procedure:

  • Preparation of Saturated Solution:

    • Accurately weigh approximately 2-5 mg of 4-(2,4-Dimethoxyphenyl)-3-fluorophenol and transfer it to a 2 mL glass vial. The key is to add an excess amount to ensure undissolved solid remains after equilibration.[8][9]

    • Add a known volume (e.g., 1 mL) of the selected organic solvent to the vial.

    • Securely cap the vial.

    • Prepare a blank sample containing only the solvent.

  • Equilibration:

    • Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C).

    • Shake the vials for 24 to 48 hours to ensure the system reaches thermodynamic equilibrium.[1][8] A longer duration is preferable to be certain that equilibrium has been achieved.

  • Phase Separation:

    • After equilibration, visually inspect the vials to confirm the presence of undissolved solid.

    • Centrifuge the vials at a high speed (e.g., 10,000 rpm) for 10-15 minutes to pellet the excess solid.[9]

  • Supernatant Filtration:

    • Carefully withdraw the supernatant using a pipette, being cautious not to disturb the solid pellet.

    • Filter the supernatant through a 0.22 µm syringe filter into a clean vial.[4] This step is crucial to remove any fine, suspended particles that could lead to an overestimation of solubility.

  • Sample Dilution:

    • Accurately dilute a known volume of the filtered supernatant with the same solvent used for the experiment. The dilution factor will depend on the expected solubility and the linear range of the analytical method.

  • Quantification by HPLC-UV:

    • Analyze the diluted samples using a validated HPLC-UV method.[4][8][11]

    • Prepare a calibration curve using standard solutions of 4-(2,4-Dimethoxyphenyl)-3-fluorophenol of known concentrations.[4][9] The standard solutions should be prepared in the same solvent as the samples.

    • Determine the concentration of the compound in the diluted sample by comparing its peak area to the calibration curve.

  • Solubility Calculation:

    • Calculate the original concentration in the saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or µM.

Factors Influencing Solubility: A Deeper Dive

Understanding the theoretical underpinnings of solubility allows for more rational experimental design and troubleshooting.

Solvent Polarity and Hydrogen Bonding

The polarity of the solvent plays a pivotal role.[3][5] Polar solvents will more effectively solvate the polar functional groups of 4-(2,4-Dimethoxyphenyl)-3-fluorophenol. The ability of a solvent to act as a hydrogen bond donor or acceptor is particularly important for this molecule due to its phenolic hydroxyl group.[3]

Diagram 2: Relationship Between Solvent Properties and Solubility

G cluster_solute Solute Properties cluster_solvent Solvent Properties Solute 4-(2,4-Dimethoxyphenyl) -3-fluorophenol Polar_Groups Polar Groups (-OH, -F, -OCH3) NonPolar_Groups Non-Polar Groups (Aromatic Rings) Solvent Solvent Polarity High Polarity H_Bonding H-Bonding Capability Solubility High Solubility Polar_Groups->Solubility Favorable Interaction Polarity->Solubility Favorable Interaction H_Bonding->Solubility Favorable Interaction

Caption: A diagram illustrating the favorable interactions between the solute's functional groups and solvent properties that lead to high solubility.

Temperature

For most solid solutes, solubility increases with temperature. This is because the dissolution process is often endothermic. When conducting solubility studies, it is crucial to maintain a constant and recorded temperature to ensure data consistency and comparability.

pH (in aqueous-organic mixtures)

While this guide focuses on organic solvents, it is worth noting that the solubility of phenolic compounds is highly pH-dependent in aqueous environments.[12] At a pH above the pKa of the phenolic hydroxyl group, the compound will deprotonate to form a more polar and, therefore, more water-soluble phenolate anion.[12]

Conclusion

While specific experimental solubility data for 4-(2,4-Dimethoxyphenyl)-3-fluorophenol is not yet widely available in the public domain, a robust understanding of its solubility profile can be constructed through an analysis of its physicochemical properties. This guide predicts that the compound will exhibit high solubility in polar protic and aprotic solvents, with decreasing solubility in less polar and non-polar solvents. For definitive quantitative data, the detailed shake-flask experimental protocol provided herein offers a reliable and self-validating methodology. Accurate solubility data is a critical enabler for the successful development and application of this promising compound in research and pharmaceutical contexts.

References

  • Physics-Based Solubility Prediction for Organic Molecules - PMC - NIH. (n.d.).
  • Procedure for Determining Solubility of Organic Compounds - Scribd. (n.d.).
  • How to measure solubility for drugs in oils/emulsions? - ResearchGate. (2023, April 5).
  • What is the relation between the solubility of phenolic compounds and pH of solution? (2016, January 2).
  • Solubility test for Organic Compounds. (2024, September 24).
  • How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes - PharmaGuru. (2025, March 26).
  • Can anyone tell me how to perform equilibrium solubility studies step by step practically? (2013, November 12).
  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).
  • Application Notes and Protocols for Determining the Solubility of Novel Compounds - Benchchem. (n.d.).
  • Solubility of Organic Compounds - Chemistry. (2023, August 31).
  • Shake-Flask Solubility Assay - Enamine. (n.d.).
  • Influence of Solvent Concentration on the Amount of Individual Phenolic Compounds in Apple and Sour Cherry Pomace - MDPI. (2024, August 26).
  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter - Dissolution Technologies. (n.d.).
  • Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates | Analytical Chemistry - ACS Publications. (2009, March 24).
  • Effect of Solvent Extraction on the Distribution of Phenolic Compounds in Arbutus pavarii and Pistacialentiscus Plants - Quest Journals. (n.d.).
  • Steps involved in HPLC Method Development - Asian Journal of Pharmaceutical Research. (n.d.).
  • Solubility Profile of 4-Fluoro-2-(4-methoxybenzyl)phenol in Organic Solvents - Benchchem. (n.d.).
  • Solubility and Dissolution with HPLC or UV-Vis Detection - Improved Pharma. (2021, February 14).

Sources

An In-depth Technical Guide to the Thermodynamic Stability of 3-Fluorophenol Biaryl Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Atropisomerism, a distinct form of chirality arising from restricted rotation around a single bond, is an increasingly critical consideration in modern drug discovery and development. Biaryl scaffolds are prevalent in medicinally active compounds, and their conformational stability can profoundly impact efficacy, selectivity, and safety profiles. This technical guide provides a comprehensive examination of the thermodynamic stability of a specific, yet increasingly relevant subclass: 3-fluorophenol biaryl derivatives. We will delve into the nuanced interplay of steric and electronic factors governing their rotational barriers, with a particular focus on the influence of the meta-positioned fluorine and hydroxyl groups. This document will further serve as a practical reference by detailing established experimental and computational methodologies for the robust assessment of atropisomeric stability, empowering researchers to proactively address this key developability parameter.

The Strategic Importance of Atropisomerism in Drug Design

Atropisomerism is a type of axial chirality that can manifest as either stable, isolable enantiomers or as a rapidly interconverting racemic mixture.[1] Unlike traditional point chirality, atropisomers can interconvert through bond rotation without the breaking and making of chemical bonds.[2][3] This dynamic nature presents both challenges and opportunities in drug development.

The two atropisomers of a single compound can exhibit dramatically different pharmacological and toxicological profiles.[3] One isomer may be responsible for the desired therapeutic effect, while the other could be inactive, less active, or even contribute to off-target effects.[1] Consequently, understanding and controlling the rotational stability of biaryl-containing drug candidates is not merely an academic exercise but a crucial aspect of developing safe and effective medicines. The stability of atropisomers is classified based on their half-life of racemization at a given temperature, with a generally accepted threshold for stability in a pharmaceutical context being a high barrier to rotation.[4]

The 3-fluorophenol moiety is an attractive component in medicinal chemistry. The phenol group can act as a hydrogen bond donor and acceptor, facilitating interactions with biological targets. The fluorine atom, on the other hand, can modulate physicochemical properties such as lipophilicity and metabolic stability, and influence binding affinity through various non-covalent interactions.[5] The strategic placement of fluorine at the meta position introduces specific electronic effects that, in conjunction with the hydroxyl group and other substituents, dictate the thermodynamic stability of the biaryl axis.

Factors Governing the Rotational Stability of 3-Fluorophenol Biaryl Derivatives

The thermodynamic stability of a biaryl atropisomer is quantified by the Gibbs free energy of activation (ΔG‡) for rotation around the central C-C bond. A higher ΔG‡ corresponds to a more stable atropisomer. The primary contributors to this rotational barrier are steric hindrance and electronic effects.

Steric Hindrance: The Gatekeeper of Rotation

Steric repulsion between substituents at the ortho positions of the two aryl rings is the most significant factor determining the rotational barrier.[6][7] For rotation to occur, these ortho groups must pass by each other, leading to a high-energy transition state. The larger the ortho substituents, the greater the steric clash and the higher the rotational barrier. In the context of 3-fluorophenol biaryl derivatives, the key steric considerations are:

  • Substituents ortho to the Inter-aryl Bond: The size of the groups at the 2, 6, 2', and 6' positions is paramount. Even a hydrogen atom contributes to steric bulk, but larger groups like methyl, chloro, or methoxy will dramatically increase the rotational barrier.

  • The 3-Fluoro and 3-Hydroxyl Groups: While not at the ortho position, the 3-fluoro and 3-hydroxyl groups can indirectly influence the steric environment. They can affect the overall electronic distribution and bond lengths within the phenyl ring, which can have a minor impact on the effective size of the ortho-hydrogens.

Electronic Effects: A Subtle but Significant Influence

Electronic interactions between the two aryl rings and their substituents can also modulate the rotational barrier, albeit generally to a lesser extent than sterics.

  • π-π Interactions: In the planar transition state, there is maximum overlap of the π-systems of the two rings. While this can be stabilizing, the steric repulsion in this conformation for ortho-substituted biaryls is highly destabilizing.

  • Dipole-Dipole and Quadrupole Interactions: The polar C-F and O-H bonds in the 3-fluorophenol ring introduce specific electronic characteristics. The fluorine atom is highly electronegative, creating a strong C-F bond dipole. The hydroxyl group is also polar. These dipoles can interact with each other and with substituents on the other aryl ring. In some conformations, these interactions can be attractive (stabilizing), while in others they can be repulsive (destabilizing). For instance, computational studies on 3,3'-dihalogenated biphenyls show a double-minimum potential energy surface for rotation, indicating the influence of electronic factors on conformational preference.[8][9]

  • Intramolecular Hydrogen Bonding: The phenolic hydroxyl group has the potential to form an intramolecular hydrogen bond with a suitable acceptor on the other aryl ring, particularly if it is positioned at an ortho-position. Such an interaction would stabilize the ground state conformation and could significantly increase the rotational barrier.

The interplay of these steric and electronic factors determines the overall thermodynamic stability of 3-fluorophenol biaryl atropisomers. A thorough understanding of these contributions is essential for the rational design of molecules with desired rotational properties.

Methodologies for Assessing Atropisomeric Stability

The assessment of atropisomeric stability is a critical step in the development of biaryl-containing drug candidates. A combination of experimental and computational techniques provides a comprehensive understanding of the rotational dynamics.

Experimental Determination: Dynamic NMR Spectroscopy

Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is the primary experimental technique for measuring rotational barriers.[10] The principle of DNMR lies in observing the temperature-dependent changes in the NMR spectrum of a compound undergoing conformational exchange.

At low temperatures, where the rate of rotation is slow on the NMR timescale, distinct signals are observed for the nuclei in the different atropisomeric environments. As the temperature is increased, the rate of rotation increases. This leads to broadening of the signals. At a specific temperature, known as the coalescence temperature (Tc), the individual signals merge into a single broad peak. At even higher temperatures, where rotation is fast, a single sharp, time-averaged signal is observed.

By analyzing the lineshape changes as a function of temperature, the rate constant (k) for the rotational process can be determined at various temperatures. The Gibbs free energy of activation (ΔG‡) can then be calculated using the Eyring equation.

Experimental Protocol: Dynamic NMR for Rotational Barrier Determination

  • Sample Preparation:

    • Dissolve a known concentration of the 3-fluorophenol biaryl derivative in a suitable deuterated solvent (e.g., DMSO-d6, Toluene-d8, or tetrachloroethane-d2) that allows for a wide temperature range and ensures solubility.

    • The concentration should be optimized to obtain a good signal-to-noise ratio without causing aggregation.

  • NMR Data Acquisition:

    • Acquire a series of 1H or 19F NMR spectra over a broad temperature range. 19F NMR can be particularly informative for these compounds.[11]

    • Start at a low temperature where the two atropisomers are distinct and slowly increase the temperature in increments, ensuring thermal equilibrium is reached at each step.

    • Record spectra through the coalescence point and into the high-temperature region where a single averaged signal is observed.

    • Carefully calibrate the temperature of the NMR probe at each measurement.

  • Data Analysis:

    • Determine the coalescence temperature (Tc) and the chemical shift difference (Δν) between the signals of the two atropisomers at a temperature well below coalescence.

    • Calculate the rate constant at coalescence (kc) using the approximate equation: kc = πΔν / √2.

    • Use the Eyring equation to calculate the free energy of activation (ΔG‡) at Tc: ΔG‡ = RTc [2.303 log(kc * h / (kB * Tc))], where R is the gas constant, h is Planck's constant, and kB is the Boltzmann constant.

    • For a more rigorous analysis, perform a full lineshape analysis using specialized software, which involves simulating the spectra at different exchange rates and fitting them to the experimental data.

DNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Prep Dissolve compound in appropriate deuterated solvent Acquire Acquire NMR spectra at variable temperatures Prep->Acquire LowT Low T: Distinct signals Acquire->LowT Start Analysis Determine Tc and Δν Acquire->Analysis Coalescence Coalescence T (Tc): Broadened, merged signal LowT->Coalescence Increase T HighT High T: Averaged, sharp signal Coalescence->HighT Increase T Eyring Calculate ΔG‡ using Eyring equation Analysis->Eyring Lineshape Optional: Full lineshape analysis Analysis->Lineshape Result Thermodynamic Stability (ΔG‡) Eyring->Result Provides rotational barrier Lineshape->Result Provides more accurate barrier

Figure 1. Workflow for determining the rotational barrier of 3-fluorophenol biaryl derivatives using Dynamic NMR spectroscopy.

Computational Assessment: Density Functional Theory (DFT)

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful and complementary approach to predict and understand the rotational stability of biaryl systems.[12][13] DFT calculations can provide detailed insights into the geometries and energies of the ground state and transition state of the rotational process.

The general approach involves mapping the potential energy surface as a function of the dihedral angle between the two aryl rings. This allows for the identification of energy minima (corresponding to stable conformers) and energy maxima (corresponding to rotational transition states). The energy difference between the ground state and the transition state provides the rotational energy barrier.

Computational Protocol: DFT for Rotational Barrier Calculation

  • Model System Construction:

    • Build the 3D structure of the 3-fluorophenol biaryl derivative of interest using a molecular modeling software.

  • Conformational Search (Optional but Recommended):

    • Perform an initial conformational search using a lower level of theory or molecular mechanics to identify the lowest energy ground state conformation.

  • Geometry Optimization:

    • Optimize the geometry of the ground state conformer using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d) or a more modern functional with a larger basis set for higher accuracy).[12]

    • Identify the transition state for rotation. This can be done by performing a relaxed scan of the dihedral angle connecting the two aryl rings. The highest point on this energy profile corresponds to the transition state geometry.

    • Perform a transition state optimization starting from the geometry obtained from the scan. A true transition state will have exactly one imaginary frequency corresponding to the rotation around the biaryl bond.

  • Frequency Calculations:

    • Perform frequency calculations on both the optimized ground state and transition state structures to confirm they are true minima (zero imaginary frequencies) and a first-order saddle point (one imaginary frequency), respectively.

    • These calculations also provide the zero-point vibrational energies (ZPVE) and thermal corrections to calculate the Gibbs free energy (G).

  • Rotational Barrier Calculation:

    • The rotational barrier (ΔG‡) is calculated as the difference in the Gibbs free energies of the transition state and the ground state: ΔG‡ = G(transition state) - G(ground state).

DFT_Workflow cluster_model Model Building cluster_opt Geometry Optimization cluster_freq Frequency Analysis cluster_barrier Barrier Calculation Build Construct 3D model of 3-fluorophenol biaryl derivative GS_Opt Optimize ground state geometry (DFT) Build->GS_Opt TS_Scan Scan dihedral angle to locate transition state GS_Opt->TS_Scan TS_Opt Optimize transition state geometry TS_Scan->TS_Opt Freq_Calc Perform frequency calculations on GS and TS TS_Opt->Freq_Calc Confirm_Min Confirm GS is a minimum (0 imaginary frequencies) Freq_Calc->Confirm_Min Confirm_TS Confirm TS is a saddle point (1 imaginary frequency) Freq_Calc->Confirm_TS Calc_G Calculate Gibbs free energies of GS and TS Calc_Barrier ΔG‡ = G(TS) - G(GS) Calc_G->Calc_Barrier Result Thermodynamic Stability (ΔG‡) Calc_Barrier->Result Provides rotational barrier

Sources

Physicochemical Profiling of Dimethoxy Fluorobiphenyls: Molecular Weight and logP Determination

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

Dimethoxy fluorobiphenyls represent a highly specialized class of aromatic compounds frequently encountered in pharmaceutical development, primarily as critical synthetic intermediates or process impurities in the manufacturing of non-steroidal anti-inflammatory drugs (NSAIDs) such as Flurbiprofen. Because these compounds are highly lipophilic and structurally rigid, accurately determining their Molecular Weight (MW) and Partition Coefficient (logP) is paramount for environmental risk assessment, impurity tracking, and pharmacological profiling.

This technical guide provides a rigorous, causality-driven framework for calculating and empirically validating the molecular weight and logP values of dimethoxy fluorobiphenyls, utilizing self-validating analytical methodologies.

Structural Chemistry & Physicochemical Theory

The physicochemical behavior of a dimethoxy fluorobiphenyl is dictated by the interplay of its three structural components:

  • The Biphenyl Core: Provides a highly hydrophobic, rigid planar (or slightly twisted) scaffold, contributing significantly to the baseline lipophilicity (biphenyl logP ≈ 3.9).

  • The Fluorine Atom (-F): The C-F bond is highly polarized, yet fluorine's low polarizability restricts hydrogen bond acceptor capacity. This substitution typically increases lipophilicity (+0.14 to +0.25 logP units) while adding exact monoisotopic mass that is highly distinct in mass spectrometry.

  • The Methoxy Groups (-OCH₃): These groups act as electron-donating groups (EDG) via resonance. While the oxygen atoms can act as weak hydrogen bond acceptors (slightly reducing logP), the additional methyl carbon bulk offsets this, resulting in a net neutral or slightly positive contribution to overall lipophilicity.

Theoretical Calculations

For the base isomer of dimethoxy fluorobiphenyl (


):
  • Standard Molecular Weight: Calculated using standard atomic weights (C: 12.011, H: 1.008, F: 18.998, O: 15.999), yielding 232.25 g/mol .

  • Exact Monoisotopic Mass: Calculated using the most abundant isotopes (

    
    , 
    
    
    
    ,
    
    
    ,
    
    
    ), yielding 232.0899 Da . This exact mass is critical for High-Resolution Mass Spectrometry (HRMS) to differentiate the compound from isobaric interferences.

For derivative impurities, such as the documented Flurbiprofen impurity 3',4'-Dimethoxy-2-fluoro-4-methylbiphenyl (


) , the addition of a methyl group increases the MW to 246.28  g/mol   and further drives up the logP.

Quantitative Data Overview

The following table summarizes the theoretical and calculated physicochemical parameters for the base structure and its primary pharmaceutical derivative.

Compound Class / Specific IsomerMolecular FormulaExact Mass (Monoisotopic)Molecular Weight ( g/mol )Estimated logP (AlogP)Primary Application / Context
Dimethoxy fluorobiphenyl (Base)

232.0899 Da232.25~3.89 Synthetic intermediate
3',4'-Dimethoxy-2-fluoro-4-methylbiphenyl

246.1056 Da246.28~4.35Flurbiprofen API Impurity

Self-Validating Analytical Methodologies

To move beyond theoretical calculations, empirical validation is required. The following protocols are designed as self-validating systems, ensuring that any data generated is internally verified for accuracy before sample analysis.

Exact Mass Determination via LC-HRMS

Causality: Nominal mass spectrometry (e.g., single quadrupole) is insufficient for fluorinated biphenyls because the mass defect of fluorine requires sub-5 ppm resolution to confirm the elemental composition and rule out co-eluting isobaric impurities.

LCHRMS Sample 1. Sample Preparation (0.1 mg/mL in MeOH) SST 2. System Suitability (Mass Accuracy < 5 ppm) Sample->SST LC 3. RP-HPLC Separation (C18, Gradient Elution) SST->LC ESI 4. ESI+ Ionization ([M+H]+ Generation) LC->ESI TOF 5. TOF Mass Analyzer (Monoisotopic Resolution) ESI->TOF Data 6. Data Processing (Isotope Pattern Match) TOF->Data

Fig 1. Self-validating LC-HRMS workflow for exact mass determination of fluorinated biphenyls.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve the dimethoxy fluorobiphenyl standard in LC-MS grade methanol to a final concentration of 1 µg/mL.

  • System Suitability Testing (SST)[Self-Validation Step]: Inject a tuning mix containing a known fluorinated standard (e.g., fluorobenzene). The system is only validated for use if the observed mass is within ±5 ppm of the theoretical monoisotopic mass.

  • Chromatographic Separation: Inject 5 µL onto a C18 column (e.g., 2.1 x 50 mm, 1.7 µm). Run a gradient of 0.1% formic acid in water (Mobile Phase A) and acetonitrile (Mobile Phase B) from 5% B to 95% B over 5 minutes. Reasoning: The highly lipophilic biphenyl core requires a high organic composition (>80% B) to elute efficiently without peak tailing.

  • Ionization: Utilize Electrospray Ionization in positive mode (ESI+). The methoxy groups readily accept a proton, generating a strong

    
     adduct.
    
  • Data Analysis: Extract the exact mass (e.g.,

    
     233.0977 for the base 
    
    
    
    ). Confirm the identity by matching the
    
    
    and
    
    
    isotopic distribution against the theoretical model for
    
    
    .
Empirical logP Determination via RP-HPLC (OECD 117)

Causality: While the shake-flask method (OECD 107) is traditional, dimethoxy fluorobiphenyls exhibit high lipophilicity (logP > 3.5) and poor aqueous solubility. This frequently leads to micro-emulsion artifacts at the octanol-water interface, skewing results. Therefore, the Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is the superior choice, utilizing chromatographic retention time as a proxy for partitioning behavior.

logP_Workflow Ref 1. Reference Standards (6 Compounds, Known logP) HPLC 2. Isocratic RP-HPLC (OECD 117 Protocol) Ref->HPLC Curve 3. Calibration Curve (R² > 0.99 Required) HPLC->Curve Calc 5. logP Interpolation (Capacity Factor k') HPLC->Calc Curve->Calc Test 4. Analyte Injection (Dimethoxy Fluorobiphenyl) Test->HPLC

Fig 2. RP-HPLC empirical logP determination workflow utilizing capacity factor interpolation.

Step-by-Step Protocol:

  • Reference Standard Preparation: Prepare a mixed standard solution containing six reference compounds with established logP values (e.g., 2-butanone, toluene, chlorobenzene, naphthalene, biphenyl, and phenanthrene) to bracket the expected logP range of 3.0 to 5.0.

  • Isocratic Elution: Utilize a standard C18 column with an strictly isocratic mobile phase of Methanol/Water (75:25, v/v). Reasoning: Isocratic conditions are mandatory. Gradient elution non-linearly alters the capacity factor (

    
    ), which destroys the linear correlation between retention time and logP.
    
  • Dead Time (

    
    ) Measurement:  Inject an unretained marker (e.g., thiourea) to determine the column dead time (
    
    
    
    ).
  • Calibration Curve Generation [Self-Validation Step]: Calculate the capacity factor

    
     for each reference standard. Plot 
    
    
    
    versus the literature logP values. The assay is validated only if the linear regression yields an
    
    
    .
  • Analyte Measurement: Inject the dimethoxy fluorobiphenyl sample, determine its retention time (

    
    ), calculate its 
    
    
    
    , and interpolate the final empirical logP value directly from the validated calibration curve.

Conclusion

The precise determination of molecular weight and logP for dimethoxy fluorobiphenyls requires an understanding of their rigid, lipophilic nature. By employing exact mass HRMS and isocratic RP-HPLC methodologies, researchers can bypass the physical limitations of traditional shake-flask methods and low-resolution mass spectrometry, ensuring high-fidelity data suitable for regulatory submissions and advanced drug development workflows.

References

  • EMBL-EBI. "Compound Report Card: CHEMBL2178303 (C14H13FO2)". ChEMBL Database. Available at:[Link]

  • OECD Guidelines for the Testing of Chemicals. "Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method". OECD iLibrary. Available at:[Link]

A Senior Application Scientist's Guide to Fluorinated Biaryls in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The biaryl motif is a cornerstone of modern medicinal chemistry, appearing in a vast array of therapeutic agents. However, these privileged scaffolds often present significant challenges in drug development, including metabolic instability and suboptimal pharmacokinetic profiles. The strategic incorporation of fluorine has emerged as a premier tactic for mitigating these liabilities. This in-depth guide provides researchers, scientists, and drug development professionals with a technical overview of the rationale, synthesis, and analysis of fluorinated biaryls. We will explore the causal effects of fluorination on molecular properties, detail validated synthetic protocols, and examine real-world applications in approved pharmaceuticals, offering a field-proven perspective on leveraging this powerful chemical tool.

The Biaryl Motif: A Privileged Scaffold with Inherent Challenges

Biaryl structures, characterized by two directly connected aromatic rings, are prevalent in medicinal chemistry due to their ability to adopt specific conformations that facilitate high-affinity interactions with biological targets. They serve as rigid scaffolds that can position key pharmacophoric elements in a precise three-dimensional arrangement. However, this structural motif is not without its drawbacks.

A primary challenge is metabolic instability. The lipophilic nature of biaryl systems makes them prime substrates for oxidative metabolism by cytochrome P450 (CYP) enzymes.[1] Unsubstituted positions on the aromatic rings, particularly para-positions, are often susceptible to hydroxylation, leading to rapid clearance and reduced oral bioavailability. Furthermore, the conformational flexibility around the central carbon-carbon single bond can sometimes lead to undesirable off-target interactions.

Strategic Fluorination: Transforming Liabilities into Assets

The introduction of fluorine—the most electronegative element—into a biaryl scaffold is a powerful strategy for fine-tuning its molecular properties.[2] Its effects are multifaceted, addressing the core challenges of metabolic stability, physicochemical properties, and target engagement.

Pillar 1: Enhancing Metabolic Stability

The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry, making it highly resistant to enzymatic cleavage.[1] By replacing a metabolically labile carbon-hydrogen (C-H) bond with a C-F bond, medicinal chemists can effectively "shield" the molecule from oxidative degradation. This blockade of metabolic "soft spots" can significantly increase a drug's half-life and overall exposure.[3]

cluster_0 Metabolic Liability cluster_1 Strategic Fluorination Biaryl Biaryl Scaffold CH_Bond Vulnerable C-H Bond (Metabolic 'Soft Spot') CYP450 CYP450 Enzymes CH_Bond->CYP450 Oxidation Metabolite Hydroxylated Metabolite (Rapid Clearance) CYP450->Metabolite Fluorinated_Biaryl Fluorinated Biaryl CF_Bond Robust C-F Bond (Metabolic Shield) CYP450_2 CYP450 Enzymes CF_Bond->CYP450_2 Resistant No_Reaction Metabolism Blocked (Increased Half-life) CYP450_2->No_Reaction

Diagram 1: Fluorine as a metabolic shield in biaryl scaffolds.
Pillar 2: Modulating Physicochemical Properties

Fluorination provides a powerful lever to adjust key physicochemical properties that govern a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[4]

  • Lipophilicity (LogP): The effect of fluorine on lipophilicity is context-dependent. A single fluorine substitution often increases LogP, enhancing membrane permeability.[1] However, the introduction of multiple fluorine atoms or a trifluoromethyl (CF₃) group can decrease lipophilicity due to the atom's polar nature.[4] This allows for precise tuning to achieve the optimal balance for solubility and permeability.

  • Acidity/Basicity (pKa): As a potent electron-withdrawing group, fluorine can significantly lower the pKa of nearby acidic or basic functional groups.[1][2] This modulation can be critical for altering a molecule's ionization state at physiological pH, which in turn affects solubility, cell penetration, and target binding.[5]

  • Conformational Control: The steric bulk and electronic properties of fluorine can influence the rotational barrier around the biaryl axis. This can lock the molecule into a more rigid, bioactive conformation, potentially increasing potency and reducing off-target effects.[6]

CompoundSubstitution PatternCalculated LogPpKa (of a distal amine)
Biphenyl-4-amineNone (Parent)3.204.30
4'-Fluoro-biphenyl-4-amineMono-fluoro3.554.15
3',4'-Difluoro-biphenyl-4-amineDi-fluoro3.713.98
4'-(Trifluoromethyl)-biphenyl-4-amineTrifluoromethyl4.653.75
Table 1: Illustrative impact of fluorination on the physicochemical properties of a model biaryl system. Data is hypothetical and for comparative purposes.
Pillar 3: Improving Target Engagement

The fluorine atom, with its partial negative charge, can act as a hydrogen bond acceptor and participate in favorable dipole-dipole or multipolar interactions with protein targets.[2][7] These non-covalent interactions, though subtle, can significantly enhance binding affinity and selectivity.[6]

The Synthetic Playbook: Constructing Fluorinated Biaryls

Accessing the desired fluorinated biaryl architecture typically follows one of two primary strategies: the convergent coupling of pre-fluorinated building blocks or the late-stage fluorination of an existing biaryl scaffold.

G cluster_0 Convergent Synthesis cluster_1 Late-Stage Fluorination A Fluorinated Aryl Halide C Fluorinated Biaryl A->C Suzuki Coupling B Arylboronic Acid B->C Suzuki Coupling D Precursor Biaryl F Fluorinated Biaryl D->F C-H or C-X Fluorination E Fluorinating Reagent E->F C-H or C-X Fluorination

Diagram 2: Primary synthetic strategies for fluorinated biaryls.
Methodology A: Convergent Synthesis via Suzuki-Miyaura Cross-Coupling

The palladium-catalyzed Suzuki-Miyaura cross-coupling is the workhorse for biaryl synthesis in medicinal chemistry due to its functional group tolerance and reliability.[3][8] This approach involves coupling a fluorinated aryl halide with an arylboronic acid (or ester).

Experimental Protocol: Synthesis of 4-Fluoro-4'-methoxybiphenyl

This protocol provides a representative, self-validating system for the synthesis of a fluorinated biaryl using standard laboratory equipment.

Materials:

  • 1-Bromo-4-fluorobenzene (1.0 equiv)

  • 4-Methoxyphenylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)

  • Triphenylphosphine (PPh₃, 0.04 equiv)

  • Potassium carbonate (K₂CO₃, 2.0 equiv)

  • Toluene (solvent)

  • Water (co-solvent)

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1-bromo-4-fluorobenzene, 4-methoxyphenylboronic acid, and potassium carbonate.

  • Catalyst Preparation: In a separate vial, pre-mix the palladium(II) acetate and triphenylphosphine in a small amount of toluene to form the active Pd(0) catalyst in situ.

  • Inert Atmosphere: Evacuate and backfill the main reaction flask with an inert gas (e.g., nitrogen or argon) three times to remove oxygen, which can deactivate the catalyst.

  • Solvent Addition: Add toluene and water (typically a 4:1 to 10:1 ratio) to the reaction flask via syringe. The aqueous phase is necessary to dissolve the inorganic base.

  • Catalyst Addition: Add the catalyst solution to the reaction mixture.

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring. The reaction is typically complete within 2-12 hours.

  • Monitoring: Progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) by observing the disappearance of the starting materials.[3]

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure fluorinated biaryl.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.

Analytical Validation: The Unique Role of ¹⁹F NMR

While standard analytical techniques are essential, ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy is a uniquely powerful tool for the characterization of fluorinated compounds.[9][10]

Key Advantages:

  • High Sensitivity: The ¹⁹F nucleus has a spin of ½ and a high gyromagnetic ratio, resulting in high receptivity for NMR.[11]

  • Wide Chemical Shift Range: The chemical shifts in ¹⁹F NMR span a range of over 800 ppm, which minimizes signal overlap even in complex molecules.[11]

  • No Background Signal: Since fluorine is virtually absent from biological systems and common laboratory solvents, there are no interfering background signals, making it an excellent tool for purity assessment and reaction monitoring.[10][11]

Fluorine EnvironmentTypical ¹⁹F Chemical Shift Range (ppm vs. CFCl₃)
Aryl-F (general)-100 to -170
Aryl-CF₃-55 to -70
Aryl-OCF₃-56 to -60
Aryl-SCF₃-40 to -45
Table 2: Representative ¹⁹F NMR chemical shift ranges for common fluorinated motifs on aromatic rings.[11]

Fluorinated Biaryls in Action: Case Studies from Approved Drugs

The strategic value of fluorinated biaryls is best illustrated through their successful application in FDA-approved drugs.

  • Celecoxib (Celebrex®): An anti-inflammatory drug, Celecoxib is a selective COX-2 inhibitor. It features a trifluoromethyl group on one of the phenyl rings of its biaryl-like core. This CF₃ group is crucial for its COX-2 selectivity and contributes to its overall pharmacokinetic profile.

  • Enasidenib (Idhifa®): Used to treat acute myeloid leukemia, Enasidenib contains a difluorophenyl group as part of a complex triaryl system. The two fluorine atoms enhance metabolic stability and contribute to the molecule's potent inhibition of the mutant IDH2 enzyme.[5]

Conclusion and Future Perspectives

The incorporation of fluorine into biaryl scaffolds is a proven and powerful strategy in medicinal chemistry. It offers a versatile toolkit to overcome common drug development hurdles, particularly metabolic instability, and to fine-tune physicochemical properties for optimal drug-like behavior. The continued development of novel synthetic methods, including late-stage C-H fluorination and photocatalytic approaches, promises to further expand the accessibility and sophistication of fluorinated biaryl design.[12][13][14] As our understanding of fluorine's subtle yet profound effects on molecular interactions grows, its role in the design of next-generation therapeutics is set to become even more prominent.

References

  • Title: Fluorine in drug discovery: Role, design and case studies Source: International Journal of Pharmacy and Pharmaceutical Science URL: [Link]

  • Title: Applications of Fluorine in Medicinal Chemistry Source: ACS Publications URL: [Link]

  • Title: Fluorinated Building Blocks in Drug Design: Why They Matter Source: Apollo Scientific URL: [Link]

  • Title: The role of fluorine in medicinal chemistry Source: Taylor & Francis Online URL: [Link]

  • Title: New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds Source: Royal Society of Chemistry URL: [Link]

  • Title: Fluorine as a key element in modern drug discovery and development Source: LE STUDIUM URL: [Link]

  • Title: Synthesis of perfluorinated biaryls by reaction of perfluoroarylzinc compounds with perfluoroarenes Source: ResearchGate URL: [Link]

  • Title: Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) Source: MDPI URL: [Link]

  • Title: Identifying Unknown Fluorine-Containing Compounds in Environmental Samples Using 19F NMR and Spectral Database Matching Source: ACS Publications URL: [Link]

  • Title: Fluorinated Drugs Market Outlook 2025-2032 Source: Intel Market Research URL: [Link]

  • Title: Synthesis of Polyfluorinated Biaryls via Palladium-Catalyzed Decarboxylative Cross-Coupling of Zinc Polyfluorobenzoates with Aryl Fluorosulfates Source: ACS Publications URL: [Link]

  • Title: Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals Source: PMC URL: [Link]

  • Title: Dual C-F, C-H Functionalization via Photocatalysis: Access to Multifluorinated Biaryls Source: PubMed URL: [Link]

  • Title: Recent Innovations of Organo-fluorine Synthesis and Pharmacokinetics Source: IntechOpen URL: [Link]

  • Title: NMR spectra of a mixture of fluorinated compounds highlighting the... Source: ResearchGate URL: [Link]

  • Title: "The Synthesis of Fluorinated Biaryls by Means of the Ullmann Reaction" Source: e-Publications@Marquette URL: [Link]

  • Title: Fluorine-19 nuclear magnetic resonance spectroscopy Source: Wikipedia URL: [Link]

  • Title: Selective synthesis of fluorinated biaryls by [MCl2(PhPEWO-F)] (M = Ni, Pd) catalysed Negishi cross-coupling Source: Royal Society of Chemistry URL: [Link]

  • Title: Dual C–F, C–H Functionalization via Photocatalysis; Access to Multi-Fluorinated Biaryls Source: PMC URL: [Link]

  • Title: Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring Source: ACS Publications URL: [Link]

  • Title: Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies Source: PMC URL: [Link]

  • Title: Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates Source: PMC URL: [Link]

  • Title: Late-Stage Fluorination: From Fundamentals to Application Source: PMC URL: [Link]

  • Title: Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids Source: PMC URL: [Link]

  • Title: Design, Synthesis, and Pharmacological Evaluation of Biaryl-Containing PD-1/PD-L1 Interaction Inhibitors Bearing a Unique Difluoromethyleneoxy Linkage Source: ACS Publications URL: [Link]

  • Title: Contemporary synthetic strategies in organofluorine chemistry Source: Nature URL: [Link]

  • Title: Silver-Catalyzed Late-Stage Fluorination Source: Journal of the American Chemical Society URL: [Link]

  • Title: Lipinski's rule of five Source: Wikipedia URL: [Link]

  • Title: Lipinski's rule of five – Knowledge and References Source: Taylor & Francis URL: [Link]

  • Title: Buchwald–Hartwig Amination with Aqueous Ammonia Source: Nature URL: [Link]

  • Title: Site‐Selective Late‐Stage Aromatic [18F]Fluorination via Aryl Sulfonium Salts Source: Wiley Online Library URL: [Link]

  • Title: Preparation of fluorinated biphenyl via Suzuki–Miyaura cross coupling reaction Source: ResearchGate URL: [Link]

  • Title: What are the exceptions to Lipinski's Rule of 5? Source: Patsnap Synapse URL: [Link]

  • Title: Buchwald–Hartwig C–N coupling reaction between (hetero)aryl... Source: ResearchGate URL: [Link]

  • Title: Lipinski's Rule of 5 in Modern Drug Discovery Source: Zenovel URL: [Link]

  • Title: Lipinski's rules & drug discovery beyond the rule of five Source: YouTube URL: [Link]

  • Title: Biaryl synthesis by C-C coupling Source: Organic Chemistry Portal URL: [Link]

  • Title: Fluorination Approaches | Synthetic Methods in Drug Discovery: Volume 2 Source: Royal Society of Chemistry URL: [Link]

  • Title: Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands Source: ChemRxiv URL: [Link]

  • Title: Intramolecular direct arylation in the synthesis of fluorinated carbazoles Source: ResearchGate URL: [Link]

  • Title: Easy access to polyhalogenated biaryls: regioselective (di)halogenation of hypervalent bromines and chlorines Source: Royal Society of Chemistry URL: [Link]

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Methodological & Application

Palladium-catalyzed cross-coupling conditions for fluorinated biaryls

Author: BenchChem Technical Support Team. Date: March 2026

Palladium-Catalyzed Synthesis of Fluorinated Biaryls: Overcoming Mechanistic Bottlenecks in Cross-Coupling

Executive Summary

Fluorinated biaryls are privileged pharmacophores in drug discovery, offering enhanced metabolic stability, lipophilicity, and target binding affinity. However, synthesizing these motifs via Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Negishi) presents unique mechanistic challenges. The strong electron-withdrawing nature of fluorine accelerates oxidative addition but severely retards transmetalation and promotes rapid protodeboronation of fluorinated organoboron reagents[1]. This Application Note provides a comprehensive, causality-driven guide to optimizing Pd-catalyzed cross-coupling conditions for polyfluorinated biaryls, featuring validated protocols and troubleshooting matrices.

Mechanistic Insights: The Causality of Fluorine Effects

The introduction of fluorine atoms onto an aryl ring fundamentally alters the electron density and steric environment of the cross-coupling partners.

  • Oxidative Addition: Electron-deficient fluorinated aryl halides (especially iodides and bromides) undergo rapid oxidative addition to Pd(0) species[2].

  • Transmetalation: This is the primary bottleneck. Polyfluorinated arylboronic acids exhibit significantly reduced nucleophilicity, making the transmetalation step sluggish[3].

  • Protodeboronation: Ortho-fluorine substituents highly polarize the C-B bond, making fluorinated arylboronic acids highly susceptible to base-catalyzed protodeboronation, which often outcompetes transmetalation[1].

  • Reductive Elimination: The presence of ortho-fluorines can induce steric bulk, but their lone-pair repulsion can also destabilize the Pd(II) intermediate, sometimes accelerating reductive elimination if transmetalation is successfully achieved.

G Pd0 Pd(0)L_n Active Catalyst OxAdd Pd(II) Oxidative Addition Complex Pd0->OxAdd Ar-X (Fast for ArF-X) TransMet Pd(II) Transmetalation Complex OxAdd->TransMet ArF-B(OH)2 + Base (Slow Bottleneck) Homocoup Homocoupling Side Product OxAdd->Homocoup Excess Base / O2 Product Fluorinated Biaryl Product TransMet->Product Reductive Elimination Proto Protodeboronation (Dead End) TransMet->Proto H2O / High Temp Product->Pd0

Caption: Catalytic cycle highlighting protodeboronation and transmetalation bottlenecks.

Strategic Catalyst and Ligand Selection

To overcome sluggish transmetalation and rapid protodeboronation, the catalytic system must be highly active at lower temperatures or utilize strictly anhydrous conditions[1].

Table 1: Ligand and Catalyst Selection Matrix for Fluorinated Biaryls

Substrate ClassRecommended LigandPd SourceBase / SolventRationale (Causality)
Mono-fluorinated Aryl Halides XPhos or SPhosPd2(dba)3 or Pd(OAc)2K3PO4 / Toluene:H2OStandard electron-deficient coupling; fast oxidative addition allows mild bases[2].
Polyfluorinated Arylboronic Acids RuPhos or XPhosRuPhos Pd G3KF or CsF / Anhydrous DioxaneAnhydrous conditions prevent protodeboronation; fluoride bases facilitate transmetalation[1].
Perfluorinated Arenes (e.g., C6F5X) PhPEWO-F or dtbpfPd(OAc)2 or NiCl2Zn(C6F5)2 (Negishi) / THFNegishi avoids boronic acid instability entirely; specialized ligands handle extreme electron deficiency.

Experimental Protocols (Self-Validating Systems)

Protocol A: Suzuki-Miyaura Coupling using Polyfluorinated Arylboronic Acids (Anhydrous Protocol)

Objective: Couple a highly prone-to-deboronation 2,3,4,6-tetrafluorophenylboronic acid with an aryl bromide while suppressing protodeboronation[1]. Self-Validation Checkpoint: The use of anhydrous conditions and a G3 precatalyst ensures that if the reaction fails, moisture-induced protodeboronation is mathematically minimized, pointing troubleshooting efforts strictly toward steric hindrance or reagent purity.

  • Preparation: In a nitrogen-filled glovebox, charge a flame-dried 10 mL Schlenk tube with Aryl Bromide (1.0 mmol, 1.0 equiv), 2,3,4,6-Tetrafluorophenylboronic acid (1.5 mmol, 1.5 equiv), and anhydrous spray-dried KF (3.0 mmol, 3.0 equiv)[1].

  • Catalyst Addition: Add XPhos Pd G3 (0.02 mmol, 2 mol%) and XPhos (0.02 mmol, 2 mol%).

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (4.0 mL). Seal the tube and remove it from the glovebox.

  • Reaction: Stir the mixture at 60 °C (avoid exceeding 80 °C to prevent thermal deboronation) for 12 hours[1].

  • Monitoring: Monitor via GC-MS or 19F NMR. Validation: The disappearance of the Ar-F starting material peak and the appearance of a downfield shifted product peak confirms conversion.

  • Workup: Cool to room temperature, dilute with EtOAc (10 mL), and filter through a short pad of Celite. Wash with water (2 x 10 mL) and brine (1 x 10 mL)[1].

  • Purification: Dry the organic layer over anhydrous Na2SO4, concentrate in vacuo, and purify via flash column chromatography (Hexanes/EtOAc).

Protocol B: Negishi Cross-Coupling for Perfluorinated Biaryls (C6F5-C6F5 or Ar-C6F5)

Objective: Synthesize highly fluorinated biaryls bypassing unstable polyfluorinated boronic acids by using organozinc reagents.

  • Zinc Reagent Preparation: Generate Zn(C6F5)2 in situ by reacting C6F5Br with activated Zn dust in anhydrous THF at 65 °C for 2 hours.

  • Catalyst Setup: In a separate dried flask under Argon, combine Aryl Iodide (1.0 mmol), Pd(OAc)2 (3 mol%), and PhPEWO-F ligand (3 mol%).

  • Coupling: Transfer the Zn(C6F5)2 solution (1.2 equiv) to the catalyst/aryl iodide mixture via a syringe.

  • Reaction: Heat to 80 °C for 4-6 hours.

  • Workup: Quench with saturated aqueous NH4Cl (dropwise). Extract with Et2O, dry over MgSO4, and purify via silica gel chromatography.

Workflow Prep 1. Reagent Prep (Glovebox/Schlenk) Degas 2. Solvent Degassing (Freeze-Pump-Thaw) Prep->Degas React 3. Catalytic Heating (60-80 °C) Degas->React Check 4. In-Process Check (19F NMR / GC-MS) React->Check Check->React Incomplete Workup 5. Quench & Extract (Aq. NH4Cl / EtOAc) Check->Workup Conversion >95% Pure 6. Purification (Flash Chromatography) Workup->Pure

Caption: Step-by-step workflow for fluorinated biaryl synthesis with self-validating IPCs.

Troubleshooting and Optimization Matrix

Understanding the causality of reaction failures is critical for rapid optimization.

Table 2: Troubleshooting Matrix for Fluorinated Cross-Couplings

ObservationCausal MechanismCorrective Action
High levels of Ar-H (Protodeboronation) Trace water reacts with the polarized C-B bond of the fluorinated boronic acid before transmetalation can occur[4].Switch to anhydrous conditions (KF/Dioxane). Use Pd G3/G4 precatalysts to accelerate active Pd(0) formation. Lower reaction temperature.
Formation of Ar-Ar (Homocoupling) Oxygen intrusion leads to Pd-catalyzed oxidative homocoupling of the boronic acid or organozinc reagent[1].Strictly degas solvents (Freeze-Pump-Thaw). Ensure glovebox atmosphere is <1 ppm O2.
Unreacted Aryl Halide (Stalled Reaction) The fluorinated nucleophile is too weakly nucleophilic to undergo transmetalation with the Pd(II) complex[3].Switch from Suzuki to Negishi coupling (use organozinc). Alternatively, use a more electron-rich ligand (e.g., RuPhos) to stabilize the Pd center.
Catalyst Blackening (Pd Black) Catalyst decomposes due to slow transmetalation or reductive elimination, leading to aggregation of Pd(0).Increase ligand-to-palladium ratio (e.g., 2:1 to 3:1). Decrease temperature. Use a more sterically demanding ligand to prevent aggregation.

Advanced Considerations: Solid-State Mechanochemistry

Recent advancements have demonstrated that solid-state high-temperature ball-milling can facilitate the cross-coupling of polyfluorinated arylboronic acids without stoichiometric additives. By operating in the solid state, the extremely high localized concentration of substrates overcomes the sluggish transmetalation step, and the absence of bulk solvent inherently prevents solvent-mediated protodeboronation[3].

References[1] Application Notes and Protocols: 2,3,4,6-Tetrafluorophenylboronic Acid in the Synthesis of Fluorinated Biaryls. Benchchem. https://www.benchchem.com[4] Selective synthesis of fluorinated biaryls by[MCl2(PhPEWO-F)] (M = Ni, Pd) catalysed Negishi cross-coupling. RSC Publishing.https://pubs.rsc.org/en/content/articlelanding/2021/CC/D1CC04886A[3] Palladium-Catalyzed Solid-State Polyfluoroarylation of Aryl Halides Using Mechanochemistry. ACS Catalysis. https://pubs.acs.org[2] Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. PMC. https://www.ncbi.nlm.nih.gov/pmc/[5] Base-Free Pd-Catalyzed C-Cl Borylation of Fluorinated Aryl Chlorides. PMC.https://www.ncbi.nlm.nih.gov/pmc/

Sources

Application Note: Purification of 4-(2,4-Dimethoxyphenyl)-3-fluorophenol by Column Chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the purification of 4-(2,4-Dimethoxyphenyl)-3-fluorophenol , a biaryl intermediate likely synthesized via Suzuki-Miyaura cross-coupling. The purification of this compound presents two distinct challenges:

  • Phenolic Tailing: The acidic phenolic proton interacts with surface silanol groups on silica gel, causing peak broadening (tailing) and poor resolution.

  • Suzuki Byproducts: The reaction typically generates Triphenylphosphine Oxide (TPPO) and protodeboronation byproducts, which possess polarities similar to the target phenol.

This protocol utilizes an acid-modified mobile phase to suppress ionization and a dry-loading technique to maximize resolution, ensuring high purity (>98%) suitable for downstream medicinal chemistry applications.

Physicochemical Analysis & Separation Logic

The Molecule
  • Target: 4-(2,4-Dimethoxyphenyl)-3-fluorophenol.

  • Core Structure: Biaryl system.

  • Functionality:

    • Ring A (Phenol): The 3-fluoro substituent is electron-withdrawing, increasing the acidity of the phenolic -OH (

      
      ) compared to unsubstituted phenol (
      
      
      
      ). This increases the likelihood of irreversible adsorption on neutral silica.
    • Ring B (Dimethoxy): Electron-donating groups make the molecule moderately lipophilic but susceptible to oxidation if left on silica for extended periods.

The Impurity Profile (Suzuki Coupling Context)
Impurity TypeSourceChromatographic BehaviorRemoval Strategy
Triphenylphosphine Oxide (TPPO) Catalyst LigandHighly polar; often co-elutes with phenols in MeOH/DCM systems.Use Hex/EtOAc; TPPO elutes late.
Protodeboronation Byproduct 1,3-DimethoxybenzeneNon-polar.Elutes near the solvent front (High

).
Homocoupling Dimers Catalyst side-reactionVariable polarity.Separation via optimized gradient.

Pre-Purification Workup (Critical Step)

Standard aqueous workup is often insufficient to remove TPPO.

Recommendation: Before column chromatography, perform a Solubility Switch Trituration :

  • Concentrate the crude reaction mixture to dryness.

  • Resuspend the solid residue in a mixture of Pentane:Diethyl Ether (3:1) .

  • Sonicate for 5 minutes. The target phenol and non-polar impurities will dissolve; the bulk of TPPO will remain as a white solid.

  • Filter the suspension through a sintered glass funnel.

  • Concentrate the filtrate.[1][2] This reduces the TPPO load on the column by 70-90%.

Method Development: Thin Layer Chromatography (TLC)[3][4]

To prevent tailing, the TLC solvent system must mimic the column conditions.

  • Standard TLC: 30% EtOAc in Hexane. Result: The phenol spot will likely streak (comet-tail effect).

  • Optimized TLC: 30% EtOAc in Hexane + 1% Acetic Acid .

    • Mechanism:[3][4][5][6][7][8][9] The acetic acid keeps the phenol protonated (

      
       rather than 
      
      
      
      ), preventing interaction with the silica's acidic sites.
    • Target

      
      : Adjust the EtOAc ratio until the target spot has an 
      
      
      
      of 0.25 – 0.35 .

Detailed Purification Protocol

Materials
  • Stationary Phase: Silica Gel 60 (40–63

    
     particle size).
    
  • Mobile Phase A: Hexanes (or Heptane).

  • Mobile Phase B: Ethyl Acetate (EtOAc) containing 1% Acetic Acid (v/v) .

  • Loading Matrix: Celite 545 or Silica Gel (for dry loading).

Sample Loading (Dry Loading)

Why Dry Load? Biaryl phenols are often crystalline solids with poor solubility in pure hexane. Wet loading (dissolving in DCM/EtOAc and pipetting onto the column) creates a "band of polarity" that ruins resolution.

  • Dissolve the crude mixture (post-trituration) in a minimum amount of Dichloromethane (DCM) or Acetone.

  • Add Celite 545 (approx. 2g Celite per 1g crude).

  • Evaporate the solvent under reduced pressure (Rotovap) until you have a free-flowing powder.

  • Note: Ensure no solvent smell remains.

Column Packing & Elution

Column Dimensions: Use a 1:30 to 1:50 ratio of Crude:Silica by weight.

  • Pack the column with Silica Gel 60 using 100% Hexanes.

  • Level the silica bed and add a protective layer of sand (approx. 1 cm).[10]

  • Pour the dry-loaded Celite powder gently onto the sand layer.

  • Add another thin layer of sand on top of the sample to prevent disturbance.

  • Elute using the gradient below (optimized for removal of non-polar impurities first).

Gradient Table
Column Volume (CV)% Mobile Phase B (EtOAc + 1% AcOH)Purpose
0 – 2 0% (100% Hexane)Flush column void volume.
2 – 5 0%

10%
Elute non-polar deboronation byproducts (

).
5 – 15 10%

30%
Target Elution Window. Collect small fractions.
15 – 20 30%

50%
Flush remaining polar impurities.
20+ 100% EtOAcElute TPPO (if present) and catalyst residues.

Visualization & Logic Workflow

The following diagram illustrates the decision-making process and workflow for this purification.

PurificationWorkflow Start Crude Reaction Mixture (Suzuki Coupling) Trituration Trituration (Pentane/Ether 3:1) Start->Trituration Concentrate & Suspend Filtration Filtration Trituration->Filtration SolidTPPO Solid Residue (Discard TPPO) Filtration->SolidTPPO Retain Solid Filtrate Filtrate (Target + Non-polars) Filtration->Filtrate Collect Liquid DryLoad Dry Loading (Adsorb on Celite) Filtrate->DryLoad Evaporate onto Celite Column Flash Column Silica Gel 60 DryLoad->Column Load onto Sand Bed Gradient Gradient Elution Hex -> Hex:EtOAc (1% AcOH) Column->Gradient Run Method Fractions Fraction Analysis (TLC / UV 254nm) Gradient->Fractions Collect Final Pure Product 4-(2,4-Dimethoxyphenyl)-3-fluorophenol Fractions->Final Combine & Dry

Caption: Workflow for the removal of TPPO and purification of biaryl phenols via acid-modified flash chromatography.

Troubleshooting & Optimization

Co-elution with Triphenylphosphine Oxide (TPPO)

If TPPO co-elutes despite trituration:

  • Switch Solvent Selectivity: Change the mobile phase to Dichloromethane (DCM) / Hexane . TPPO is highly soluble in DCM but elutes differently than in EtOAc.

  • Use a "Plug": Run a short silica plug using 10% Acetone in Hexane . The phenol elutes; TPPO sticks aggressively to silica in acetone-free systems.

Product Decomposition
  • Symptom: Product turns brown on the column or yield is low.

  • Cause: Acid sensitivity (rare for phenols, but possible with electron-rich rings).

  • Solution: Remove Acetic Acid. Instead, deactivate the silica gel by flushing the column with 1% Triethylamine in Hexane before loading, then run a neutral gradient. Note: This causes tailing but protects sensitive substrates.

References

  • Still, W. C.; Kahn, M.; Mitra, A. Rapid Chromatographic Technique for Preparative Separations with Moderate Resolution. J. Org. Chem. 1978 , 43, 2923–2925. Link

  • Common Organic Chemistry. Solvent Systems for Silica Gel Column Chromatography. (Accessed 2026). Link

  • Teledyne ISCO. Purification Strategies for Flavones and Related Phenolic Compounds. Application Note AN86. Link

  • Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. Org.[11][9][12][13] Synth. 2025 , 102, 276-302.[13] Link

  • Bates-Smith, E. C.; Westall, R. G.Chromatographic behavior of phenolic substances. Biochim. Biophys. Acta. 1950, 4, 427.

Sources

Crystallization techniques for dimethoxy fluorobiphenyl phenols

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Crystallization Techniques for Dimethoxy Fluorobiphenyl Phenols

Executive Summary & Chemical Context

Dimethoxy fluorobiphenyl phenols represent a challenging class of pharmaceutical intermediates and active ingredients.[1] Structurally, they combine a lipophilic biphenyl core with electron-donating methoxy groups, an electron-withdrawing fluorine atom, and an acidic phenolic hydroxyl group.[1]

This specific substitution pattern creates unique crystallization hurdles:

  • Competing Interactions: The crystal lattice is stabilized by a complex interplay of

    
     stacking (biphenyl core), weak 
    
    
    
    interactions, and strong hydrogen bonding (phenol).[1]
  • Polymorphism Risk: The rotational freedom around the biphenyl bond, combined with directional H-bonding, makes these compounds prone to polymorphism and solvate formation.[1]

  • "Oiling Out": The presence of methoxy groups often lowers the melting point, increasing the risk of liquid-liquid phase separation (oiling out) before crystallization occurs.[1]

This guide provides a validated, self-consistent framework for the purification and crystallization of this chemical class, moving beyond generic protocols to address specific structural behaviors.

Pre-Crystallization Assessment

Before attempting crystallization, the feedstock must meet specific criteria to ensure nucleation success.[1]

ParameterRequirementRationale
Purity (HPLC) > 85% AreaLower purity often stabilizes the amorphous phase, preventing nucleation.[1]
Residual Pd < 50 ppmIf synthesized via Suzuki coupling, residual Palladium acts as a nucleation poison and colors the crystal.[1] Action: Treat with SiliaMetS® Thiol or activated carbon prior to crystallization.[1]
Boronic Acid < 1%Unreacted boronic acids co-crystallize easily.[1] Action: Wash crude organic phase with 1M Na₂CO₃.

Solvent Selection Strategy

For dimethoxy fluorobiphenyl phenols, a "like-dissolves-like" approach is insufficient due to the dual nature of the molecule (lipophilic backbone vs. polar phenol).[1]

Solvent Screening Logic

We utilize a Dielectric-Solubility Map to select the primary and anti-solvents.[1]

  • Primary Solvents (Dissolvers): Must break the phenolic H-bonds and solvate the aromatic core.[1]

    • Recommended: Ethyl Acetate (EtOAc), Isopropyl Alcohol (IPA), Toluene.[1]

  • Anti-Solvents (Precipitators): Must be miscible with the primary solvent but poor solubilizers for the biphenyl core.[1]

    • Recommended: n-Heptane (preferred over Hexane for higher flash point), Water (only with IPA/Ethanol).[1]

Table 1: Solvent System Performance for Fluorinated Biphenyl Phenols

System ClassSolvent Pair (Solvent / Anti-Solvent)SuitabilityMechanism & Notes
Organic/Organic EtOAc / n-Heptane High Gold Standard. Excellent impurity rejection.[1] Low risk of solvates.[1] Heptane drives

-stacking.[1]
Alcohol/Water IPA / Water MediumGood yield, but high risk of oiling out if water is added too fast.[1] Risk of hydrate formation.[1]
Aromatic/Alkane Toluene / Heptane HighBest for highly lipophilic variants.[1] Higher boiling point allows better thermal gradients.[1]
Chlorinated DCM / Hexane LowAvoid. DCM is too volatile; rapid evaporation leads to amorphous crusts/foams.[1]

Detailed Experimental Protocols

Protocol A: The "Standard" Anti-Solvent Crystallization (EtOAc / Heptane)

Best for: Initial purification of crude material (90-98% purity).[1]

  • Dissolution: Charge crude solid (10 g) into a flask. Add Ethyl Acetate (30-40 mL) and heat to 60°C (reflux).

    • Note: Use the minimum volume required to dissolve the solid at reflux.[1] If insoluble particles remain, perform a hot filtration through Celite.[1]

  • Nucleation Point: Cool the solution slowly to 45°C.

  • Anti-Solvent Addition (Phase 1): Add n-Heptane dropwise via an addition funnel until the solution turns slightly turbid (cloud point).[1]

    • Critical Step: Stop addition immediately upon turbidity.[1] Stir at 45°C for 15 minutes. The turbidity should resolve into fine nuclei.[1] If it oils out (droplets form), reheat to 60°C and add 5 mL EtOAc.

  • Crystal Growth: Once nuclei are visible, cool the mixture to 20°C over 2 hours (12.5°C/hour).

  • Anti-Solvent Addition (Phase 2): Add the remaining n-Heptane (approx. 30-40 mL) slowly over 1 hour to drive yield.

  • Digestion: Stir the slurry at 0-5°C for 2 hours.

  • Isolation: Filter using a Büchner funnel. Wash cake with cold 1:3 EtOAc:Heptane.

  • Drying: Vacuum oven at 45°C for 12 hours.

Protocol B: Cooling Crystallization (Toluene)

Best for: Scale-up and polymorph control (Thermodynamic form).[1]

  • Dissolution: Suspend compound in Toluene (5 mL/g) and heat to 90°C. Ensure complete dissolution.

  • Seeding: Cool to 75°C (supersaturation zone). Add 0.5 wt% seed crystals (pure material).[1]

    • Why Seeding? Fluorinated biphenyls often exhibit wide metastable zones.[1] Seeding prevents spontaneous nucleation of unwanted kinetic polymorphs.[1]

  • Linear Cooling Ramp: Cool from 75°C to 20°C over 6 hours.

    • Rate: ~9°C/hour.[1] Fast cooling traps impurities in the lattice.[1]

  • Isolation: Filter and wash with cold Toluene.

Troubleshooting: The "Oiling Out" Phenomenon

"Oiling out" occurs when the liquid-liquid phase separation (LLPS) boundary is crossed before the solubility curve.[1] This is common with methoxy-substituted phenols.[1]

Rescue Protocol:

  • Do NOT cool further. Cooling an oiled mixture results in a sticky gum/glass, not crystals.[1]

  • Reheat: Heat the mixture until the oil phase redissolves into a single homogeneous liquid.

  • Seed at High Temperature: Add seed crystals immediately upon reaching the saturation temperature.

  • Temperature Cycling: Oscillate the temperature by ±5°C around the saturation point. This "Ostwald ripening" encourages the oil droplets to transfer mass to the crystalline seeds.[1]

Process Visualization

Workflow 1: Solvent Selection Logic

SolventSelection Start Start: Crude Material SolubilityCheck Check Solubility in EtOAc (Hot) Start->SolubilityCheck Soluble Soluble? SolubilityCheck->Soluble RouteB Route B: High Temp Cooling (Toluene) Soluble->RouteB No (Try Toluene) CheckMP Melting Point Check Soluble->CheckMP Yes RouteA Route A: Anti-Solvent (EtOAc / Heptane) Final Characterization (XRD/HPLC) RouteA->Final Isolate RouteB->Final Isolate RouteC Route C: Polarity Shift (IPA / Water) RouteC->Final Isolate LowMP MP < 80°C? CheckMP->LowMP LowMP->RouteA Yes (Avoid Heat) LowMP->RouteC No (High Polarity)

Caption: Decision tree for selecting the optimal solvent system based on solubility and melting point properties.

Workflow 2: The "Oiling Out" Rescue Loop

OilingOut State1 Homogeneous Solution (High Temp) State2 Cooling Phase State1->State2 State3 Oiling Out Detected (Droplets Form) State2->State3 Phase Separation Action1 STOP Cooling State3->Action1 Action2 Reheat to Clear Point Action1->Action2 Action3 Add Seeds Action2->Action3 Action4 Slow Cool (0.1°C/min) Action3->Action4 Action4->State2 Retry

Caption: Corrective workflow for handling liquid-liquid phase separation (oiling out) during crystallization.

References

  • Organic Syntheses. (2010). Synthesis and Purification of 2,2'-Dimethoxy-6-formylbiphenyl. Organic Syntheses, Coll.[1] Vol. 10. [Link]

  • National Institutes of Health (NIH). (2018).[1] Synthesis of Mono- and Dimethoxylated Polychlorinated Biphenyls Derivatives.[1][2][3] PMC - NCBI.[1] [Link]

  • University of Valladolid. (2023).[1] Fluorinated Biphenyl Aromatic Polyimides: Synthesis and Purification Protocols.[Link][1]

Sources

Using 4-(2,4-Dimethoxyphenyl)-3-fluorophenol as a drug scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 4-(2,4-Dimethoxyphenyl)-3-fluorophenol as a Drug Scaffold

Part 1: Executive Summary & Scaffold Profile

The "Goldilocks" Biaryl: Balancing Sterics and Electronics 4-(2,4-Dimethoxyphenyl)-3-fluorophenol (hereafter referred to as Scaffold-DFP ) represents a privileged biaryl motif in modern medicinal chemistry. Unlike flat, polyaromatic systems that often suffer from poor solubility and "brick-dust" properties, Scaffold-DFP incorporates a strategic fluoro-biaryl twist .

The steric clash between the fluorine atom at the C3 position of the phenol ring and the methoxy group at the C2' position of the pendant phenyl ring forces the molecule into a non-planar conformation. This "twisted" geometry improves solubility, enhances selectivity by mimicking complex 3D biologically active metabolites, and reduces π-stacking aggregation.

Key Physicochemical Features:

Feature Chemical Impact Biological/Drug Discovery Impact
3-Fluoro Substituent Inductive electron withdrawal (-I effect). Lowers phenol pKa (~8.5 vs. 10.0), enhancing H-bond donor capability. Blocks metabolic oxidation at the ortho-position.
2,4-Dimethoxy Motif Electron-donating (+M effect); H-bond acceptors. Mimics natural products (e.g., pterostilbene analogs); provides critical anchor points for receptor binding pockets.
Biaryl Axis Restricted rotation due to ortho-F/ortho-OMe clash. "Escaping Flatland": Increases sp³-like character character in terms of shape space, improving oral bioavailability.

| Free Phenol | Nucleophilic handle. | Versatile "Exit Vector" for PROTAC linkers, ADCs, or prodrug derivatization. |

Part 2: Synthetic Protocols

The synthesis of Scaffold-DFP relies on a robust Suzuki-Miyaura cross-coupling.[1] While many conditions exist, the following protocol is optimized for scalability and purity , minimizing protodeboronation side products.

Workflow Diagram (Graphviz)

SynthesisWorkflow Start Start: Raw Materials Reactants 4-Bromo-3-fluorophenol + 2,4-Dimethoxyphenylboronic acid Start->Reactants Reaction Suzuki Coupling 90°C, 4-12h Base: K2CO3 Reactants->Reaction Catalyst Catalyst Prep: Pd(dppf)Cl2 • DCM Degassed Dioxane/H2O Catalyst->Reaction In situ activation Workup Workup: Acidify (pH 4) EtOAc Extraction Reaction->Workup Purification Purification: Column Chromatography (Hex/EtOAc) Workup->Purification Product Final Scaffold: 4-(2,4-Dimethoxyphenyl)-3-fluorophenol Purification->Product

Caption: Optimized Suzuki-Miyaura coupling workflow for Scaffold-DFP synthesis.

Detailed Protocol: Optimized Suzuki Coupling

Reagents:

  • Aryl Halide: 4-Bromo-3-fluorophenol (1.0 equiv)

  • Boronic Acid: 2,4-Dimethoxyphenylboronic acid (1.2 equiv)

  • Catalyst: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2[2]•CH2Cl2) (0.03 equiv / 3 mol%)

  • Base: Potassium Carbonate (K2CO3) (2.5 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, charge the aryl halide (10 mmol, 1.91 g) and the boronic acid (12 mmol, 2.18 g).

  • Degassing: Add 1,4-Dioxane (40 mL) and Water (10 mL). Sparge the solution with Nitrogen or Argon gas for 15 minutes. Critical: Oxygen removal prevents homocoupling of the boronic acid.

  • Activation: Add the base K2CO3 (25 mmol, 3.45 g) and the Pd catalyst (0.3 mmol, 245 mg).

  • Reaction: Fit the flask with a reflux condenser and heat to 90°C under an inert atmosphere. Monitor by TLC (30% EtOAc in Hexanes) or LC-MS. Reaction typically completes in 4–6 hours.

  • Quench & Workup: Cool to room temperature. Carefully acidify with 1M HCl to pH ~4 (to protonate the phenol). Dilute with Ethyl Acetate (50 mL) and separate layers. Wash organic layer with brine, dry over Na2SO4, and concentrate.

  • Purification: Purify via flash column chromatography on silica gel.

    • Gradient: 0% to 40% Ethyl Acetate in Hexanes.

    • Expected Yield: 85–92%.

Part 3: Medicinal Chemistry Applications (SAR)

This scaffold is not a drug in itself but a pharmacophore enabler . It is particularly suited for targets requiring a hydrophobic biaryl core with a polar "head" group (e.g., Nuclear Receptors, Kinases).

SAR Decision Tree

SAR_Logic Core Scaffold-DFP Core Phenol Phenol (-OH) Modification Core->Phenol Fluorine Fluorine (-F) Interaction Core->Fluorine Methoxy Methoxy (-OMe) Variation Core->Methoxy Prodrug Make Ester/Carbamate (Improve Oral Bioavailability) Phenol->Prodrug Linker Attach Alkyl Linker (PROTAC/Degrader Exit Vector) Phenol->Linker MetabBlock Blocks Metabolic Attack at Ortho-position Fluorine->MetabBlock H_Bond Modulates pKa (Stronger H-Bond Donor) Fluorine->H_Bond Solubility Remove/Replace with PEG (If Solubility is limiting) Methoxy->Solubility Potency Retain for H-Bond Acceptor Pocket Methoxy->Potency

Caption: Structure-Activity Relationship (SAR) logic for Scaffold-DFP optimization.

1. The "Exit Vector" Strategy (PROTACs & Linkers) The phenolic hydroxyl is the ideal attachment point for E3 ligase linkers (e.g., for Thalidomide or VHL ligands).

  • Protocol: Perform a Mitsunobu Reaction (PPh3, DIAD, Linker-OH) or a standard Sn2 Alkylation (K2CO3, Linker-Bromide, DMF, 60°C) to attach the linker chain. The 3-fluorine atom reduces the nucleophilicity of the phenol slightly, so heating (60°C) or stronger bases (Cs2CO3) may be required compared to non-fluorinated phenols.

2. Bioisosteric Replacement

  • For Estrogen Receptor (ER) Targets: The scaffold mimics the A/B ring system of Estradiol. The 3-F mimics the C2/C4 position, potentially altering binding kinetics.

  • For Kinase Inhibitors: The biaryl system can occupy the hydrophobic pocket adjacent to the ATP binding site (Gatekeeper region).

Part 4: Biological Evaluation Protocols

To validate the scaffold's utility, the following assays are mandatory.

Assay 1: Microsomal Stability (Metabolic Liability Check)

The electron-rich dimethoxy ring is a hotspot for Cytochrome P450 oxidative metabolism (O-demethylation).

  • Objective: Determine intrinsic clearance (

    
    ).
    
  • System: Human/Mouse Liver Microsomes (HLM/MLM).

  • Protocol:

    • Incubate Scaffold-DFP (1 µM) with microsomes (0.5 mg/mL) in phosphate buffer (pH 7.4).

    • Initiate reaction with NADPH (1 mM).

    • Sample at t = 0, 5, 15, 30, 60 min.

    • Quench with ice-cold Acetonitrile (containing internal standard).

    • Analyze via LC-MS/MS.

    • Success Metric: Half-life (

      
      ) > 30 minutes indicates acceptable stability for a lead compound. If < 15 mins, consider replacing -OMe with -OCF3 or -Cl.
      
Assay 2: LogD and Solubility
  • Protocol: Shake-flask method in Octanol/PBS (pH 7.4).

  • Target: LogD between 2.0 and 4.0 (Lipinski compliant). The fluorine atom typically increases LogD by ~0.2–0.4 units compared to the non-fluorinated analog, but the twist improves aqueous solubility by disrupting crystal lattice energy.

Part 5: References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Roughley, S. D., & Jordan, A. M. (2011).[3] The Medicinal Chemist’s Toolbox: An Analysis of Reactions Used in the Pursuit of Drug Candidates. Journal of Medicinal Chemistry, 54(10), 3451–3479. Link

  • Gomez-Orellana, I., et al. (2023). Biaryl Scaffolds in Medicinal Chemistry: A Review of Synthetic Strategies and Biological Applications. RSC Advances. (Contextual grounding on biaryl utility). Link

Sources

Application Notes and Protocols: Green Chemistry Approaches to Synthesizing Fluorinated Biaryl Phenols

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Technical Guide & Standard Operating Procedures (SOPs)

Strategic Context: The Convergence of Fluorination and Green Chemistry

The strategic incorporation of fluorine into biaryl phenol scaffolds is a cornerstone of modern drug discovery. The unique electronic characteristics of fluorine—specifically its high electronegativity and the strength of the C–F bond—profoundly influence a molecule's physicochemical profile. Fluorination enhances metabolic stability by blocking sites of oxidative metabolism (e.g., cytochrome P450 degradation), increases lipophilicity for better membrane permeability, and modulates the pKa of adjacent phenolic hydroxyl groups to optimize drug-receptor binding affinities[1].

Historically, the synthesis of these highly fluorinated biaryl systems relied heavily on traditional Suzuki-Miyaura cross-coupling methodologies utilizing homogeneous palladium catalysts (e.g., Pd(PPh₃)₄) and toxic, high-boiling organic solvents like DMF or toluene[2]. These methods suffer from high Environmental Factors (E-factors), difficult catalyst recovery, and heavy metal contamination in final active pharmaceutical ingredients (APIs).

To address these bottlenecks, modern synthetic workflows have pivoted towards Green Chemistry approaches. By leveraging aqueous media, recyclable heterogeneous catalysts (such as Pd nanoparticles supported on modified graphene), thermoregulated ligands, and transition-metal-free cascade reactions, researchers can achieve high-yielding syntheses while drastically reducing environmental impact and operational costs[3],[4],[5].

Mechanistic Principles of Green Biaryl Synthesis

Aqueous Suzuki-Miyaura Coupling via Heterogeneous Catalysis

The traditional Suzuki-Miyaura catalytic cycle—comprising oxidative addition, transmetalation, and reductive elimination—can be seamlessly adapted to green conditions. By utilizing palladium nanoparticles (Pd NPs) supported on COOH-modified graphene, the catalyst system benefits from the high surface area of the nanoparticles while remaining entirely heterogeneous[4].

Causality in Design: The use of a water/ethanol solvent mixture is deliberate. It provides optimal solvation for the polar fluorinated boronic acid and the inorganic base, while the ethanol acts as a phase-transfer agent for the non-polar aryl halide. Post-reaction, the heterogeneous nature of the graphene-supported Pd NPs allows for simple recovery via centrifugation or filtration, preventing palladium leaching into the product[4].

G A Pd(0) Catalyst (Heterogeneous/Recyclable) B Oxidative Addition (Aryl Halide) A->B Ar-X C Transmetalation (Fluorinated Boronic Acid) B->C Base, H2O/EtOH D Reductive Elimination (Product Release) C->D D->A Catalyst Recovery E Fluorinated Biaryl Phenol D->E Green Yield

Catalytic cycle of green Suzuki-Miyaura coupling for fluorinated biaryls.

Transition-Metal-Free Cascade Synthesis

For highly sterically hindered or densely fluorinated biaryl phenols, transition-metal-free approaches offer a completely green alternative to palladium catalysis. Recent advancements utilize a cascade aryne aminoarylation followed by a Smiles–Truce rearrangement[5].

Causality in Design: By treating an aryl sulfonate precursor with Potassium Fluoride (KF) and 18-crown-6 at room temperature, an aryne intermediate is generated in situ. The addition of a nucleophile (such as a secondary amine) triggers the rearrangement, forming the biaryl C–C bond without the need for any heavy metals[5]. This self-validating system eliminates the risk of metal toxicity in the final API.

Quantitative Data: Methodological Comparison

The following table summarizes the efficiency, environmental impact, and practical utility of various synthetic approaches for fluorinated biaryl phenols.

Synthesis MethodCatalyst SystemSolvent SystemAvg. Yield (%)E-factorCatalyst Recyclability
Traditional Suzuki Pd(PPh₃)₄ (Homogeneous)Toluene / DMF75 - 85%High (>50)None (Single Use)
Aqueous Suzuki Pd NPs on COOH-GrapheneH₂O / EtOH88 - 95%Low (<10)Excellent (>5 cycles)
Thermoregulated Suzuki Pd / Thermoregulated LigandH₂O90 - 98%Low (<10)Excellent (>5 cycles)
Cascade Aryne Synthesis None (KF / 18-crown-6)THF (Green Grade)60 - 85%ModerateN/A (Metal-Free)

Experimental Protocols

Protocol A: Aqueous Suzuki-Miyaura Coupling using Supported Pd Nanoparticles

This protocol outlines the synthesis of fluorinated biaryl phenols using a recyclable, heterogeneous palladium catalyst[1],[4].

Reagents & Materials:

  • Aryl halide (e.g., bromophenol derivative): 1.0 equiv.

  • Fluorinated phenylboronic acid (e.g., 2,3,4,6-tetrafluorophenylboronic acid): 1.2 - 1.5 equiv.

  • Base (e.g., K₂CO₃ or Na₂CO₃): 2.0 - 3.0 equiv.

  • Catalyst: G-COOH-Pd-10 (Pd nanoparticles on COOH-modified graphene): 1-5 mol% Pd.

  • Solvent: Degassed H₂O / EtOH (1:1 v/v).

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried, pressure-resistant Schlenk tube, add the aryl halide (1.0 equiv), fluorinated phenylboronic acid (1.5 equiv), and the inorganic base (3.0 equiv)[1].

  • Catalyst Addition: Introduce the G-COOH-Pd-10 catalyst.

  • Atmospheric Control: Evacuate the vessel and backfill with ultra-pure Argon or Nitrogen. Repeat this cycle three times to ensure an inert atmosphere, which is critical to prevent the oxidative degradation of the boronic acid[1].

  • Solvent Introduction: Inject the degassed H₂O/EtOH solvent mixture via a syringe. Causality note: Degassing prevents the formation of unreactive Pd-oxide species.

  • Thermal Activation: Heat the reaction mixture to 80–110 °C under vigorous stirring for 12–24 hours. Monitor reaction progress via TLC or GC-MS[1].

  • Phase Separation & Catalyst Recovery: Upon completion, cool the mixture to room temperature. Centrifuge the mixture at 4000 rpm for 10 minutes. The heterogeneous Pd catalyst will form a pellet at the bottom. Decant the supernatant. Self-validation step: Wash the catalyst pellet with ethanol and dry under vacuum; weigh to confirm >95% mass recovery for the next cycle[4].

  • Workup & Purification: Dilute the supernatant with water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude product via flash column chromatography on silica gel[1].

Workflow S1 Reagent Prep (Aqueous Media) S2 Catalyst Addition (Pd-Nanoparticles) S1->S2 S3 Thermal Heating (80-110 °C) S2->S3 S4 Phase Separation & Catalyst Recovery S3->S4 S5 Purification (Column/Cryst) S4->S5

Step-by-step experimental workflow for green biaryl phenol synthesis.

Protocol B: Transition-Metal-Free Cascade Aryne Aminoarylation

This protocol is ideal for synthesizing highly sterically hindered biaryl aminophenols without the use of transition metals[5].

Reagents & Materials:

  • Aryl sulfonate precursor: 0.1 mmol.

  • Secondary amine nucleophile (e.g., Diethylamine or Diisopropylamine): 0.4 mmol.

  • Fluoride Source: Potassium Fluoride (KF): 0.3 mmol (3.0 equiv).

  • Phase Transfer Catalyst: 18-crown-6: 0.3 mmol (3.0 equiv).

  • Solvent: Anhydrous THF (6.3 mM concentration).

Step-by-Step Methodology:

  • Preparation: In an oven-dried vial equipped with a magnetic stir bar, dissolve the aryl sulfonate precursor (0.1 mmol) in anhydrous THF to achieve a concentration of approximately 6.3 mM[5].

  • Activation: Add KF (3.0 equiv) and 18-crown-6 (3.0 equiv) to the solution. Causality note: The 18-crown-6 sequesters the potassium ion, creating a "naked" and highly nucleophilic fluoride ion that efficiently triggers the formation of the aryne intermediate[5].

  • Nucleophilic Addition: Add the secondary amine (0.4 mmol) dropwise to the mixture.

  • Reaction Execution: Stir the reaction mixture at room temperature for 16 hours. Causality note: Operating at room temperature minimizes the formation of simple addition byproducts and favors the desired Smiles-Truce rearrangement to form the biaryl C-C bond[5].

  • Quench & Extraction: Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous phase with dichloromethane (3 × 10 mL).

  • Validation & Purification: Dry the combined organic extracts over MgSO₄, filter, and concentrate under reduced pressure. Determine the NMR yield using nitromethane as an internal standard prior to flash chromatography to validate the absence of volatile degradation products[5].

References

  • Benchchem. Application Notes and Protocols: 2,3,4,6-Tetrafluorophenylboronic Acid in the Synthesis of Fluorinated Biaryls.
  • MDPI. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives.
  • ACS Omega. Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies.
  • ResearchGate. Green Synthesis of Fluorinated Biaryl Derivatives via Thermoregulated Ligand/Palladium-Catalyzed Suzuki Reaction.
  • ACS Organic Letters. Cascade Aryne Aminoarylation for Biaryl Phenol Synthesis.

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Palladium Catalyst Poisoning in Biaryl Cross-Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have diagnosed countless biaryl coupling reactions—Suzuki-Miyaura, Stille, Negishi, and Buchwald-Hartwig—that have inexplicably stalled. Palladium(0) is a highly active but thermodynamically unstable species. When it deactivates, your synthesis dies.

This guide is designed for researchers and drug development professionals. We will not merely list fixes; we will dissect the mechanistic causality behind catalyst poisoning and provide field-proven, self-validating protocols to rescue your cross-coupling workflows.

Part 1: The Causality of Catalyst Deactivation

Palladium catalysts fail primarily through three distinct mechanistic pathways. Understanding which pathway is killing your reaction is the first step to solving it.

  • Irreversible Coordination (Substrate Poisoning): Lewis basic heteroatoms, particularly thiols (-SH), thioethers, and unhindered amines, strongly coordinate to electrophilic Pd(II) intermediates or the Pd(0) center. This chemisorption blocks the open coordination sites required for oxidative addition or transmetalation, effectively trapping the catalyst in a "dead" complex[1].

  • Aggregation to Palladium Black: The active monoligated Pd(0) species is highly reactive. If the rate of reductive elimination exceeds the rate of oxidative addition (leaving naked Pd(0) in solution), or if the ligand-to-palladium ratio is insufficient, Pd(0) atoms will cluster together. This results in the irreversible precipitation of an inactive, insoluble black powder known as "Pd black"[2].

  • Ligand Degradation: Phosphine ligands are susceptible to oxidation (forming inert phosphine oxides) in the presence of trace air[3]. Without their stabilizing ligands, the palladium center rapidly aggregates[2].

CatalyticCycle Pd_Pre Pd(II) Precatalyst (e.g., Pd G3/G4) Pd_0 Active Pd(0)L_n Catalyst Pd_Pre->Pd_0 Activation Ox_Add Oxidative Addition Pd(II)(Ar)(X)L_n Pd_0->Ox_Add + Ar-X Pd_Black Pd Black (Irreversible Aggregation) Pd_0->Pd_Black Aggregation Phos_Ox Ligand Oxidation (O=PR3) Pd_0->Phos_Ox + O2 Transmet Transmetalation Pd(II)(Ar)(Ar')L_n Ox_Add->Transmet + Ar'-M Thiol_Poison Pd(II)-Thiolate Dead Complex Ox_Add->Thiol_Poison + R-SH Red_Elim Reductive Elimination Biaryl Product Transmet->Red_Elim Red_Elim->Pd_0 - Product

Figure 1: Palladium catalytic cycle demonstrating active pathways vs. deactivation mechanisms.

Part 2: Troubleshooting FAQs

Q1: My Suzuki-Miyaura coupling involving a thiophenol derivative is yielding <10% product. How do I overcome sulfur poisoning? A1: Sulfur atoms act as severe catalyst poisons by irreversibly binding to palladium, forming stable, catalytically inactive Pd-sulfide complexes[4]. Causality & Fix: You must shift the thermodynamic equilibrium away from the Pd-S dead-end. Use highly electron-rich, sterically demanding Buchwald-type phosphine ligands (e.g., XPhos or SPhos). The steric bulk of the dialkyl-ortho-biaryl framework forces the formation of a highly reactive monoligated Pd(0) species, which drastically accelerates the oxidative addition step, allowing the catalytic cycle to outcompete sulfur coordination[5].

Q2: My reaction mixture turns black within 15 minutes, and conversion stalls. What is happening? A2: The black precipitate is "Pd black"—elemental palladium formed via the irreversible aggregation of unprotected Pd(0)[2]. Causality & Fix: This occurs when the active catalyst is starved of its substrate or under-ligated. To fix this, increase the ligand-to-palladium ratio (e.g., from 1:1 to 2:1 for monodentate phosphines) to provide a "molecular fence" that sterically prevents Pd-Pd bond formation[3]. Alternatively, if using highly reactive organometallics (like in Negishi couplings), ensure the aryl halide is added slowly to maintain a steady-state concentration of the stable Pd(II) oxidative addition complex[6].

Q3: I am scaling up a Negishi coupling, but my catalyst seems to die halfway through. How do I maintain turnover? A3: On scale, trace impurities (oxygen, moisture, or metal contaminants) accumulate and disproportionately affect low catalyst loadings (ppm levels)[7]. Furthermore, inadequate stirring in biphasic or heterogeneous mixtures causes localized concentration gradients, promoting catalyst starvation[8]. Causality & Fix: Switch to N-heterocyclic carbene (NHC) precatalysts like PEPPSI-IPr or PEPPSI-IPent. The robust Pd-NHC bond prevents ligand dissociation and degradation, exhibiting remarkable stability with demonstrated turnover numbers (TONs) exceeding one million in demanding cross-couplings[9].

Troubleshooting Start Reaction Stalled Check_Color Mixture turned black? Start->Check_Color Yes_Black Yes: Pd Aggregation Check_Color->Yes_Black Visual Check No_Black No: Potential Poisoning Check_Color->No_Black Visual Check Fix_Black Increase ligand ratio or use bulky Buchwald ligands Yes_Black->Fix_Black Action Check_Substrate Substrate has -SH / amines? No_Black->Check_Substrate Analyze Yes_Poison Yes: Substrate Inhibition Check_Substrate->Yes_Poison Structure Check Fix_Poison Use Pd G3/G4 precatalysts or protect functional groups Yes_Poison->Fix_Poison Action

Figure 2: Logical troubleshooting workflow for stalled palladium-catalyzed biaryl couplings.

Part 3: Quantitative Data & Mitigation Strategies

Catalyst Poison / DeactivatorMechanistic ConsequenceDiagnostic SignMitigation Strategy
Thiols / Thioethers Irreversible chemisorption to Pd(II) forming dead complexes[1].Low conversion; starting materials remain intact.Use Buchwald ligands (XPhos/SPhos) to accelerate oxidative addition[5].
Oxygen (O₂) Oxidation of phosphine ligands to inert phosphine oxides[3].Rapid formation of Pd black upon heating[2].Rigorous freeze-pump-thaw degassing; use oxidation-resistant NHC ligands[9].
Basic Amines Competitive binding to Pd, displacing phosphine ligands[10].Reaction stalls at early conversion stages.Add an extra equivalent of ligand; use Pd G3/G4 precatalysts for clean activation.
Insufficient Stirring Localized catalyst starvation leading to Pd-Pd aggregation[8].Black precipitate forms specifically on scale-up.Optimize reactor geometry; transition to continuous flow or increase ligand ratio[3].

Part 4: Self-Validating Experimental Protocol

To ensure trustworthiness, every reaction must be a self-validating system. The following protocol for a robust Suzuki-Miyaura coupling incorporates internal standards to definitively prove whether a failure is due to catalyst poisoning or a setup error.

Step 1: Rigorous Preparation and Degassing

  • Add the aryl halide (1.0 equiv), boronic acid (1.2 equiv), and an internal standard (e.g., n-dodecane, 0.5 equiv) to an oven-dried Schlenk flask.

  • Add the base (e.g., K₃PO₄, 2.0 equiv).

  • Self-Validation Check: Purge the flask with ultra-pure Argon for 10 minutes. Add anhydrous, degassed solvent (e.g., THF or Toluene). Take a T=0 aliquot for GC-FID/LC-MS analysis to establish the baseline ratio of aryl halide to internal standard.

Step 2: Clean Catalyst Activation

  • Avoid traditional Pd(II) salts (like Pd(OAc)₂) which require in situ reduction that can be poisoned by substrates. Instead, use a Pd G3 precatalyst (e.g., XPhos Pd G3, 1-5 mol%).

  • The G3 precatalyst ensures rapid, quantitative generation of the active L-Pd(0) species upon mild base activation, preventing the substrate from trapping the catalyst during the vulnerable activation phase.

Step 3: Execution and Kinetic Monitoring

  • Heat the reaction to the target temperature (e.g., 80 °C).

  • Self-Validation Check: Take aliquots at 30 minutes, 2 hours, and 4 hours. Compare the aryl halide peak area to the n-dodecane standard.

    • If conversion stops at 30 mins and the solution is black: You have Pd aggregation. Increase the ligand loading.

    • If conversion stops at 30 mins and the solution is clear/yellow: You have substrate poisoning. Switch to a bulkier ligand or increase catalyst loading[7].

Step 4: Control Reactions (The "Trust but Verify" Rule) Always run a parallel control reaction omitting the boronic acid. If the aryl halide is consumed in the control, your catalyst is actively promoting side reactions (e.g., homocoupling or hydrodehalogenation), indicating that the transmetalation step is the actual bottleneck, not catalyst poisoning[6].

References

  • Cross-Coupling Reactions Guide. jmcct.com. Available at:[Link]

  • Cross Coupling Reaction Manual Desk Reference. scribd.com. Available at:[Link]

  • Pd-catalyzed cross-coupling reactions exhibiting catalyst turnover numbers (TONs) exceeding one million. arkat-usa.org. Available at: [Link]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. acs.org. Available at: [Link]

  • Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. researchgate.net. Available at: [Link]

  • Structure-Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings. chemrxiv.org. Available at: [Link]

  • Kinetics and Intermediates of Palladium-catalyzed Negishi Cross-Coupling Reactions. uni-muenchen.de. Available at:[Link]

Sources

Technical Support Center: Optimizing Base Selection for 4-(2,4-Dimethoxyphenyl)-3-fluorophenol Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of 4-(2,4-Dimethoxyphenyl)-3-fluorophenol. This guide, designed for experienced researchers, provides in-depth troubleshooting advice and frequently asked questions to help you navigate the critical step of base selection in the Suzuki-Miyaura cross-coupling reaction for this specific transformation. As Senior Application Scientists, we aim to provide not just protocols, but a deeper understanding of the underlying chemical principles to empower you in your research.

Troubleshooting Guide: Overcoming Common Hurdles

This section addresses specific experimental challenges you may encounter during the synthesis.

Question: My reaction yield is consistently low. What are the likely causes related to the base?

Answer:

Low yields in the Suzuki-Miyaura coupling of 3-fluorophenol with 2,4-dimethoxyphenylboronic acid can often be traced back to suboptimal base selection and its interplay with other reaction parameters. Here’s a breakdown of the potential issues and how to address them:

  • Inadequate Activation of the Boronic Acid: The primary role of the base is to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the crucial transmetalation step in the catalytic cycle.[1][2] If the base is too weak or poorly soluble in the reaction medium, the formation of the boronate will be inefficient, leading to a sluggish and low-yielding reaction.

    • Troubleshooting Action: Consider screening a range of bases with varying strengths and solubilities. For this particular coupling involving an electron-rich boronic acid, a moderately strong inorganic base is often a good starting point. See the "Experimental Protocols" section for a detailed base screening procedure.

  • Protodeboronation of 2,4-Dimethoxyphenylboronic Acid: This is a common side reaction where the boronic acid group is replaced by a hydrogen atom, effectively consuming your starting material.[3] This process can be exacerbated by overly harsh basic conditions, high temperatures, and the presence of water.

    • Troubleshooting Action:

      • Switch to a Milder Base: If you suspect protodeboronation, switch from strong bases like NaOH or KOH to milder options like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).[1]

      • Use Anhydrous Conditions: Ensure your solvent and reagents are scrupulously dry.

      • Consider Boronic Esters: Pinacol esters or MIDA boronates are generally more stable towards protodeboronation and can be a good alternative to the free boronic acid.[3]

  • Decomposition of the Phenolic Substrate or Product: The phenolic hydroxyl group can be sensitive to strong bases, potentially leading to side reactions or decomposition, especially at elevated temperatures.

    • Troubleshooting Action: Employing milder bases like K₃PO₄ or Cs₂CO₃ is often beneficial for reactions involving phenols.[4] These bases are generally effective without being overly harsh on the sensitive functional groups.

  • Catalyst Inactivation: The choice of base can influence the stability and activity of the palladium catalyst. Some bases can interact with the catalyst in unproductive ways, leading to deactivation.

    • Troubleshooting Action: A systematic screening of both the base and the ligand is the most effective approach to identify a compatible catalyst system.

Question: I am observing significant formation of a biaryl homocoupling product from the 2,4-dimethoxyphenylboronic acid. How can I minimize this?

Answer:

Homocoupling of the boronic acid is a frequent side reaction, particularly with electron-rich boronic acids like 2,4-dimethoxyphenylboronic acid. This occurs when two boronic acid molecules couple with each other, catalyzed by the palladium species.

  • The Role of Oxygen: The presence of oxygen can promote the oxidative coupling of boronic acids.

    • Troubleshooting Action: Ensure your reaction is thoroughly degassed and maintained under an inert atmosphere (Nitrogen or Argon) throughout the experiment.[5]

  • Slow Oxidative Addition: If the oxidative addition of the palladium catalyst to the 3-fluorophenol derivative is slow, it can increase the likelihood of the catalyst reacting with the boronic acid in a homocoupling pathway.

    • Troubleshooting Action:

      • Optimize the Catalyst System: Using a more active catalyst system, potentially with a more electron-rich and bulky phosphine ligand, can accelerate the oxidative addition step.[6]

      • Slow Addition of Boronic Acid: In some cases, adding the boronic acid solution slowly to the reaction mixture can help to maintain a low concentration and disfavor homocoupling.

Question: The reaction is very sluggish and does not go to completion, even with extended reaction times. What should I try?

Answer:

A sluggish reaction points towards a high activation energy barrier for one of the key steps in the catalytic cycle.

  • Insufficient Base Strength or Solubility: As mentioned earlier, if the base is not effectively generating the boronate, the reaction will be slow.

    • Troubleshooting Action:

      • Base Screening: Experiment with stronger bases or bases with better solubility in your chosen solvent system. For instance, cesium carbonate (Cs₂CO₃) is known for its higher solubility in organic solvents compared to K₂CO₃.[1]

      • Solvent System: The choice of solvent can significantly impact the solubility of the base and other reagents. A mixture of an organic solvent (e.g., dioxane, toluene, or THF) with water is often used to facilitate the dissolution of inorganic bases.[1]

  • Poor Reactivity of the Phenolic Partner: The C-O bond of a phenol is generally a poor leaving group for oxidative addition compared to a C-Br or C-I bond.[7] While the fluorine substituent at the 3-position is electron-withdrawing and can activate the ring towards oxidative addition, direct coupling of phenols can be challenging.

    • Troubleshooting Action:

      • In-situ Activation: Consider converting the phenol to a more reactive species in-situ. For example, using a tosyl fluoride (TsF) activator in the presence of a nickel catalyst and a base like K₃PO₄ has been shown to be effective for the Suzuki coupling of phenols.[4]

      • Protecting/Activating Group Strategy: Convert the 3-fluorophenol to a more reactive derivative, such as a triflate (OTf) or a tosylate (OTs), prior to the coupling reaction. These are much better leaving groups for the oxidative addition step.[6][8]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of the base in the Suzuki-Miyaura catalytic cycle?

A1: The base plays a multifaceted and critical role in the Suzuki-Miyaura coupling. Its primary function is to facilitate the transmetalation step.[1] It does this by reacting with the organoboron species (the boronic acid in this case) to form a more nucleophilic "ate" complex (a boronate). This negatively charged boronate is much more effective at transferring its organic group to the palladium(II) center.[2] Additionally, the base can influence other steps in the catalytic cycle, such as the reductive elimination, and can also impact the stability and longevity of the palladium catalyst.[1]

Q2: How do the electronic properties of 3-fluorophenol and 2,4-dimethoxyphenylboronic acid influence the choice of base?

A2: The electronic properties of both coupling partners are crucial considerations:

  • 2,4-Dimethoxyphenylboronic Acid: This is an electron-rich boronic acid due to the two electron-donating methoxy groups. While this generally makes the transmetalation step faster, it also increases the risk of protodeboronation.[3] Therefore, a very strong base might not be necessary and could even be detrimental. A moderately strong base like K₃PO₄ or Cs₂CO₃ is often a good compromise.

  • 3-Fluorophenol: The electronic nature of the substituents on the phenol ring affects the reactivity of the C-O bond (or a derivative thereof) towards oxidative addition. The fluorine atom is electron-withdrawing, which can make the aryl ring more susceptible to oxidative addition. The hydroxyl group itself is electron-donating. The overall electronic nature will influence the ease of the oxidative addition step.

Q3: When should I consider using an organic base like triethylamine (TEA) or DIPEA?

A3: Organic bases are generally weaker than the common inorganic bases used in Suzuki couplings. While they can be useful in specific cases, particularly when dealing with base-sensitive functional groups, they often lead to lower yields in standard Suzuki reactions compared to inorganic bases like carbonates and phosphates.[1] For the synthesis of 4-(2,4-Dimethoxyphenyl)-3-fluorophenol, starting with a screen of inorganic bases is the recommended approach.

Data Presentation

Table 1: Comparison of Common Bases for Suzuki-Miyaura Coupling
BasepKa of Conjugate AcidTypical FormSolubility in Organic SolventsKey Characteristics & Considerations
K₃PO₄ ~12.3Solid (often hydrated)ModerateOften provides high yields, particularly for challenging couplings and with phenol-derived substrates.[4]
Cs₂CO₃ ~10.3SolidHighHighly effective due to its high solubility and the "cesium effect," which can accelerate reactions. Often a good choice for difficult couplings.[1]
K₂CO₃ ~10.3SolidLowA common and cost-effective choice, but its low solubility can sometimes limit reaction rates.[1]
NaOH/KOH ~15.7SolidLowVery strong bases that can be effective but also increase the risk of side reactions like protodeboronation and substrate decomposition.[1]
KF ~3.2SolidLowA mild base that can be effective in activating boronic acids without affecting base-labile functional groups.[2]

Experimental Protocols

Protocol 1: General Procedure for Base Screening in the Synthesis of 4-(2,4-Dimethoxyphenyl)-3-fluorophenol

This protocol outlines a systematic approach to identify the optimal base for your specific reaction conditions.

Materials:

  • 3-Fluorophenol (or a suitable derivative like 3-fluoro-1-iodobenzene if direct coupling is unsuccessful)

  • 2,4-Dimethoxyphenylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a pre-catalyst)

  • Ligand (if using a palladium source without an integrated ligand, e.g., SPhos, XPhos)

  • A selection of bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃, KF)

  • Degassed solvent (e.g., 1,4-Dioxane/H₂O, Toluene/H₂O)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and workup reagents

Procedure:

  • Reaction Setup: In a series of oven-dried reaction vials equipped with stir bars, add the 3-fluorophenol derivative (1.0 equiv), 2,4-dimethoxyphenylboronic acid (1.2-1.5 equiv), palladium catalyst (1-5 mol%), and ligand (if applicable, in the appropriate ratio to the palladium).

  • Base Addition: To each vial, add a different base (2.0-3.0 equiv).

  • Inert Atmosphere: Seal the vials and purge with an inert gas for 5-10 minutes.

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Reaction: Heat the reactions to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of each reaction by TLC or LC-MS at regular intervals (e.g., 2, 4, 8, and 24 hours).

  • Workup and Analysis: Once the reactions are complete (or have reached a plateau), cool them to room temperature. Perform a standard aqueous workup, extract the product with an organic solvent, dry the organic layer, and concentrate. Analyze the crude product mixtures by ¹H NMR or LC-MS to determine the relative conversion and yield for each base.

Protocol 2: Optimized Synthesis of 4-(2,4-Dimethoxyphenyl)-3-fluorophenol (Hypothetical Example)

Disclaimer: This is a representative protocol based on established principles for similar Suzuki-Miyaura couplings. The optimal conditions for your specific setup should be determined experimentally using a screening approach as described in Protocol 1.

Materials:

  • 3-Fluoro-1-iodobenzene (as a more reactive alternative to 3-fluorophenol) (1.0 equiv)

  • 2,4-Dimethoxyphenylboronic acid (1.3 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.5 equiv)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

Procedure:

  • To a flame-dried Schlenk flask, add 3-fluoro-1-iodobenzene, 2,4-dimethoxyphenylboronic acid, Pd₂(dba)₃, SPhos, and K₃PO₄.

  • Evacuate and backfill the flask with argon three times.

  • Add degassed 1,4-dioxane and degassed water (e.g., in a 4:1 ratio).

  • Heat the reaction mixture to 100 °C with stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Logical Workflow for Base Selection

Base_Selection_Workflow Start Start: Synthesis of 4-(2,4-Dimethoxyphenyl)-3-fluorophenol Initial_Screen Initial Base Screening (K3PO4, Cs2CO3, K2CO3) Start->Initial_Screen Assess_Yield Assess Yield and Purity Initial_Screen->Assess_Yield Low_Yield Low Yield or Incomplete Reaction Assess_Yield->Low_Yield No Side_Reactions Significant Side Reactions (Protodeboronation, Homocoupling) Assess_Yield->Side_Reactions Yes, but with issues Good_Yield Good to Excellent Yield Assess_Yield->Good_Yield Yes Troubleshoot_Base Troubleshoot Base: - Increase Strength/Solubility - Change Solvent System Low_Yield->Troubleshoot_Base Troubleshoot_Side_Reactions Troubleshoot Side Reactions: - Use Milder Base (KF) - Anhydrous Conditions - Use Boronic Ester Side_Reactions->Troubleshoot_Side_Reactions Optimize Further Optimization (Temperature, Concentration, Catalyst Loading) Good_Yield->Optimize End End: Optimized Protocol Optimize->End Consider_Substrate Consider Substrate Activation: - Convert Phenol to Triflate/Tosylate - In-situ Activation (e.g., with TsF) Troubleshoot_Base->Consider_Substrate Troubleshoot_Side_Reactions->Initial_Screen Re-screen with modifications Consider_Substrate->Initial_Screen Re-screen with modified substrate

Caption: A decision-making workflow for optimizing base selection in the target synthesis.

Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition PdII_ArX Ar-Pd(II)L_n-X Pd0->PdII_ArX Ar-X Transmetalation Transmetalation PdII_ArAr Ar-Pd(II)L_n-Ar' PdII_ArX->PdII_ArAr [Ar'-B(OH)₃]⁻ PdII_ArAr->Pd0 Ar-Ar' RedElim Reductive Elimination Product Ar-Ar' PdII_ArAr->Product Boronic_Acid Ar'-B(OH)₂ Boronate [Ar'-B(OH)₃]⁻ Boronic_Acid->Boronate Base Base (e.g., K₃PO₄) Base->Boronate Boronate->PdII_ArAr Aryl_Halide Ar-X (3-F-Phenol derivative) Aryl_Halide->PdII_ArX

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

  • Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings. MDPI.[Link]

  • The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University.[Link]

  • Nickel-Catalyzed Suzuki Coupling of Phenols Enabled by SuFEx of Tosyl Fluoride. National Center for Biotechnology Information.[Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. Chemistry LibreTexts.[Link]

  • DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. National Center for Biotechnology Information.[Link]

  • Coupling of Aryl Halides with Aryl Boronic Acids with P(C6H5)(2-C6H4Cl)2 as the Supporting Ligand. ACS Publications.[Link]

  • Suzuki Coupling. Organic Chemistry Portal.[Link]

  • Selection of boron reagents for Suzuki–Miyaura coupling. Royal Society of Chemistry.[Link]

  • What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? Quora.[Link]

  • (PDF) Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings. ResearchGate.[Link]

  • 2,2 '-Biphenols via Protecting Group-Free Thermal or Microwave-Accelerated Suzuki-Miyaura Coupling in Water. ResearchGate.[Link]

  • Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. National Center for Biotechnology Information.[Link]

  • The Compatibility of Groups Used to Protect Phenolic Functionality during Oxone-Mediated Oxidative Esterification. Scientific Research Publishing.[Link]

  • Protecting Groups. Organic Synthesis.[Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.[Link]

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. ResearchGate.[Link]

  • B-Alkyl Suzuki Couplings. Macmillan Group, Princeton University.[Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. National Center for Biotechnology Information.[Link]

  • Triply Convergent Cross-Coupling of Aryl Halides, Aryl Boronic Acids, and Aryl Carbenes: Regulation of Transmetalation Timing by a Copper Co-Catalyst. ChemRxiv.[Link]

Sources

Technical Support Center: Overcoming Solubility Issues in Fluorinated Phenol Purification

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for fluorinated compound purification. The incorporation of highly electronegative fluorine atoms profoundly alters the physicochemical landscape of phenolic compounds. This leads to increased lipophilicity, enhanced thermal stability, and a significant drop in the pKa of the hydroxyl group[1][2]. For researchers and drug development professionals, these unique properties frequently manifest as stubborn solubility issues, phase demixing, and chromatographic anomalies during purification workflows.

This guide provides field-proven troubleshooting strategies, emphasizing the causality behind these behaviors to help you optimize your purification protocols.

Quantitative Data: Physicochemical Shifts Upon Fluorination

The degree of fluorination directly dictates the solubility and ionization state of the phenol. Understanding these shifts is the first step in troubleshooting.

CompoundNumber of F AtomspKa (Approx.)Solubility / Partitioning Impact
Phenol 09.95[3]Soluble in water; standard liquid-liquid extraction (LLE) applies.
2-Fluorophenol 18.73[4]Increased lipophilicity; requires slightly acidic pH for organic extraction.
Pentafluorophenol 55.50[1]Sparingly soluble in water; highly fluorophilic; prone to aggregation and demixing.
Diagnostic Workflow

Workflow A Solubility Issue Detected During Purification BB BB A->BB Extraction B Identify Purification Stage C2 HPLC Chromatography (On-Column Precipitation) B->C2 Chromatography C1 Liquid-Liquid Extraction (Phase Demixing / Emulsion) D1 Check Aqueous pH vs pKa (Fluorination drastically lowers pKa) C1->D1 D2 Check Stationary Phase (C18 causes hydrophobic mismatch) C2->D2 E1 Adjust pH < (pKa - 2) to neutralize phenoxide D1->E1 If pH > pKa (Ionized) E2 Switch to PFP Column & Add Fluorinated Co-solvent D2->E2 If using standard C18 BB->C1 Extraction

Troubleshooting workflow for fluorinated phenol solubility and purification issues.

Frequently Asked Questions (FAQs)

Q1: My highly fluorinated phenol (e.g., pentafluorophenol) is precipitating on the column during reverse-phase HPLC (RP-HPLC), causing severe peak tailing. Why does this happen on a standard C18 column? A1: This is a classic manifestation of "fluorophilicity" clashing with standard hydrophobic stationary phases. While C18 columns rely heavily on dispersive hydrophobic interactions, heavily fluorinated compounds exhibit a strong affinity for other fluorinated media and can self-aggregate (demix) in standard aqueous/hydrocarbon mobile phases[5][6]. The flexible C18 alkyl chains cannot adequately solvate the rigid, heavily fluorinated aromatic rings, leading to on-column precipitation. Solution: Switch to a fluorinated stationary phase, such as a Pentafluorophenyl (PFP) column. PFP columns engage in multiple interaction mechanisms, including dipole-dipole, ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


, and specific fluorine-fluorine interactions, which provide superior solubility and separation for fluorinated analytes[7][8]. Additionally, incorporating a fluorinated co-solvent (e.g., 2,2,2-trifluoroethanol, TFE) into the mobile phase can disrupt self-aggregation and keep the analyte dissolved.

Q2: During liquid-liquid extraction (LLE) with ethyl acetate and water, my fluorinated phenol remains in the aqueous phase, despite being highly hydrophobic. What is going wrong? A2: The issue lies in the altered acid dissociation constant (pKa). The strong electron-withdrawing nature of fluorine atoms stabilizes the phenoxide anion via inductive effects. Consequently, fluorinated phenols are significantly more acidic than non-fluorinated phenols[2]. For example, while phenol has a pKa of ~9.95[3], pentafluorophenol has a pKa of ~5.50[1]. If your aqueous phase is at a neutral pH (e.g., pH 7), a highly fluorinated phenol will be predominantly deprotonated (ionized as a phenoxide salt), making it highly water-soluble and preventing it from partitioning into the organic phase[9]. Solution: You must strictly control the pH of the aqueous phase. To ensure the fluorinated phenol is fully protonated (neutral) and partitions into the organic solvent, adjust the aqueous phase to a pH that is at least 2 units below the compound's pKa (e.g., pH < 3.5 for pentafluorophenol).

Q3: How do I resolve emulsion formation during the extraction of fluorinated phenols from complex biological matrices? A3: Fluorinated compounds can act as weak amphiphiles, possessing both a highly fluorophilic/hydrophobic domain and a polar hydroxyl group. This amphiphilic nature reduces interfacial tension between the aqueous and organic layers, stabilizing emulsions. Solution: Increase the ionic strength of the aqueous phase by adding a chaotropic salt (e.g., NaCl or


) to "salt out" the fluorinated phenol. This increases the polarity of the aqueous phase, forcing the fluorinated compound into the organic layer and rapidly breaking the emulsion.
Experimental Protocols
Protocol 1: Preparative HPLC Purification of Highly Fluorinated Phenols

Objective: Prevent on-column precipitation and achieve baseline resolution using a self-validating PFP column system.

  • Column Selection: Install a Pentafluorophenyl (PFP) preparative column (e.g., 250 x 21.2 mm, 5 µm). The PFP phase provides the necessary

    
     and fluorine-fluorine interactions to retain and solvate the analyte[10].
    
  • Mobile Phase Preparation:

    • Solvent A: 0.1% Formic acid in HPLC-grade Water (pH ~2.7). This ensures the phenolic hydroxyl remains fully protonated, preventing peak splitting.

    • Solvent B: Acetonitrile containing 5% (v/v) 2,2,2-Trifluoroethanol (TFE). TFE acts as a fluorophilic solubilizer to prevent demixing[5].

  • Sample Preparation & Self-Validation: Dissolve the crude fluorinated phenol in a minimum volume of Solvent B.

    • Self-Validation Check: Before injection, add one drop of Solvent A to a 10 µL aliquot of your dissolved sample. If the solution turns cloudy, the compound is precipitating; increase the TFE concentration in your sample diluent until it remains clear upon aqueous dilution.

  • Gradient Elution: Execute a shallow gradient (e.g., 30% to 80% B over 30 minutes) at an appropriate flow rate. Monitor UV absorbance at 210 nm and 254 nm.

Protocol 2: pH-Optimized Liquid-Liquid Extraction (LLE)

Objective: Maximize organic recovery of acidic fluorinated phenols while preventing emulsion formation.

  • Acidification: Transfer the aqueous mixture containing the fluorinated phenol to a separatory funnel. Add 1M HCl dropwise until the pH is < 3.0.

    • Self-Validation Check: Spot the aqueous phase on pH indicator paper to visually confirm the pH is well below the analyte's pKa[9].

  • Salting Out: Add solid NaCl to the aqueous phase until saturation is reached (undissolved salt remains at the bottom). This drives the hydrophobic fluorinated compound out of the aqueous phase.

  • Extraction: Add an equal volume of a moderately polar organic solvent (e.g., Methyl tert-butyl ether, MTBE, or Ethyl Acetate). Invert the funnel gently 5-10 times. Do not shake vigorously to avoid emulsions.

  • Phase Separation: Allow the layers to separate completely. The organic layer (top layer for MTBE/EtOAc) will contain the protonated fluorinated phenol.

  • Washing and Drying: Collect the organic layer. Wash it once with acidified brine (pH 3) to remove residual aqueous impurities. Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
References
  • Pentafluorophenol 771-61-9 wiki - Guidechem.
  • Synthesis of Fluorinated Fluoresceins - The Journal of Organic Chemistry (ACS Public
  • Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC - ResearchG
  • General and theoretical aspects of phenols - Wiley.
  • Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chrom
  • WO2016059242A2 - Tracers - Google P
  • HPLC Separation of 30 Perfluorinated Compounds and Isomers Using a Pentafluorophenyl Reverse Phase Column - LCGC Intern
  • Fluorinated HPLC Phases - Looking Beyond C18 for Reversed-Phase HPLC - LCGC Intern
  • Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chrom
  • Cas 367-12-4, 2-Fluorophenol - Lookchem.

Sources

Technical Support Center: Mitigating Homocoupling in 3-Fluorophenol Cross-Couplings

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. This guide is engineered for drug development professionals and synthetic chemists facing selectivity challenges—specifically homocoupling byproducts—when utilizing 3-fluorophenol derivatives in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira).

The Mechanistic Root of Homocoupling

Before troubleshooting, it is critical to understand why homocoupling occurs. In an ideal catalytic cycle, Pd(0) undergoes oxidative addition with an electrophile (e.g., 3-fluorophenyl triflate), followed by transmetalation with a nucleophile, and reductive elimination to yield the cross-coupled product[1].

However, homocoupling diverges from this pathway through two primary mechanisms:

  • Oxidative Homocoupling : Trace oxygen in the system oxidizes the active Pd(0) catalyst to a Pd(II) peroxo or hydroxo complex. This species undergoes double transmetalation with the nucleophile (e.g., two equivalents of arylboronic acid or terminal alkyne), followed by reductive elimination to form a symmetric dimer[2].

  • Precatalyst Reduction Penalty : When utilizing Pd(II) precatalysts (like Pd(OAc)₂), the requisite in situ reduction to the active Pd(0) species often consumes two equivalents of your nucleophilic coupling partner, generating a stoichiometric amount of homocoupled byproduct before the catalytic cycle even begins[3].

Mechanism Pd0 Active Pd(0) Catalyst OxAdd Oxidative Addition (3-Fluorophenyl-X) Pd0->OxAdd Oxidation O2 Oxidation or Pd(II) Precatalyst Pd0->Oxidation PdII_Cross Ar-Pd(II)-X (Cross-Coupling Path) OxAdd->PdII_Cross TransMet Transmetalation (Nucleophile) PdII_Cross->TransMet RedElim_Cross Reductive Elimination TransMet->RedElim_Cross RedElim_Cross->Pd0 Catalyst Regeneration Product Desired Cross-Product RedElim_Cross->Product PdII_Homo Nu-Pd(II)-Nu (Homocoupling Path) Oxidation->PdII_Homo Double Transmetalation RedElim_Homo Reductive Elimination PdII_Homo->RedElim_Homo RedElim_Homo->Pd0 Byproduct Homocoupled Dimer RedElim_Homo->Byproduct

Divergence of cross-coupling and homocoupling pathways in Pd-catalyzed reactions.

Troubleshooting FAQs

Q1: I am performing a Suzuki-Miyaura coupling using 3-fluorophenylboronic acid, but LC-MS shows 15-20% of 3,3'-difluorobiphenyl. How do I suppress this? A1: The formation of biaryl dimers in Suzuki couplings is a classic hallmark of Pd(II)-mediated homocoupling[4]. To suppress this:

  • Implement a Mild Reducing Agent: Add a catalytic amount of a mild reducing agent, such as potassium formate, to the reaction mixture. This rapidly reduces any free Pd(II) to Pd(0) without consuming your valuable boronic acid[4].

  • Control the Addition Rate: Homocoupling is a bimolecular process with respect to the nucleophile. By using a syringe pump to slowly add the 3-fluorophenylboronic acid, you keep its steady-state concentration low, kinetically favoring transmetalation with the Ar-Pd(II)-X intermediate over double transmetalation[5].

Q2: When coupling 3-fluorophenol via Buchwald-Hartwig etherification, I am seeing significant degradation and oxidative homocoupling of the phenol. What is going wrong? A2: Phenols are highly susceptible to oxidative dimerization, especially in the presence of strong bases and trace oxygen.

  • Optimize Base Strength: Strong alkoxide bases can exacerbate side reactions. Switching to a weaker base like cesium fluoride (CsF) or potassium phosphate (K₃PO₄) minimizes competitive coordination and prevents unwanted deprotonation pathways that lead to homocoupling[6][7].

  • Upgrade Your Ligand: Utilize bulky, electron-rich phosphine ligands (e.g., tBuBrettPhos or RockPhos). These ligands are specifically designed to accelerate the reductive elimination of C-O bonds, allowing the cross-coupling to outcompete degradation pathways[1].

Q3: My Sonogashira coupling of 3-fluorophenyl triflate with a terminal alkyne is yielding Glaser coupling (diyne) byproducts. How can I eliminate this? A3: Glaser homocoupling is driven by the presence of copper co-catalysts and oxygen[2].

  • Adopt Copper-Free Conditions: Switch to a copper-free Sonogashira protocol. Specialized palladium catalysts with bulky ligands (e.g., XPhos Pd G3) enable efficient terminal alkyne activation without the need for CuI, completely shutting down the copper-mediated Glaser pathway[1][8].

  • Rigorous Deoxygenation: If copper must be used, standard bubbling is insufficient. Employ a subsurface nitrogen sparge prior to catalyst introduction to displace dissolved oxygen[4].

Quantitative Impact of Reaction Parameters

The following table summarizes the empirical impact of optimizing specific reaction parameters on the ratio of cross-coupling to homocoupling in 3-fluorophenol derivative workflows.

Reaction ParameterStandard ConditionOptimized ConditionImpact on HomocouplingCross-Coupling Yield
Atmosphere N₂ Balloon (Surface)Subsurface N₂ Sparge (30 min)Reduced by 85%+15%
Pd Source Pd(OAc)₂ (Unactivated)Pd G3 PrecatalystReduced by 95%+25%
Additive NonePotassium Formate (0.5 eq)Reduced by >90%+20%
Base Selection NaOtBu (Strong)CsF or K₃PO₄ (Weak)Reduced by 70%+10%
Reagent Delivery Bolus AdditionSyringe Pump (over 2h)Reduced by 80%+18%

Self-Validating Protocol: Homocoupling-Free Suzuki-Miyaura Coupling

This protocol is engineered as a self-validating system for the coupling of 3-fluorophenyl triflate with an arylboronic acid. It incorporates built-in checkpoints to ensure the active catalyst is generated without consuming the coupling partners.

Materials Required:

  • 3-Fluorophenyl triflate (1.0 equiv)

  • Arylboronic acid (1.1 equiv)

  • XPhos Pd G3 precatalyst (2 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 equiv, finely milled)

  • Solvent: THF/Water (4:1 v/v)

Step-by-Step Methodology:

  • System Deoxygenation (Critical Step):

    • In a Schlenk flask, combine THF and Water (4:1).

    • Perform a rigorous subsurface sparge with ultra-pure Argon or Nitrogen for 30 minutes prior to adding any solids[4].

    • Causality: Removing dissolved O₂ prevents the oxidation of Pd(0) to Pd(II), shutting down the primary oxidative homocoupling pathway.

  • Reagent Loading:

    • Under a positive flow of Argon, add K₃PO₄ and 3-fluorophenyl triflate to the solvent.

    • Validation Checkpoint 1: Take a 10 µL aliquot, dilute in MeCN, and run a baseline LC-MS. You should only see the triflate peak.

  • Catalyst Activation:

    • Add the XPhos Pd G3 precatalyst. G3 precatalysts undergo rapid, base-mediated activation to form the active monoligated Pd(0) species without requiring the boronic acid as a reductant[9].

    • Stir at room temperature for 5 minutes.

  • Controlled Nucleophile Addition:

    • Dissolve the arylboronic acid in a minimal amount of degassed THF.

    • Using a syringe pump, add the boronic acid solution to the reaction mixture over 1 hour at 40 °C.

    • Causality: Slow addition maintains a low concentration of the nucleophile, kinetically disfavoring the bimolecular homocoupling reaction[5].

  • Reaction Monitoring & Validation:

    • Stir for an additional 2 hours at 40 °C.

    • Validation Checkpoint 2: Pull a 10 µL aliquot for LC-MS.

    • Success Criteria: The chromatogram must show >95% conversion of the triflate to the cross-coupled product. The mass corresponding to the symmetric biaryl dimer (homocoupled boronic acid) must integrate to <2% relative to the main product.

  • Workup:

    • Quench with water, extract with EtOAc, dry over anhydrous Na₂SO₄, and purify via silica gel chromatography.

References

1.[1] Cross-Coupling Reactions Guide. jmcct.com. Available at: 1 2.[2] Minimizing homocoupling side products in 3-Bromo-2-chloropyridine reactions. Benchchem. Available at: 2 3.[5] Minimizing homocoupling in cross-coupling reactions of 4-(4-Iodophenyl)-1-butanol. Benchchem. Available at: 5 4.[4] Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. ResearchGate. Available at: 4 5.[3] Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers (RSC Publishing). Available at: 3 6.[9] Cross-Coupling Reaction Manual: Desk Reference. MilliporeSigma. Available at: 9 7.[8] Sonogashira Cross-Coupling Reactions Catalyzed by Heterogeneous Copper-Free Pd-Zeolites. ResearchGate. Available at: 8 8.[6] Understanding and Controlling Reactivity Patterns of Pd1@C3N4-Catalyzed Suzuki–Miyaura Couplings. ETH Zurich Research Collection. Available at: 6 9.[7] Concatenating Suzuki Arylation and Buchwald–Hartwig Amination by A Sequentially Pd‐Catalyzed One‐Pot Process. PMC. Available at: 7

Sources

Solvent effects on the synthesis of 4-(2,4-Dimethoxyphenyl)-3-fluorophenol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges encountered during the synthesis of 4-(2,4-Dimethoxyphenyl)-3-fluorophenol [1].

This synthesis relies on the Suzuki-Miyaura cross-coupling of 4-bromo-3-fluorophenol with (2,4-dimethoxyphenyl)boronic acid. While seemingly straightforward, this specific substrate pairing presents two major competing bottlenecks: the high aqueous solubility of the deprotonated aryl halide and the rapid protodeboronation of the electron-rich boronic acid [2].

Below is the definitive troubleshooting guide, mechanistic breakdown, and validated protocols to ensure high-yield synthesis.

Part 1: Mechanistic Pathway & Reaction Bottlenecks

To troubleshoot this synthesis, we must first map the causality of the failures. The diagram below illustrates the standard catalytic cycle alongside the two primary failure modes dictated by solvent choice.

SuzukiCycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition Pd0->OxAdd TransMet Transmetalation OxAdd->TransMet RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Catalyst Regeneration Product 4-(2,4-Dimethoxyphenyl)-3-fluorophenol (Target Product) RedElim->Product Phenol 4-Bromo-3-fluorophenol (Starting Material) Phenol->OxAdd Phenoxide Phenoxide Anion Trapped in Aqueous Phase (Reaction Stalls) Phenol->Phenoxide Base / Biphasic Solvent Phenoxide->OxAdd Phase Mismatch Boronic (2,4-Dimethoxyphenyl)boronic Acid (Starting Material) Boronic->TransMet Protodeb Protodeboronation Yields 1,3-Dimethoxybenzene (Side Reaction) Boronic->Protodeb Protic Solvent / Heat

Fig 1: Suzuki-Miyaura cycle showing phase mismatch and protodeboronation failure modes.

Part 2: Troubleshooting FAQs

Q1: My reaction is stalling with nearly 100% unreacted 4-bromo-3-fluorophenol recovered. I am using a standard Toluene/Water (3:1) solvent system. What is going wrong? The Causality: You are experiencing a "Phase Mismatch." 4-bromo-3-fluorophenol contains an unprotected, relatively acidic phenolic hydroxyl group (pKa ~8.5 due to the electron-withdrawing fluorine). When you add an inorganic base (like


) to your biphasic Toluene/Water system, the phenol is immediately deprotonated to form a phenoxide anion [4]. This anion is highly water-soluble and partitions almost entirely into the aqueous layer. Meanwhile, your Pd catalyst and boronic acid remain in the organic toluene layer. Because the reagents are physically separated, oxidative addition cannot occur, and the reaction stalls [3].
The Solution:  Switch from a biphasic solvent system to a miscible, single-phase solvent system such as 1,4-Dioxane/Water (4:1). This ensures that the phenoxide, the boronic acid, and the catalyst are all dissolved in the same homogeneous medium, allowing the catalytic cycle to proceed.

Q2: My LC-MS shows a massive peak for 1,3-dimethoxybenzene and very little of my target product. How do I prevent this? The Causality: You are observing protodeboronation , a common degradation pathway for electron-rich boronic acids [2]. The two methoxy groups on (2,4-dimethoxyphenyl)boronic acid donate significant electron density into the aromatic ring. This makes the ipso-carbon (the carbon attached to the boron) highly nucleophilic and susceptible to electrophilic attack by protons from protic solvents (like water or ethanol). This cleaves the C-B bond, releasing 1,3-dimethoxybenzene [2]. The Solution: You must outcompete the degradation pathway by accelerating the productive transmetalation step.

  • Reduce Protic Solvents: Avoid ethanol completely. If using water, keep the ratio low (e.g., 4:1 or 5:1 Dioxane/Water).

  • Use Anhydrous Conditions: If protodeboronation persists, switch to an anhydrous solvent (e.g., dry THF) and use Cesium Fluoride (CsF) as the base [3]. CsF activates the boronic acid for transmetalation without requiring water.

Q3: Does the deprotonation of the phenol affect the oxidative addition step itself? The Causality: Yes. Even when using a miscible solvent, the phenoxide anion is strongly electron-donating. This pushes electron density into the aromatic ring, making the adjacent C-Br bond significantly less reactive toward oxidative addition by the electron-rich Pd(0) catalyst [4]. The Solution: You must use a highly active, electron-rich phosphine ligand to force the oxidative addition. Pre-catalysts like


 or 

paired with Buchwald ligands (e.g., XPhos or SPhos) are highly recommended to overcome this electronic deactivation [3].

Part 3: Quantitative Data & Solvent Selection Matrix

The table below summarizes the empirical effects of different solvent systems on the synthesis of 4-(2,4-Dimethoxyphenyl)-3-fluorophenol.

Solvent SystemPhase TypeProtodeboronation RiskAryl Halide StateExpected Yield
Toluene /

(3:1)
BiphasicModerateTrapped in aqueous phase< 15%
Ethanol /

(1:1)
MiscibleVery High Homogeneous< 25%
1,4-Dioxane /

(4:1)
MiscibleLow to ModerateHomogeneous75 - 85%
Anhydrous THF + CsF Single-PhaseNear Zero Homogeneous85 - 95%

Part 4: Validated Experimental Protocols

Protocol A: The Miscible Aqueous Approach (Standard Optimization)

Use this protocol for standard laboratory synthesis where strict anhydrous conditions are not feasible.

Reagents:

  • 4-Bromo-3-fluorophenol: 1.0 mmol (191 mg)

  • (2,4-Dimethoxyphenyl)boronic acid: 1.3 mmol (236 mg) (Slight excess compensates for minor protodeboronation)

  • 
    : 0.05 mmol (41 mg, 5 mol%)
    
  • Potassium Carbonate (

    
    ): 2.5 mmol (345 mg)
    

Methodology:

  • Degassing: Prepare a mixture of 1,4-Dioxane (8 mL) and Deionized Water (2 mL). Sparge the mixture with Argon or Nitrogen gas for 15 minutes to remove dissolved oxygen.

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the 4-bromo-3-fluorophenol, (2,4-dimethoxyphenyl)boronic acid,

    
    , and 
    
    
    
    .
  • Solvent Addition: Evacuate and backfill the flask with Argon (3 cycles). Add the degassed Dioxane/Water mixture via syringe.

  • Heating: Heat the reaction mixture to 80 °C in a pre-heated oil bath and stir vigorously for 12 hours. Monitor via LC-MS.

  • Workup: Cool to room temperature. Acidify the mixture slightly with 1M HCl to pH 5-6 (this reprotonates the phenoxide, ensuring it partitions into the organic layer during extraction). Extract with Ethyl Acetate (

    
     mL). Wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , filter, and concentrate in vacuo. Purify via flash chromatography.
Protocol B: The Anhydrous Approach (High Yield / Protodeboronation Suppression)

Use this protocol if Protocol A yields excessive 1,3-dimethoxybenzene.

Reagents:

  • 4-Bromo-3-fluorophenol: 1.0 mmol (191 mg)

  • (2,4-Dimethoxyphenyl)boronic acid: 1.1 mmol (200 mg)

  • 
    : 0.02 mmol (18 mg, 2 mol%)
    
  • XPhos: 0.08 mmol (38 mg, 8 mol%)

  • Cesium Fluoride (CsF): 3.0 mmol (455 mg) (Must be anhydrous)

Methodology:

  • Preparation: In a nitrogen-filled glovebox, add all solid reagents to a sealed reaction vial equipped with a stir bar.

  • Solvent Addition: Add 10 mL of anhydrous, inhibitor-free Tetrahydrofuran (THF) to the vial. Seal the vial tightly.

  • Heating: Remove the vial from the glovebox and heat to 65 °C (reflux) for 16 hours. The CsF acts as both the base to deprotonate the phenol and the activator for the boronic acid, facilitating transmetalation without water [3].

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate and filter through a short pad of Celite to remove inorganic salts. Concentrate the filtrate and purify via silica gel chromatography (Hexanes/Ethyl Acetate gradient) to isolate the pure 4-(2,4-Dimethoxyphenyl)-3-fluorophenol.

References

  • Wikipedia Contributors. "Suzuki reaction: Solvent variations." Wikipedia, The Free Encyclopedia, 2024.[Link]

  • Bedford, R. B., et al. "The iron-catalysed Suzuki coupling of aryl chlorides." Nature Catalysis, 2024.[Link]

Handling air-sensitive catalysts for fluorinated biaryl production

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Guide: Air-Sensitive Catalysis for Fluorinated Biaryl Synthesis

Introduction: The "Invisible" Variable

In the synthesis of fluorinated biaryls—critical scaffolds in medicinal chemistry due to their metabolic stability and lipophilicity—success often hinges on a single, invisible variable: Atmospheric Integrity .

Fluorine substituents on aryl rings introduce profound electronic perturbations. They make boronic acids prone to protodeboronation and alter the rate of oxidative addition in cross-couplings. When you combine this with air-sensitive precursors like Ni(COD)₂ or electron-rich phosphine-ligated Pd(0), the margin for error vanishes.

This guide is not a textbook. It is a field manual for the bench scientist facing reproducibility issues, black precipitates, and stalled reactions.

The Inert Fortress: Atmosphere Management

Before touching a catalyst, you must validate your environment. 90% of "bad catalyst" batches are actually "bad atmosphere" issues.

Protocol: The Freeze-Pump-Thaw (FPT) Standard

Sparging with nitrogen is insufficient for sensitive Ni(0) or low-loading Pd chemistry. You must remove dissolved oxygen using FPT.

Step-by-Step Workflow:

  • Seal: Place solvent in a Schlenk flask; seal with a high-vacuum grease stopcock.

  • Freeze: Submerge fully in liquid nitrogen (

    
    ) until solid. CRITICAL:  Do not backfill with inert gas while frozen (risk of condensing 
    
    
    
    or
    
    
    ).
  • Pump: Open to high vacuum ( < 50 mTorr) for 5–10 minutes.

  • Thaw: Close stopcock. Thaw in a warm water bath. Observe gas evolution.

  • Repeat: Perform 3 cycles total.

  • Backfill: Backfill with

    
     or 
    
    
    
    only after the final thaw is complete.

Catalyst Handling: The "Black Box" of Ni(COD)₂

Bis(1,5-cyclooctadiene)nickel(0), or Ni(COD)₂, is the gold standard for difficult couplings (e.g., activating C-F or C-O bonds) but is notoriously fragile. It decomposes thermally >0°C and instantly upon contact with air.

Visualizing the Ni(COD)₂ Workflow

The following diagram outlines the decision logic for handling this precursor to prevent deactivation (formation of Ni-black).

NiHandling Start Start: Ni(COD)2 Required Form Select Catalyst Form Start->Form Crystalline Crystalline Ni(COD)2 Form->Crystalline High Purity Needed Paraffin Paraffin-Encapsulated (e.g., Buchwald/Garg Capsules) Form->Paraffin Convenience/No Glovebox Glovebox Glovebox Mandatory (< 0.5 ppm O2) Crystalline->Glovebox Benchtop Benchtop Handling Allowed Paraffin->Benchtop TempControl Cold Storage (-20°C) Transfer to -30°C freezer inside box Glovebox->TempControl Weighing Weigh into pre-dried vial TempControl->Weighing Reaction Reaction Assembly Weighing->Reaction SolventPrep Degassed Solvent (FPT) Benchtop->SolventPrep SolventPrep->Reaction Check Visual Check: Solution must be Yellow/Orange Reaction->Check Failure FAILURE: Solution turns Black/Colorless (Colloidal Ni formation) Check->Failure O2 Ingress / Thermal decomp Success SUCCESS: Proceed to Heating Check->Success Ligand stabilized

Caption: Decision matrix for handling Ni(COD)₂. Note that crystalline forms require strict glovebox protocols, while paraffin capsules allow benchtop setup.

Troubleshooting Ni(COD)₂
  • Q: My Ni(COD)₂ is a dull grey powder. Can I use it?

    • A: No. Pure Ni(COD)₂ is a bright, crystalline yellow. Grey or pale beige indicates surface oxidation to NiO or formation of colloidal Ni. This will drastically alter the effective molarity and ligand-to-metal ratio, leading to irreproducibility.

  • Q: The reaction turned black immediately upon heating.

    • A: This is "Ni-black" precipitation. It means the ligand failed to sequester the Ni(0) before it aggregated.

      • Fix: Premix Ni(COD)₂ and the ligand (e.g., PCy₃, NHC) in a small amount of solvent at Room Temperature (RT) for 15 mins before adding the substrate. Ensure the complex is formed (often indicated by a color shift to deep red/brown for phosphines) before heating.

Reaction Specifics: The Fluorine Factor

Coupling fluorinated partners is not just standard Suzuki chemistry. The electronegativity of fluorine creates specific failure modes.

The Enemy: Protodeboronation

Fluorinated boronic acids (especially 2,6-difluoro or polyfluorinated variants) are notoriously unstable. The electron-withdrawing fluorine atoms stabilize the "ate" complex intermediate, accelerating the cleavage of the C-B bond by water/base, yielding the protonated arene (Ar-H) instead of the biaryl.

Diagnostic Table: Reading Your LCMS

Observation (LCMS/NMR)DiagnosisRoot CauseCorrective Action
Ar-H (De-borylated SM) ProtodeboronationBase is too strong; Water content too high; Temperature too high.Switch to anhydrous conditions (CsF in Dioxane). Use MIDA boronates or Potassium Trifluoroborates.
Ar-Ar (Homocoupling) Oxidative HomocouplingOxygen ingress (Pd-catalyzed).[1]Re-run FPT degassing. Check inert gas purity.
Unreacted Ar-Cl Catalyst DeactivationOxidative addition is too slow (electron-rich Ar-Cl).Use bulky, electron-rich ligands (e.g., Buchwald biaryl phosphines like RuPhos or XPhos).
Black Precipitate Metal AggregationLigand dissociation or insufficient ligand loading.Increase Ligand:Metal ratio (up to 2:1 or 4:1).
Workflow: Preventing Protodeboronation

Protodeboronation Substrate Fluorinated Boronic Acid BaseChoice Base Selection Substrate->BaseChoice Aqueous Aqueous Base (K2CO3/H2O) BaseChoice->Aqueous Standard Conditions Anhydrous Anhydrous Base (CsF or K3PO4) BaseChoice->Anhydrous Optimized Hydrolysis Rapid Hydrolysis to Boronate Anion Aqueous->Hydrolysis SlowRelease Slow Activation Anhydrous->SlowRelease Fail C-B Bond Cleavage (Protodeboronation) Hydrolysis->Fail Stabilized Anion + Proton Source Success Transmetallation (Product Formation) SlowRelease->Success Kinetic Favorability

Caption: Pathway analysis for fluorinated boronic acids. Aqueous bases often lead to rapid C-B cleavage (failure), while anhydrous fluoride sources favor the desired coupling.

Frequently Asked Questions (FAQs)

Q: Can I use Pd(PPh₃)₄ for coupling pentafluorophenyl boronic acid? A: Generally, no. Pd(PPh₃)₄ is air-sensitive and the triphenylphosphine ligand is often too labile and not electron-rich enough for difficult oxidative additions involving fluorinated substrates.

  • Recommendation: Use a Pd(II) precatalyst that reduces in situ, such as XPhos Pd G4 or Pd(OAc)₂ + SPhos . These systems are more robust against the electronic deactivation caused by the fluorinated coupling partner.

Q: I don't have a glovebox. How do I weigh Ni(COD)₂? A: If you cannot use the paraffin capsules mentioned above:

  • Tare a screw-top vial with a septum cap inside a Ziploc bag flushed with Nitrogen.

  • Open the Ni(COD)₂ bottle only inside a "glove bag" or inverted funnel with high N₂ flow (less reliable).

  • Better Alternative: Switch to Ni(stb)₃ (tris(stilbene)nickel(0)). Developed by the Cornella group, this is an air-stable 16-electron Ni(0) source that can be handled on the bench and performs similarly to Ni(COD)₂ in many protocols [1].

Q: My reaction works on 50mg but fails on 5g. Why? A: This is a mass-transfer and headspace issue.

  • Headspace: On a small scale, your vacuum/purge cycles are efficient. On a large flask, residual

    
     in the headspace is significant. Increase purge times.
    
  • Exotherm: Fluorinated couplings can be exothermic. If the temperature spikes too fast, the catalyst (especially Ni) can thermally decompose before turnover. Use a ramped heating profile.

References

  • Air-Stable Nickel Precatalysts: Nattmann, L., Saeb, R., & Cornella, J. (2020). An Air-Stable Binary Ni(0)-Olefin Catalyst. Nature Catalysis. [Link]

  • Handling Ni(COD)2: d’Augustin, M., & Garg, N. K. (2016). Benchtop Delivery of Ni(cod)2 using Paraffin Capsules. Organic Letters. [Link]

  • Protodeboronation Mechanisms: Cox, P. A., et al. (2010). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids. Journal of the American Chemical Society. [Link]

  • Buchwald Precatalysts: Bruno, N. C., et al. (2013). Improved Synthesis of Fourth-Generation Palladium Precatalysts. Chemical Science. [Link]

  • Freeze-Pump-Thaw Protocol: The Schlenk Line Survival Guide. [Link]

Sources

Technical Support Center: Troubleshooting Palladium Removal in Phenolic APIs

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and process chemists facing challenges with residual palladium (Pd) clearance in active pharmaceutical ingredients (APIs) containing phenolic moieties.

The Mechanistic Challenge: Why Phenols Resist Scavenging

Palladium-catalyzed cross-coupling reactions are indispensable in modern drug development. However, removing residual Pd from phenolic products presents a unique thermodynamic challenge. Phenols, particularly in their deprotonated phenolate form, act as strong nucleophilic ligands. They competitively coordinate with Lewis acidic Pd(II) species, forming highly stable palladium-aryloxide complexes[1].

When a standard metal scavenger is introduced, it must thermodynamically outcompete the API for the palladium ion. If the binding affinity of the API-Pd complex exceeds that of the Scavenger-Pd complex, the metal remains trapped in the product stream. Furthermore, the hydroxyl (-OH) group of the phenol readily forms hydrogen bonds with the silanol groups on silica-based scavengers, leading to severe API co-precipitation and yield loss.

Mechanism Pd Active Pd(II) Catalyst Trapped Pd-Aryloxide Complex (Scavenging Resistant) Pd->Trapped Basic pH Phenol Phenolic API (Deprotonated) Phenol->Trapped Competitive Coordination Acid Acidification (H+) Trapped->Acid pH Adjustment FreePd Liberated Pd(II) Acid->FreePd Protonates Phenol Removed Pd-Scavenger Complex (Easily Filtered) FreePd->Removed High Affinity Binding Scavenger Thiol/Thiourea Scavenger Scavenger->Removed Traps Metal

Mechanistic pathway showing how pH adjustment liberates palladium from Pd-aryloxide complexes.

Frequently Asked Questions (FAQs)

Q: What are the regulatory limits for residual palladium in my API? A: The ICH Q3D guidelines mandate strict Permitted Daily Exposure (PDE) limits for elemental impurities. For an oral medication with a 10 g daily dose, the concentration limit for palladium is typically 10 ppm, and significantly lower for parenteral (injectable) routes[2].

Q: Why does my API yield drop by 20-30% after silica-based scavenging? A: Phenolic APIs are highly polar and prone to hydrogen bonding. They can adsorb directly onto the unfunctionalized silanol backbone of silica-supported scavengers (e.g., Si-Thiol).

  • Causality: The silica acts like a normal-phase chromatography stationary phase, sequestering your product.

  • Solution: Wash the filter cake with a highly polar, protic solvent (like Methanol) to disrupt the hydrogen bonds, or switch to a polystyrene-bound scavenger (e.g., MP-TMT) which lacks a silanol backbone[2].

Q: I added a Thiol scavenger, but the Pd levels barely dropped. What went wrong? A: Your reaction mixture is likely too basic. In basic conditions, the phenol is deprotonated to a phenolate, which binds Pd(II) exceptionally well[1].

  • Causality: The phenolate thermodynamically outcompetes the thiol for the metal.

  • Solution: Acidify the mixture slightly (pH 4-5) with acetic acid before adding the scavenger. This protonates the phenol, drastically reducing its ligand strength and liberating the Pd for the scavenger to capture.

Quantitative Scavenger Selection Guide

To facilitate rapid decision-making, the following table summarizes the performance profiles of industry-standard scavengers when applied to phenolic products.

Scavenger TypeSolid SupportFunctional GroupAffinity for PdAPI Adsorption Risk (Phenols)Recommended Use Case
Si-Thiourea Mesoporous SilicaThioureaVery HighModerateFirst-line screening; highly effective in acidic/neutral media.
Si-Thiol Mesoporous SilicaThiol (-SH)HighModerateGeneral Pd(0) and Pd(II) removal; requires polar solvent wash.
MP-TMT PolystyreneTrimercaptotriazineHighLow Best for highly polar phenols prone to silica adsorption.
PIX Soluble (None)PolyethyleneimineExtremeNoneLate-stage APIs where solid scavengers fail; requires crystallization.
Self-Validating Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems. They incorporate mandatory In-Process Controls (IPCs) to verify success and causality at each critical juncture.

Protocol A: pH-Modulated Solid-Supported Scavenging

Objective: Disrupt Pd-aryloxide complexes and capture Pd without API yield loss.

  • Baseline IPC: Extract a 1 mL aliquot of the crude reaction mixture. Filter through a 0.22 µm syringe filter and analyze via ICP-MS to establish the baseline Pd concentration (ppm). (Self-Validation: Establishes the starting metric).

  • pH Adjustment: Measure the pH of the organic/aqueous mixture. If pH > 6, add glacial acetic acid dropwise until the pH reaches 4.0–5.0.

    • Causality: Protonating the phenolate weakens the Pd-O bond, shifting the thermodynamic equilibrium to favor the scavenger.

  • Scavenger Addition: Add 20 wt% (relative to the theoretical API mass) of a solid-supported scavenger (e.g., Si-Thiourea or MP-TMT).

  • Thermal Agitation: Stir the suspension vigorously at 60°C for 12–18 hours.

    • Causality: Elevated temperatures increase the kinetic rate of Pd dissociation from the API and improve diffusion into the scavenger's mesoporous core.

  • Filtration & Desorption Wash: Filter the mixture through a Celite pad. Wash the filter cake with 2–3 column volumes of a polar solvent (e.g., Methanol or DMF).

    • Causality: The polar wash disrupts hydrogen bonding between the phenolic -OH and the scavenger backbone, preventing yield loss.

  • Validation (Mass Balance & ICP-MS): Evaporate the filtrate and weigh the recovered API. A mass balance < 90% indicates product adsorption (prompting a switch to MP-TMT). Run ICP-MS on the dried API to confirm Pd < 10 ppm.

Protocol B: Soluble Scavenging with PIX and Iodine (For Refractory Complexes)

Objective: Clear highly resistant Pd complexes using a homogeneous scavenger, as demonstrated in the synthesis of complex APIs like GDC-9918[3].

  • Reagent Addition: To the crude phenolic API solution, add 0.05 equivalents of Iodine (I

    
    ) and 5 wt% of PIX (a soluble polyethyleneimine-based scavenger).
    
    • Causality: Iodine oxidizes unreactive Pd(0) species to Pd(II), which coordinates much more strongly to the nitrogen atoms in the PIX scavenger[3].

  • Incubation: Stir at room temperature for 4 hours. The solution should visibly change from dark brown to a lighter yellow, indicating successful Pd transfer to the PIX polymer.

  • Crystallization (Validation Step): Induce crystallization of the API by adding an anti-solvent (e.g., Heptane). The PIX-Pd complex remains highly soluble in the mother liquor.

  • Filtration: Filter the crystallized API. (Self-Validation: The resulting crystals should be stark white, not gray/brown, and ICP-MS should confirm Pd < 5 ppm).

Workflow Step1 1. Crude Phenolic API (High Pd Content) Step2 2. Assess API Solubility & Reaction pH Step1->Step2 CondA Basic/Neutral pH (High Pd-Phenolate Risk) Step2->CondA CondB Acidic pH (Low Coordination Risk) Step2->CondB Step3A 3a. Add Acetic Acid (Adjust to pH 4-5) CondA->Step3A Step4 4. Add Solid Scavenger (e.g., Si-Thiourea, 20 wt%) CondB->Step4 Step3A->Step4 Step5 5. Agitate at 60°C for 12-18 hours Step4->Step5 Step6 6. Filter & Wash with Polar Solvent Step5->Step6 Decision ICP-MS Result < 10 ppm? Step6->Decision Success Proceed to Crystallization Decision->Success Yes Fail Use Soluble Scavenger (PIX + I2) Decision->Fail No

Step-by-step troubleshooting workflow for optimizing palladium scavenging in phenolic products.

References
  • Title: Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry Source: Organic Process Research & Development (ACS Publications) URL: [Link]

  • Title: Development of a Robust Pd-Catalyzed C–S Coupling for the Synthesis of Janus Kinase Inhibitor GDC-9918 Source: Organic Process Research & Development (ACS Publications) URL: [Link]

  • Title: Pd-Catalyzed O-Arylation of Phenols Mediated by a Weak, Soluble Organic Base: Methodology, Mechanism, and Compatibility with Enabling Technologies Source: Journal of the American Chemical Society (ACS Publications) URL: [Link]

  • Title: How to Remove Palladium in three easy steps Source: Biotage URL: [Link]

Sources

Validation & Comparative

Comparative Guide: 13C NMR Profiling of Fluorinated Dimethoxybiphenyls

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Fluorine-Methoxy Interplay

Fluorinated dimethoxybiphenyls represent a critical structural motif in modern drug discovery. The biphenyl core offers a privileged scaffold for protein-protein interaction inhibitors, while the methoxy groups provide hydrogen bond acceptors, and fluorine atoms modulate metabolic stability (blocking P450 oxidation sites) and lipophilicity.

However, characterizing these molecules via


C NMR is notoriously difficult. The presence of 

F (spin 1/2, 100% abundance) transforms simple carbon singlets into complex multiplets (

) with coupling constants (

) ranging from 3 Hz to 250 Hz. This guide compares the spectral signatures of these derivatives, providing a robust framework for distinguishing regiochemical isomers.

The Physics of the Shift: Coupling Constants Hierarchy

To accurately assign a spectrum, one must first understand the magnitude of the splitting caused by the fluorine atom. Unlike protons, where couplings rarely exceed 15 Hz, Carbon-Fluorine couplings are massive and distance-dependent.

Comparative Coupling Constants ( )
Bond DistanceInteraction TypeTypical

Value (Hz)
Spectral Appearance
1-Bond (

)
Direct Attachment (Ipso)240 – 255 Hz Wide Doublet (often low intensity)
2-Bond (

)
Geminal (Ortho)18 – 25 Hz Distinct Doublet
3-Bond (

)
Vicinal (Meta)6 – 10 Hz Narrow Doublet (often unresolved)
4-Bond (

)
Long Range (Para)2 – 4 Hz Broad Singlet or tiny splitting

Critical Insight: The "Methoxy Effect" complicates this. The Oxygen atom in the methoxy group is electronegative. When a Fluorine is placed ortho to a Methoxy group, the signal intensity of the intervening carbon can be significantly suppressed due to long relaxation times (


), often leading to "missing peaks" in standard acquisitions.

Comparative Chemical Shift Data[1][2][3][4][5][6][7]

The following data compares the theoretical and empirical shift changes expected when modifying a standard 4,4'-dimethoxybiphenyl core with fluorine substitutions.

Baseline Molecule: 4,4'-Dimethoxybiphenyl Solvent: CDCl


 (Referenced to 77.16 ppm)
Table 1: Predicted vs. Observed Shift Trends
Carbon PositionBase Shift (

ppm)
Effect of Ortho-FEffect of Meta-FResulting Shift (Approx)Multiplicity Pattern
C-OMe (Methoxy) 55.4+0.0+0.055.4 Singlet (s)
C-1 (Ipso to Ph) 133.5-14.0+1.5~119.5 Doublet (

Hz)
C-2 (Ortho) 127.8+35.0 (Direct F)-13.0~162.8 Doublet (

Hz)
C-3 (Meta) 114.2-13.0+35.0 (Direct F)~101.2 Doublet (

Hz)
C-4 (Ipso to OMe) 158.5+2.0-13.0~145.5 Doublet (

Hz)

Note: "Effect of Ortho-F" refers to placing a Fluorine atom on the carbon adjacent to the listed position.

Mechanistic Explanation
  • Shielding at Ortho (C-3): Notice the massive upfield shift (shielding) at the position ortho to the fluorine (approx -13 ppm). This is the "Ortho-Fluorine Effect," counter-intuitive to the inductive effect, caused by resonance back-donation.

  • Deshielding at Ipso (C-2): The carbon directly attached to fluorine shifts downfield to ~150-165 ppm, often overlapping with the C-O (methoxy attached) carbon. Differentiation: The C-F peak will be a massive doublet (

    
     Hz), whereas the C-O peak will be a singlet or small doublet (
    
    
    
    Hz).

Experimental Protocol: The "Self-Validating" Workflow

To ensure data integrity, do not rely on standard proton-decoupled


C NMR alone. Use this validated protocol.
A. Sample Preparation[1][8]
  • Concentration: High concentration is vital. Use >30 mg of compound in 0.6 mL solvent.[1]

  • Solvent Choice:

    • Standard:CDCl

      
       . Good solubility, but C-F peaks can overlap with solvent triplets.
      
    • Alternative:DMSO-d

      
       . Use if peaks overlap with CDCl
      
      
      
      (77 ppm) or if solubility is poor. Note that DMSO is viscous, broadening lines.
B. Acquisition Parameters (The "Fluorine Mode")

Standard default parameters often miss quaternary fluorinated carbons due to saturation.

  • Pulse Sequence: zgpg30 (Bruker) or equivalent (Power-gated decoupling).

  • Relaxation Delay (D1): Increase to 3.0 - 5.0 seconds .

    • Reason: Quaternary carbons attached to Fluorine have no protons to facilitate relaxation via NOE. Short D1 leads to signal saturation and disappearance.

  • Spectral Width: Expand to -20 ppm to 250 ppm .

    • Reason: C-F coupling can push multiplet "legs" outside standard windows.

  • Scans (NS): Minimum 1024 scans for adequate S/N on split peaks.

C. Advanced Technique: F Decoupling

If your spectrometer has a triple-resonance probe (H/C/F) or a specialized dual probe:

  • Run a

    
    C{
    
    
    
    H,
    
    
    F} experiment.
  • This collapses all C-F multiplets into singlets.

  • Result: Signal-to-noise ratio increases by 2-4x, and spectral crowding vanishes.

Structural Assignment Logic

The following diagram illustrates the decision tree for assigning peaks in fluorinated biphenyls, distinguishing them from impurities or solvent artifacts.

AssignmentWorkflow Start Start: Acquire 13C{1H} Spectrum PeakPick Identify Non-Solvent Peaks Start->PeakPick CheckSplit Is the Peak a Multiplet? PeakPick->CheckSplit CalcJ Calculate J-Coupling (Hz) CheckSplit->CalcJ Yes HSQC Validation: Run HSQC CheckSplit->HSQC No (Singlet) J_Large J > 200 Hz CalcJ->J_Large J_Med J = 15-25 Hz CalcJ->J_Med J_Small J = 5-10 Hz CalcJ->J_Small Assign_Ipso Assign: C-F (Ipso) Confirm: Low Intensity? J_Large->Assign_Ipso Assign_Ortho Assign: Ortho Carbon J_Med->Assign_Ortho Assign_Meta Assign: Meta Carbon (Likely Ipso to OMe) J_Small->Assign_Meta Final_Ipso No HSQC Correlation (Quaternary C) Assign_Ipso->Final_Ipso Assign_Ortho->HSQC Assign_Meta->HSQC HSQC->Final_Ipso No Crosspeak Final_CH Positive HSQC Correlation (C-H Bond) HSQC->Final_CH Has Crosspeak

Figure 1: Logical workflow for distinguishing C-F multiplets from impurities and assigning regiochemistry.

References

  • Doddrell, D., et al. "13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants." Journal of the Chemical Society, Perkin Transactions 2, 1976.

  • BenchChem. "Confirming the Structure of Fluorinated Compounds with 13C NMR Spectroscopy: A Comparative Guide." BenchChem Protocols, 2025.[1]

  • Reich, H. J. "13C NMR Chemical Shifts and Coupling Constants." University of Wisconsin-Madison Organic Chemistry Data, 2020.[2]

  • Erami, R. S., et al. "Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions."[3] ACS Omega, 2023.

Sources

19F NMR Characterization of 3-Fluoro-4-Substituted Phenols

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Fluoro-4-substituted phenols are critical scaffolds in medicinal chemistry, serving as bioisosteres for metabolically labile groups and key intermediates in the synthesis of fluorinated bioactive molecules.[1][2][3] While


H and 

C NMR are standard,

F NMR
offers superior specificity due to its 100% natural abundance, high sensitivity (83% of

H), and wide chemical shift dispersion (~800 ppm), which eliminates signal overlap common in crowded aromatic proton regions.[1][2]

This guide provides a technical framework for the characterization of these phenols, focusing on the dominant ortho-substituent effect (the substituent at C4 is ortho to the fluorine at C3), experimental protocols for quantitative accuracy, and data interpretation.

Experimental Protocol: High-Fidelity Acquisition

To ensure reproducible chemical shifts (


) and accurate integration for quantitative analysis (qNMR), strict adherence to the following protocol is required.
Sample Preparation[3]
  • Solvent Selection: DMSO-d

    
      is the preferred solvent for phenols.[1][2][3] It disrupts intermolecular hydrogen bonding more effectively than CDCl
    
    
    
    , sharpening the phenolic proton signals (if observing
    
    
    H) and stabilizing the chemical shift of the fluorine nucleus, which is sensitive to hydrogen-bond donation by the solvent.
    • Note: Shifts in CDCl

      
       can differ by 1–3 ppm compared to DMSO-d
      
      
      
      .[1][2][3]
  • Concentration: 5–10 mg/mL is sufficient for high signal-to-noise (S/N) > 100:1 in < 5 minutes.[1][2][3]

  • Internal Standard (Mandatory for qNMR):

    • 
      -Trifluorotoluene (
      
      
      
      -63.72 ppm):
      Chemically inert, non-volatile, and resonates in a clear region.[1][2]
    • Fluorobenzene (

      
       -113.15 ppm):  Good alternative, but may overlap with some deshielded substrates.[1][2][3]
      
    • Avoid: TFA (volatile, pH-dependent shift) unless buffered.[1][2][3]

Instrument Parameters
ParameterSettingRationale
Pulse Sequence zgfhigqn (Bruker)Inverse gated decoupling (decouples

H during acquisition only) suppresses NOE for accurate integration.[1][2][3]
Spectral Width (SW) 200–300 ppmCovers the typical Ar-F range (-60 to -180 ppm) and internal standards.[1][2][3]
Transmitter Offset (O1P) -120 ppmCenters the excitation on the aromatic fluorine region.[2]
Relaxation Delay (D1)

(typ. 10–20 s)
Fluorine nuclei in rigid aromatic systems have long

times (2–5 s).[1][2] Short D1 leads to integration errors.
Scans (NS) 16–64Sufficient for characterization; increase for trace analysis.[1][2][3]

Spectral Analysis & Data Interpretation

The Dominant "Ortho-Effect"

In 3-fluoro-4-substituted phenols, the fluorine atom is located at position 3.[1][2] The substituent "X" at position 4 is ortho to the fluorine.[3] This ortho-relationship is the primary driver of the chemical shift change (


) relative to the parent 3-fluorophenol.
  • Parent Core: 3-Fluorophenol (

    
     to 
    
    
    
    ppm).[1][2][3]
  • Mechanism: The shift is governed by a combination of the substituent's inductive (

    
    ) and resonance (
    
    
    
    ) effects, but the "Ortho Effect" (steric compression and direct field effects) often causes deviations from simple Hammett predictions.
Chemical Shift Trends (Reference: CFCl = 0 ppm)[2]
Substituent (at C4)Electronic NaturePredicted EffectTypical

Range (ppm)
Mechanistic Insight
-H (Parent)NeutralBaseline-111 to -113 Reference point (Meta-OH effect is weak).[1][2][3]
-NO

EWG (Strong)Deshielding-105 to -110 Strong -I/-R withdraws density, shifting downfield.[1][2][3]
-CN EWG (Strong)Deshielding-100 to -108 Similar to nitro; paramagnetic deshielding.[1][2][3]
-F EWG/EDGShielding-135 to -145 3,4-Difluorophenol. Strong shielding due to "ortho-fluorine effect" (repulsion of lone pairs).[1][2][3]
-OH EDG (Strong)Shielding-135 to -145 3-Fluorocatechol. Strong +R effect donates density, shielding F significantly.[1][2][3]
-OMe EDG (Strong)Shielding-125 to -135 Similar to -OH but slightly less shielding due to sterics of Me group.[1][2][3]
-Cl EWG (Inductive)Deshielding-110 to -115 Weak effect; "Heavy atom effect" may cause slight deshielding or negligible change.[1][2][3]

> Note: Negative ppm values indicate upfield shifts. A "larger negative number" (e.g., -140) is upfield (shielded).[1][2]

Coupling Constants ( )

The


F signal will appear as a multiplet due to coupling with aromatic protons.[2]
  • 
     (Ortho):  ~9–11 Hz (Strongest coupling, doublet).[1][2]
    
  • 
     (Para):  ~6–8 Hz (Moderate coupling).[1][2][3]
    
  • 
     (Meta):  ~2–3 Hz (Weakest, often unresolved or broadening the line).[1][2]
    

Diagnostic Pattern: In 3-fluoro-4-substituted phenols, you typically see a doublet of doublets (dd) or a multiplet dominated by the large


 coupling.[1][2]

Structural Validation Workflow

The following decision tree outlines the process for confirming the 3-fluoro-4-substituted substitution pattern versus common isomers (e.g., 2-fluoro or 4-fluoro isomers).

G Start Acquire 19F NMR (Proton-Coupled) CheckShift Check Chemical Shift (δ) Start->CheckShift Range1 δ = -110 to -125 ppm (Typical Ar-F) CheckShift->Range1 Range2 δ = -130 to -150 ppm (Shielded) CheckShift->Range2 CheckCoupling Analyze Coupling Pattern (J) Range1->CheckCoupling Range2->CheckCoupling Indicates Ortho-OH or Ortho-F Pattern1 Triplet (tt or t) J ~ 6-9 Hz CheckCoupling->Pattern1 Pattern2 Multiplet (dd or ddd) Large J(H-F) ~ 10 Hz CheckCoupling->Pattern2 Concl1 Likely 4-Fluorophenol (Symmetry) Pattern1->Concl1 Concl2 Likely 2- or 3-Fluorophenol (Asymmetry) Pattern2->Concl2 CheckSubst Check Substituent Effect (Is substituent Ortho to F?) Concl2->CheckSubst Result3F CONFIRMED: 3-Fluoro-4-Substituted (F is meta to OH, ortho to Sub) CheckSubst->Result3F If δ matches predicted Ortho-X effect Result2F Likely 2-Fluoro isomer (F is ortho to OH) CheckSubst->Result2F If δ is highly shielded (-140 ppm typically 2-F)

Caption: Logic flow for distinguishing 3-fluoro-4-substituted phenols from isomers using chemical shift ranges and coupling patterns.

References

  • Dungan, C. H., & Van Wazer, J. R. (1970).[1][2][3] Compilation of Reported F19 NMR Chemical Shifts. Wiley-Interscience.[1][2] (Foundational text for chemical shift ranges).

  • Boersma, M. G., et al. (1998).[1][2][3] "19F Nuclear Magnetic Resonance as a Tool To Investigate Microbial Degradation of Fluorophenols". Applied and Environmental Microbiology, 64(4), 1256–1263.[1][2] Link (Source for 2-fluorophenol and fluorocatechol shifts).[1][2][3]

  • Dolbier, W. R. (2009).[1][2][3] Guide to Fluorine NMR for Organic Chemists. Wiley.[1][2][3] (Standard reference for coupling constants and experimental protocols).

  • PubChem Compound Summary. "3-Fluoro-4-nitrophenol" (CID 520948).[1][2][3] Link[2]

  • Alfa Chemistry. "19F NMR Chemical Shift Table". Link

Sources

Navigating the Maze of Isomers: A Guide to Mass Spectrometry Fragmentation of Dimethoxy Fluorobiphenyls

Author: BenchChem Technical Support Team. Date: March 2026

For the Researcher, Scientist, and Drug Development Professional

In the intricate world of pharmaceutical development and chemical analysis, the structural elucidation of isomeric compounds is a paramount challenge. Dimethoxy fluorobiphenyls, a class of compounds with significant potential in medicinal chemistry and materials science, present a classic analytical puzzle due to the subtle yet critical differences in the positions of their methoxy and fluoro substituents. This guide, born from extensive application experience, provides an in-depth exploration of their mass spectrometric fragmentation patterns, offering a roadmap to distinguish between these closely related isomers. We will delve into the mechanistic underpinnings of their fragmentation, compare the utility of different ionization techniques, and provide actionable experimental protocols to empower your research.

The Decisive Influence of Substituent Position on Fragmentation Pathways

The fragmentation of dimethoxy fluorobiphenyls under mass spectrometric conditions is not a random process. It is a highly directed cascade of bond cleavages governed by the location of the electron-donating methoxy groups and the electron-withdrawing fluorine atom on the biphenyl core. The stability of the molecular ion and the subsequent fragmentation pathways are profoundly influenced by these positions, particularly the distinction between ortho, meta, and para substitutions.[1][2]

Generally, isomers with 4,4'-disubstitution patterns tend to exhibit more stable molecular ions compared to their 2,2'-counterparts.[1] This increased stability is attributed to a more planar conformation and reduced steric hindrance, which minimizes internal energy. Conversely, ortho-substituted biphenyls often display unique fragmentation behaviors, sometimes referred to as "ortho effects," which can be diagnostic for their identification.[1][3]

Key Fragmentation Mechanisms at Play:

The primary fragmentation pathways for dimethoxy fluorobiphenyls typically involve:

  • Loss of a Methyl Radical (•CH₃): This is a common fragmentation for methoxy-substituted aromatic compounds, resulting in a stable oxonium ion. The relative abundance of the [M-15]⁺ ion can provide clues about the methoxy group's position.

  • Loss of Formaldehyde (CH₂O): A rearrangement reaction can lead to the elimination of a neutral formaldehyde molecule, yielding an [M-30]⁺ ion.

  • Loss of Carbon Monoxide (CO): Following the initial loss of a methyl radical, the resulting ion can further fragment by losing carbon monoxide, leading to an [M-15-28]⁺ ion.

  • Cleavage of the Biphenyl Bond: While less common for the molecular ion itself, this can become a significant pathway in subsequent fragmentation steps (MSⁿ), providing information about the substitution pattern on each phenyl ring.

  • Fluorine-Directed Fragmentation: The presence of the electronegative fluorine atom can influence charge localization and direct specific fragmentation pathways, though its effects are often more subtle compared to the methoxy groups.

The interplay of these fragmentation channels is what allows for the differentiation of isomers. For instance, the steric interaction between ortho substituents can facilitate unique rearrangement pathways not observed in meta or para isomers.[3][4]

Comparative Analysis of Ionization Techniques

The choice of ionization technique is critical in the analysis of dimethoxy fluorobiphenyls, as it dictates the initial energy imparted to the molecule and, consequently, the extent of fragmentation.

Ionization TechniquePrincipleAdvantages for Dimethoxy FluorobiphenylsDisadvantages
Electron Ionization (EI) High-energy electrons bombard the molecule, causing extensive fragmentation.[5][6]Provides rich, reproducible fragmentation patterns that are excellent for library matching and isomer differentiation.[7][8][9]The molecular ion may be weak or absent, complicating molecular weight determination.
Electrospray Ionization (ESI) A soft ionization technique that produces protonated molecules [M+H]⁺ with minimal fragmentation.[5][6]Excellent for determining the molecular weight and for subsequent MS/MS analysis.Provides limited initial fragmentation, necessitating tandem MS for structural elucidation.
Atmospheric Pressure Chemical Ionization (APCI) A semi-soft ionization technique that often produces both a molecular ion and some initial fragmentation.A good balance between molecular weight information and initial structural clues.Fragmentation can be less extensive than EI.

Expert Recommendation: For comprehensive structural elucidation, a multi-pronged approach is recommended. Utilize a soft ionization technique like ESI to confidently determine the molecular weight, followed by tandem mass spectrometry (MS/MS) to induce and analyze fragmentation. For gas chromatography-amenable isomers, GC-MS with Electron Ionization (EI) provides highly detailed and reproducible fragmentation patterns that are invaluable for isomer differentiation.[2][10][11][12][13]

Experimental Protocols for Isomer Differentiation

The following protocols outline a systematic approach to differentiate dimethoxy fluorobiphenyl isomers using common mass spectrometry platforms.

Protocol 1: Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS)

This method is ideal for volatile and thermally stable dimethoxy fluorobiphenyl isomers.

1. Sample Preparation:

  • Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane, hexane) to a concentration of 1-10 µg/mL.

2. GC-MS System and Conditions:

  • Gas Chromatograph: Agilent 8890 GC or equivalent.
  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar capillary column.
  • Inlet: Split/splitless injector at 280°C.
  • Oven Program: 100°C (hold 1 min), ramp to 300°C at 15°C/min, hold for 5 min.
  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.
  • Mass Spectrometer: Agilent 5977B MSD or equivalent single quadrupole or TOF mass spectrometer.
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Mass Range: m/z 40-500.
  • Source Temperature: 230°C.
  • Quadrupole Temperature: 150°C.

3. Data Analysis:

  • Carefully examine the retention times. Isomeric separation is often achievable on a standard non-polar column.
  • Compare the fragmentation patterns of the eluting isomers, paying close attention to the relative abundances of the [M]⁺•, [M-CH₃]⁺, [M-CH₂O]⁺•, and [M-CH₃-CO]⁺ ions.
  • Look for unique fragment ions or significant differences in fragment ion ratios that are characteristic of each isomer.
Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol is suitable for all isomers, including those that are not amenable to GC analysis.

1. Sample Preparation:

  • Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of 1-10 µg/mL.

2. LC-MS/MS System and Conditions:

  • Liquid Chromatograph: Waters ACQUITY UPLC I-Class or equivalent.
  • Column: C18 reversed-phase column (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).
  • Mobile Phase A: 0.1% formic acid in water.
  • Mobile Phase B: 0.1% formic acid in acetonitrile.
  • Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.
  • Flow Rate: 0.4 mL/min.
  • Column Temperature: 40°C.
  • Mass Spectrometer: SCIEX Triple Quad 6500+ or equivalent tandem mass spectrometer.
  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
  • Source Parameters: Optimize for the specific instrument (e.g., capillary voltage, source temperature, gas flows).
  • MS1 Scan: Scan for the protonated molecular ion [M+H]⁺.
  • MS2 Product Ion Scan: Select the [M+H]⁺ ion as the precursor and acquire a product ion spectrum using a range of collision energies (e.g., 10-40 eV) to observe the full fragmentation pattern.

3. Data Analysis:

  • Confirm the mass of the protonated molecular ion in the MS1 scan.
  • Analyze the product ion spectra for each isomer. The differences in fragmentation patterns will be the key to differentiation.[14]
  • Compare the relative intensities of the fragment ions produced at different collision energies. Some isomers may show a greater propensity for certain fragmentation pathways at lower or higher collision energies.

Visualizing the Fragmentation Workflow

The logical flow of analysis for differentiating dimethoxy fluorobiphenyl isomers can be visualized as follows:

Fragmentation_Workflow cluster_sample Sample Analysis cluster_fragmentation Fragmentation & Detection cluster_analysis Data Interpretation Sample Sample Ionization Ionization Sample->Ionization Introduction Molecular_Ion Molecular Ion [M]+ or [M+H]+ Ionization->Molecular_Ion Ion Formation Fragmentation Collision-Induced Dissociation (CID) Molecular_Ion->Fragmentation MS/MS Fragment_Ions Fragment Ions Fragmentation->Fragment_Ions Detection Mass Analyzer Fragment_Ions->Detection Mass_Spectrum Mass Spectrum Detection->Mass_Spectrum Pattern_Recognition Fragmentation Pattern Recognition Mass_Spectrum->Pattern_Recognition Isomer_Differentiation Isomer Differentiation Pattern_Recognition->Isomer_Differentiation

Caption: Workflow for isomer differentiation by mass spectrometry.

Conclusion

The successful differentiation of dimethoxy fluorobiphenyl isomers via mass spectrometry hinges on a deep understanding of their substituent-driven fragmentation patterns and the strategic application of appropriate analytical techniques. By carefully selecting the ionization method and optimizing fragmentation conditions, researchers can unlock the subtle yet significant differences in their mass spectra. This guide provides a foundational framework and practical protocols to navigate this analytical challenge, empowering scientists in drug development and related fields to achieve confident structural elucidation.

References

  • The mass spectrometry of DT‐and monosubstituted biphenyls: Dependence of fragmentation patterns on position of substitution. Scilit.
  • Identification of hydroxyhalobiphenyls as their methyl ethers by gas chrom
  • Rapid assessment of conformational preferences in biaryl and aryl carbonyl fragments.
  • Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorin
  • Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorin
  • Differentiating Isomers using High Resolution Mass Spectrometry Coupled with MSn, Collision Induced Dissociation, and Ultraviolet Photodissoci
  • Rotational barriers of biphenyls having heavy heteroatoms as ortho-substituents: experimental and theoretical determination of steric effects. Organic & Biomolecular Chemistry (RSC Publishing).
  • Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls.
  • Substituted 2-(Dimethylamino)biphenyl-2′-carboxaldehydes as Substrates for Studying n→π* Interactions and as a Promising Framework for Tracing the Bürgi–Dunitz Trajectory.
  • (PDF) Rotational barriers of biphenyls having heavy heteroatoms as ortho-Substituents: experimental and theoretical determination of steric effects.
  • Gas chromatography and mass spectrometry of methoxylated polybrominated diphenyl ethers (MeO-PBDEs). PubMed.
  • Determination of Organochlorine Pesticides and Polychlorinated Biphenyls Using GC/MS/MS Oper
  • Dissociation of Even-Electron Ions. Divisione di Spettrometria di Massa.
  • Rapid and Comprehensive Analysis of 41 Harmful Substances in Multi-Matrix Products by Gas Chromatography–Mass Spectrometry Using Matrix-Matching Calibration Str
  • Gas-Phase Oxidation Products of Biphenyl and Polychlorin
  • Mass Spectrometry - Fragmentation P
  • De Novo Molecular Generation from Mass Spectra via Many-Body Enhanced Diffusion. arXiv.
  • connecting molecular structures with diverse mass spectrometry fragment
  • Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS. Bentham Open.

Sources

High-Performance Liquid Chromatography (HPLC) Method Development for Fluorinated Biaryl Phenols: A Comparative Guide to Column Chemistries

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Fluorinated biaryl phenols, such as the non-steroidal anti-inflammatory drug (NSAID) diflunisal (2',4'-difluoro-4-hydroxybiphenyl-3-carboxylic acid), represent a unique class of active pharmaceutical ingredients (APIs). The incorporation of fluorine atoms into the biaryl scaffold enhances metabolic stability and lipophilicity but introduces significant analytical challenges during purity testing. Specifically, resolving the API from toxic, non-fluorinated precursors like [1] or from closely related positional isomers requires highly selective chromatographic conditions.

This guide objectively compares the performance of traditional Alkyl (C18) columns against specialized Pentafluorophenyl (PFP) and Biphenyl stationary phases, providing a field-proven, self-validating framework for method development.

Mechanistic Principles of Separation (The Causality of Selectivity)

When developing an HPLC method for fluorinated biaryl phenols, relying solely on hydrophobic dispersion forces is often insufficient. Understanding the molecular interactions at the stationary phase is critical for achieving baseline resolution (


).
  • Alkyl Phases (C18) : Standard C18 columns separate analytes based on hydrophobicity. However, the difference in molar volume between a fluorinated biaryl and its non-fluorinated analog is minimal. Consequently, C18 columns frequently suffer from co-elution when separating diflunisal from biphenyl-4-ol.

  • Pentafluorophenyl (PFP) Phases : PFP columns offer orthogonal selectivity by introducing multiple retention mechanisms. The highly electronegative fluorine ring facilitates

    
     interactions, strong dipole-dipole interactions, and specific halogen (fluorine-fluorine) affinities[2]. This makes PFP columns exceptionally powerful for isolating fluorinated APIs from non-fluorinated impurities.
    
  • Biphenyl Phases : Biphenyl stationary phases feature two sequential phenyl rings that can dynamically twist. This structural flexibility allows for profound steric recognition of the biaryl twist angle in the analyte, alongside enhanced ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     interactions. Biphenyl columns excel at separating atropisomers and closely related biaryl degradants.
    
Expert Insight on Mobile Phase Selection

To maximize the unique


 selectivity of PFP and Biphenyl columns, methanol  should be prioritized over acetonitrile as the organic modifier. Acetonitrile contains a carbon-nitrogen triple bond with 

electrons that actively compete for binding sites on the stationary phase, effectively masking the column's specialized selectivity. Methanol, a protic solvent lacking

electrons, allows the stationary phase to interact fully with the aromatic rings of the analyte.

Furthermore, because diflunisal contains both a carboxylic acid (


) and a phenol (

), the aqueous mobile phase must be strictly buffered to a highly acidic pH (e.g., pH 2.5). This ensures both functional groups remain fully protonated (unionized), preventing peak tailing and retention time shifts caused by secondary interactions with residual silanols on the silica support[3].

Method Development Workflow

HPLC_Workflow A Target: Fluorinated Biaryl Phenol (e.g., Diflunisal) B Assess Analyte Properties (pKa, logP, Atropisomerism) A->B C Stationary Phase Selection B->C D1 Alkyl (C18) Hydrophobic Control C->D1 D2 PFP (F5) Fluorine & Dipole Interactions C->D2 D3 Biphenyl π-π & Steric Recognition C->D3 E Evaluate Resolution (Rs > 1.5) & Peak Symmetry D1->E D2->E D3->E F Optimize Mobile Phase (pH, Buffer, Organic Modifier) E->F Rs < 1.5 G Method Validation (ICH Q2 Guidelines) E->G Rs ≥ 1.5 F->E Re-test

Workflow for HPLC method development targeting fluorinated biaryl phenols.

Comparative Experimental Data

The following table summarizes simulated but scientifically grounded performance data comparing the three column chemistries. The test mixture includes a void volume marker (Phenol), a toxic non-fluorinated impurity (Biphenyl-4-ol), the API (Diflunisal), and a lipophilic degradant.

Chromatographic Conditions: Isocratic elution at 1.0 mL/min; Mobile Phase: 40% 20mM Potassium Phosphate (pH 2.5) / 60% Methanol; UV Detection at 228 nm; Temperature: 30°C.

AnalyteC18

(min)
C18 Resolution (

)
PFP

(min)
PFP Resolution (

)
Biphenyl

(min)
Biphenyl Resolution (

)
Phenol (Polar Marker)2.1-2.8-2.5-
Biphenyl-4-ol (Impurity)6.512.47.215.18.118.2
Diflunisal (API)6.80.8 (Co-elution)8.54.2 9.43.8
Decarboxylated Degradant 8.23.59.12.111.25.1

Data Interpretation : The C18 column fails to resolve the critical pair (Diflunisal and Biphenyl-4-ol), yielding an unacceptable


 of 0.8. The PFP column selectively retains the fluorinated API longer than the non-fluorinated impurity due to highly specific fluorine-fluorine interactions, achieving excellent resolution (

). The Biphenyl column provides the greatest overall retention and steric separation, yielding an

of 3.8 for the critical pair.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following step-by-step methodology incorporates internal validation checks at every critical stage.

Step 1: Mobile Phase Preparation & pH Verification

  • Action : Prepare an aqueous buffer of 20 mM Potassium Phosphate. Adjust to pH 2.5 using orthophosphoric acid.

  • Validation Check : Measure the pH before the addition of any organic modifier. Adding methanol alters the dielectric constant of the solution, leading to apparent pH shifts that compromise method reproducibility.

Step 2: System Equilibration & Baseline Monitoring

  • Action : Install the selected column (e.g., Biphenyl, 150 x 4.6 mm, 3 µm) and flush with the mobile phase at 1.0 mL/min for a minimum of 15 column volumes.

  • Validation Check : Monitor the UV baseline at 228 nm. The system is only validated to proceed to injection when the baseline drift is strictly

    
     mAU/min and pressure ripple is 
    
    
    
    .

Step 3: System Suitability Testing (SST)

  • Action : Inject 10 µL of a resolution standard containing 10 µg/mL of Diflunisal and 10 µg/mL of Biphenyl-4-ol.

  • Validation Check : Calculate the resolution (

    
    ) and peak tailing factor (
    
    
    
    ). The protocol is self-validated for sample analysis only if
    
    
    and
    
    
    . If
    
    
    , the method fails the internal check, requiring optimization of the methanol ratio or column temperature.

Step 4: Sample Analysis & Carryover Prevention

  • Action : Inject the unknown sample and acquire data for 15 minutes.

  • Validation Check : Implement a mandatory post-run gradient wash (ramping to 95% methanol for 3 minutes) followed by a 5-minute re-equilibration. Verify that the retention time of the API in a subsequent standard injection does not shift by more than

    
     minutes, confirming the absence of lipophilic carryover or stationary phase fouling.
    

Conclusion

For the analysis of fluorinated biaryl phenols, traditional C18 columns often lack the necessary selectivity to resolve structurally similar impurities. By leveraging the specific molecular interactions of PFP (fluorine-fluorine, dipole) and Biphenyl (


, steric) stationary phases, combined with strategic mobile phase choices (methanol over acetonitrile), analytical scientists can develop robust, high-resolution methods. Implementing a self-validating protocol ensures that these methods remain reliable and compliant with stringent pharmaceutical quality standards.

References

  • Title : Development and Validation of Chromatographic Methods for Resolving Ternary Mixture of Diflunisal, Naproxen and DiflunisalToxic Impurity Source : Taylor & Francis URL :[Link]

  • Title : Validated Stability-Indicating HPLC-DAD Method for the Simultaneous Determination of Diclofenac Sodium and Diflunisal in Their Combined Dosage Form Source : PubMed Central (PMC) URL :[Link]

  • Title : Chromatographic classification and comparison of commercially available perfluorinated stationary phases for reversed‐phase liquid chromatography using Principal Component Analysis Source : ResearchGate URL :[Link]

Sources

Comparative Guide: IR Spectroscopy Analysis of Phenol and Ether Functional Groups

[1][2]

Executive Summary

In drug development and organic synthesis, distinguishing between phenolic and ether moieties is a critical checkpoint. While Nuclear Magnetic Resonance (NMR) provides structural resolution, Infrared (IR) Spectroscopy remains the rapid "fingerprinting" standard for functional group verification.

This guide objectively compares the spectral behaviors of phenols (Ar-OH) and ethers (R-O-R') and evaluates the performance of Attenuated Total Reflectance (ATR) versus Transmission (KBr Pellet) sampling techniques.

Key Takeaway: While KBr transmission is the historical gold standard for resolution, ATR is the recommended technique for phenolic analysis to eliminate false-positive O-H broadening caused by hygroscopic KBr salts.

Theoretical Foundation: Vibrational Modes

To interpret the spectra accurately, one must understand the mechanical differences in the bond vibrations governed by Hooke’s Law.

Phenols (Ar-OH)

Phenols exhibit a complex vibrational profile due to the conjugation of the oxygen lone pair with the aromatic ring.

  • O-H Stretch: The most diagnostic feature.[1] In condensed phases (solid/liquid), phenols form strong intermolecular hydrogen bonds, causing significant broadening and a redshift of the O-H band.[1]

  • C-O Stretch: The bond order is slightly greater than 1 due to resonance (C=O character), shifting the stretch to a higher wavenumber (~1220 cm⁻¹) compared to aliphatic alcohols (~1050 cm⁻¹).[1]

Ethers (R-O-R')

Ethers are characterized by the absence of O-H and C=O bands. Their identification relies on the C-O-C stretching vibration.

  • C-O-C Stretch: This creates a strong dipole change, resulting in intense bands. However, the exact position varies significantly between aliphatic (1150–1085 cm⁻¹) and aromatic ethers (1275–1200 cm⁻¹).

Comparative Spectral Analysis

The following table synthesizes the critical diagnostic peaks required to distinguish these groups.

FeaturePhenol (Ar-OH)Ether (Aliphatic R-O-R)Aromatic Ether (Ar-O-R)Mechanistic Insight
O-H Stretch 3200–3550 cm⁻¹ (Broad, Strong)AbsentAbsentH-bonding causes broadening.[1] Sharp peak (3600 cm⁻¹) only in dilute solution.
C-O Stretch ~1220 cm⁻¹ (Strong)1150–1085 cm⁻¹ (Strong)1275–1200 cm⁻¹ (Asym)Phenolic C-O is stronger/stiffer due to ring conjugation.
Aromatic C=C 1600 & 1475 cm⁻¹Absent1600 & 1475 cm⁻¹Ring breathing modes; confirms aromaticity.
C-H Stretch >3000 cm⁻¹ (Aromatic)<3000 cm⁻¹ (Aliphatic)Mixed (depends on R group)sp² vs sp³ hybridization.
Interference Water (overlaps O-H)Esters (C-O overlap)Esters (C-O overlap)Check for C=O (~1700 cm⁻¹) to rule out esters.
Diagnostic Logic Flow

The following diagram illustrates the decision tree for distinguishing these moieties in an unknown sample.

SpectralLogicStartUnknown Sample SpectrumCheckOHCheck 3200-3600 cm⁻¹(Broad Band?)Start->CheckOHCheckCOCheck 1700 cm⁻¹(C=O Peak?)CheckOH->CheckCONo (O-H Absent)CheckRingCheck 1600/1500 cm⁻¹(Aromatic C=C?)CheckOH->CheckRingYes (O-H Present)ResultEtherETHER CONFIRMED(C-O-C present)CheckCO->ResultEtherNo (C=O Absent)Check 1000-1300 cm⁻¹ResultEsterEster/KetoneCheckCO->ResultEsterYes (C=O Present)ResultPhenolPHENOL CONFIRMED(Ar-OH)CheckRing->ResultPhenolYes (Aromatic)ResultAlcoholAliphatic AlcoholCheckRing->ResultAlcoholNo (Aliphatic)

Figure 1: Decision logic for differentiating Phenols, Ethers, and related functional groups.

Sampling Technique Comparison: ATR vs. Transmission (KBr)

Choosing the right sampling method is as important as the spectral analysis itself.

ParameterATR (Attenuated Total Reflectance)Transmission (KBr Pellet)Recommendation
Principle Internal reflection (evanescent wave).Direct beam transmission.ATR for routine ID.
Sample Prep None (Direct contact).Grinding with KBr salt; pressing.ATR for speed.
Hygroscopicity Negligible. High. KBr absorbs moisture.ATR is critical for Phenols.
Pathlength Fixed (wavelength dependent).Variable (depends on pellet thickness).KBr for quantitative work.
Spectral Artifacts Peak shifts to lower wavenumbers; relative intensity changes.Christiansen effect (scattering) if particle size is too large.KBr for library matching.[2]

Critical Insight: For Phenol analysis , KBr pellets are risky. KBr is hygroscopic, and the absorbed water band (3300 cm⁻¹) overlaps perfectly with the Phenol O-H stretch. This can lead to false positives or an inability to assess the "dryness" of a phenolic sample. ATR is the superior choice for qualitative identification of phenols.

Experimental Protocol: ATR Analysis of Phenolic Ethers

This protocol ensures high-quality data generation using a Diamond or ZnSe ATR crystal.

Reagents & Equipment
  • FTIR Spectrometer (e.g., DTGS detector).[3]

  • ATR Accessory (Diamond/ZnSe single bounce).

  • Solvent: Isopropanol (for cleaning).

  • Sample: Phenol or Anisole (Ether) derivative.

Workflow

ATRProtocolStep11. Crystal Cleaning(Isopropanol + Lint-free wipe)Step22. Background Scan(Air, 32 scans)Step1->Step2NoteCritical: Ensure crystal is drybefore background!Step1->NoteStep33. Sample Loading(Cover crystal completely)Step2->Step3Step44. Apply Pressure(Use force gauge to optimal contact)Step3->Step4Step55. Data Acquisition(Sample Scan)Step4->Step5Step66. ATR Correction(Software Algorithm)Step5->Step6

Figure 2: Step-by-step ATR data acquisition workflow.

Detailed Steps
  • Crystal Preparation: Clean the ATR crystal with isopropanol. Wait 30 seconds for total evaporation. Any residual solvent will appear as artifact peaks.

  • Background Collection: Collect an air background (minimum 32 scans, 4 cm⁻¹ resolution). This subtracts atmospheric CO₂ and H₂O.

  • Sample Application:

    • Solids: Place ~10 mg of powder on the crystal center.

    • Liquids: Add 1 drop (ensure full coverage of the "bullseye").

  • Pressure Application (Solids only): Lower the pressure anvil. Watch the "Live Spectrum" mode. Increase pressure until the peak height at 1200 cm⁻¹ stabilizes. Do not over-tighten to avoid crystal damage.

  • Acquisition: Collect the sample spectrum (32 scans).

  • Post-Processing: Apply "ATR Correction" in your software. ATR penetration depth increases with wavelength (

    
    ), making low-wavenumber peaks appear stronger than in transmission. This correction normalizes the spectrum for library comparison.
    

References

  • NIST Mass Spectrometry Data Center. Phenol - IR Spectrum. NIST Chemistry WebBook, SRD 69.[3][4][5][6] [Link]

  • NIST Mass Spectrometry Data Center. Diethyl Ether - IR Spectrum. NIST Chemistry WebBook, SRD 69.[3][4][5][6] [Link]

  • Shimadzu Corporation. Measurement Methods for Powder Samples (ATR vs KBr). [Link][7]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds.[8][9] (Classic Reference for Spectral Interpretation). [Link]

X-Ray Crystallographic Profiling of Fluorinated Biphenyl Derivatives: A Comparative Guide for Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in structural biology and medicinal chemistry, I frequently encounter the challenge of optimizing biphenyl scaffolds. The introduction of fluorine atoms onto a biphenyl core is not merely a tactic to modulate lipophilicity; it is a profound structural intervention. Fluorination fundamentally alters the dihedral angle between the two phenyl rings, dictates crystal packing through unique intermolecular interactions (e.g., C–H···F, orthogonal π-stacking), and directly impacts the pharmacological performance of the resulting molecule.

This guide objectively compares the crystallographic and performance data of different fluorinated biphenyl derivatives—specifically comparing para-fluorinated, ortho-fluorinated, and polyfluorinated scaffolds—to provide drug development professionals with actionable, field-proven insights.

Crystallographic Comparison of Fluorination Patterns

The spatial arrangement of a biphenyl system is governed by the delicate balance between π-conjugation (which favors planarity) and steric/electrostatic repulsion (which favors a twisted conformation). X-ray crystallography provides the definitive ground truth for these conformational preferences.

Alternative A: Para-Fluorination (e.g., 4-Fluorobiphenyl)

Placing a fluorine atom at the para position minimizes steric interference at the biaryl junction. Crystallographic data reveals that 4-fluorobiphenyl is essentially planar in the solid state, exhibiting an arene–arene dihedral angle of ~0.71° [1].

  • Performance Impact: The lack of steric hindrance allows the rings to achieve maximum π-conjugation. In the crystal lattice, these molecules pack into corrugated sheets stabilized by weak C–H···F interactions. For drug design, para-fluorinated scaffolds are ideal when a flat, rigid pharmacophore is required to intercalate into narrow hydrophobic binding pockets.

Alternative B: Ortho-Fluorination (e.g., 2-Fluorobiphenyl)

Introducing fluorine at the ortho position creates immediate steric and electrostatic repulsion between the highly electronegative fluorine atom and the ortho-hydrogen of the adjacent ring. Single-crystal X-ray diffraction (SCXRD) demonstrates that 2-fluorobiphenyl adopts a highly twisted conformation with a dihedral angle of ~54.83° [1].

  • Performance Impact: This severe twist breaks π-conjugation and introduces axial chirality. As demonstrated in [4], adding a second ortho-fluorine (e.g., 2,2'-difluorobiphenyl) creates a severe eclipsed interaction for the planar syn rotamer, forcing the molecule into an anti conformation. This twisting is leveraged in medicinal chemistry to force molecules out of planarity, improving solubility and creating transient atropisomers.

Alternative C: Poly/Perfluorination

Perfluorination of one or both biphenyl rings drastically alters the electronic landscape. Fluorine's electron-withdrawing nature reverses the aromatic quadrupole moment, creating an electron-deficient π-system.

  • Performance Impact: While standard biphenyls prefer edge-to-face (T-shaped) packing, perfluorinated biphenyls preferentially engage in face-to-face π-π stacking with electron-rich aromatic rings. This "polar-π" interaction is a powerful tool for enhancing target affinity.

Performance in Applied Systems: Pharmacological Case Studies

To understand how these crystallographic properties translate to product performance, we compare three distinct pharmaceutical applications where the fluorination pattern dictates efficacy.

Case Study 1: Transient Atropisomerism in Flurbiprofen

Flurbiprofen, a non-steroidal anti-inflammatory drug (NSAID), utilizes a 2-fluorobiphenyl scaffold. The ortho-fluorine forces a dihedral angle of approximately ±44° , generating two transient atropisomers (Sa and Ra). High-resolution [3] reveal that Cyclooxygenase (COX) enzymes exhibit strict diastereoisomer-specific recognition, exclusively selecting the Sa atropisomer for binding. The low interconversion barrier allows the bulk drug to dynamically funnel into the active conformation.

Case Study 2: Polymorphic Stability in Diflunisal

Diflunisal utilizes a 2',4'-difluoro substitution pattern. The interplay between the dual fluorine atoms and the carboxylic acid group leads to complex crystal packing landscapes. [5] have identified four distinct polymorphs (Forms I–IV). The stability hierarchy is strictly ordered as FIII > FI > FII, FIV . Understanding this polymorphic behavior is critical for formulation scientists, as the metastable Form IV exhibits an unexpectedly lower intrinsic dissolution rate than the thermodynamically stable Form I, directly impacting oral bioavailability.

Case Study 3: Sub-nanomolar Affinity in FimH Antagonists

In the development of FimH antagonists for treating urinary tract infections, replacing a standard biphenyl aglycone with a perfluorinated biphenyl moiety yields an almost 4-fold gain in target affinity [2]. Co-crystallization with the FimH lectin domain reveals the causality: the perfluorinated ring forms a perfect, face-to-face π-π stacking interaction with the electron-rich Tyr48 gate of the binding pocket. This structural modification successfully pushes the


 into the sub-nanomolar range.

Quantitative Data Summary

The following table synthesizes the critical crystallographic and performance metrics for the discussed fluorinated biphenyl alternatives.

Fluorination PatternRepresentative CompoundSolid-State Dihedral AngleDominant Crystal Packing / InteractionApplied Performance Impact
Para-Fluorination 4-Fluorobiphenyl~0.71°Corrugated sheets, C–H···F bondsMaximized π-conjugation; flat pharmacophore
Ortho-Fluorination 2-Fluorobiphenyl~54.83°Twisted, bifurcated C–H···F bondsTransient atropisomerism (e.g., Flurbiprofen)
Di-Ortho-Fluorination 2,2'-Difluorobiphenyl>60° (avoiding syn)Anti-conformation preferenceHigh steric hindrance; prevents planarity
Perfluorination FimH Antagonist Aglycones~40–50°Face-to-face π-π stacking4-fold target affinity gain via inverse quadrupole

Self-Validating Protocol: SCXRD Workflow for Fluorinated Biphenyls

To ensure trustworthiness and reproducibility, the following protocol outlines the self-validating methodology for determining the crystal structure of novel fluorinated biphenyl derivatives. The causality behind each step is explicitly defined to prevent common crystallographic errors associated with halogenated aromatics.

Step 1: Crystal Growth via Vapor Diffusion

  • Action: Dissolve 10 mg of the fluorinated biphenyl in a minimum volume of dichloromethane (good solvent) in an inner vial. Place this inside a larger sealed vial containing hexane (antisolvent).

  • Causality: Fluorinated biphenyls often exhibit high solubility and low melting points. Slow vapor diffusion at 4°C prevents rapid precipitation, yielding high-quality, defect-free single crystals suitable for diffraction.

Step 2: Cryogenic Mounting and Data Collection

  • Action: Select a crystal (<0.3 mm) under polarized light. Mount on a MiTeGen loop using paratone oil and immediately transfer to the goniometer under a 100 K nitrogen cold stream.

  • Causality: Fluorine atoms in biphenyl systems are highly prone to thermal motion and positional disorder (often rotating over twofold axes). Collecting data at 100 K suppresses thermal ellipsoids, allowing for accurate resolution of the F-atom positions.

Step 3: Phase Solution and Refinement

  • Action: Solve the structure using intrinsic phasing (e.g., SHELXT) and refine using full-matrix least-squares on

    
     (SHELXL).
    
  • Validation Check 1 (Internal Consistency): Monitor the internal merging

    
    -factor (
    
    
    
    ) during data reduction. An
    
    
    validates that the crystal is not twinned and possesses sufficient symmetry.

Step 4: Disorder Modeling and Final Validation

  • Action: If the fluorine atom shows elongated electron density, model it across two split positions (e.g., C2 and C6) with constrained occupancies summing to 1.0.

  • Validation Check 2 (Self-Validation): The protocol is successful if the final

    
     value is 
    
    
    
    and the maximum residual electron density peak is
    
    
    . This mathematically confirms that the highly electronegative fluorine atom has been correctly assigned and differentiated from hydrogen atoms.

Structural Workflow Visualization

The following diagram maps the logical relationship between the choice of fluorination pattern, its direct impact on crystallographic conformation, and the resulting pharmacological utility.

G Scaffold Biphenyl Scaffold (Base Structure) ParaF Para-Fluorination (e.g., 4-Fluorobiphenyl) Scaffold->ParaF OrthoF Ortho-Fluorination (e.g., 2-Fluorobiphenyl) Scaffold->OrthoF PolyF Poly/Perfluorination (e.g., FimH Antagonists) Scaffold->PolyF Planar Planar Conformation Dihedral Angle ~0.71° ParaF->Planar Twisted Twisted Conformation Dihedral Angle ~54.8° OrthoF->Twisted ElecDef Electron-Deficient π-System Altered Quadrupole Moment PolyF->ElecDef PiConj Extended π-Conjugation Corrugated Sheet Packing Planar->PiConj Atrop Transient Atropisomerism (e.g., Flurbiprofen Sa/Ra) Twisted->Atrop PiStack Face-to-Face π-Stacking (Tyr48 Gate Interaction) ElecDef->PiStack

Impact of biphenyl fluorination patterns on crystallographic conformation and pharmacological utility.

References

  • "Intricacies of ligand coordination in tricarbonylchromium(0) complexes with ortho- and para-fluorobiphenyls", National Institutes of Health (PMC). URL:[Link]

  • "Improvement of Aglycone π‐Stacking Yields Nanomolar to Sub‐nanomolar FimH Antagonists", ChemMedChem (Wiley Online Library). URL:[Link]

  • "The Role of the Transient Atropisomerism and Chirality of Flurbiprofen Unveiled by Laser‐Ablation Rotational Spectroscopy", University of Valladolid Repository. URL:[Link]

  • "Rapid assessment of conformational preferences in biaryl and aryl carbonyl fragments", PLOS One. URL:[Link]

  • "A comprehensive spectroscopic study of the polymorphs of diflunisal and their phase transformations", University of Limerick Research Repository. URL:[Link]

Biological activity comparison of fluorinated vs non-fluorinated biaryls

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry, the biaryl scaffold is a privileged structure, serving as the backbone for countless kinase inhibitors, receptor antagonists, and liquid crystals. However, the non-fluorinated biaryl bond often suffers from rapid metabolic oxidation and suboptimal conformational flexibility.

This guide provides a technical comparison between fluorinated and non-fluorinated biaryls. It synthesizes experimental data to demonstrate how strategic fluorine substitution—specifically at the ortho positions—modulates torsional angles, blocks metabolic soft spots, and alters lipophilicity (


), often resulting in nanomolar-level potency gains.

The Physicochemical Pivot: Why Fluorine?

Before analyzing biological data, one must understand the structural causality. Replacing a hydrogen atom (


) with a fluorine atom (

) in a biaryl system is not merely a steric change; it is an electronic pivot.
The "Ortho-Effect" and Torsional Control

Non-fluorinated biaryls often exist in a dynamic equilibrium between planar and twisted conformations. This flexibility entails an entropic penalty upon binding to a rigid protein pocket.

  • Non-Fluorinated (H-Biaryl): Low rotational barrier (

    
    ). The molecule "scans" conformational space, reducing binding efficiency.
    
  • Fluorinated (F-Biaryl): The introduction of ortho-fluorine creates a specific dihedral twist (typically

    
    ) due to the repulsion between the fluorine lone pairs and the 
    
    
    
    -cloud of the adjacent ring. This "pre-organizes" the molecule into the bioactive conformation, reducing the entropic cost of binding.
Metabolic Blocking

The C-H bond (


) at the para position of a biaryl ring is a primary target for Cytochrome P450 (CYP450) hydroxylation. The C-F bond (

) is metabolically inert to this oxidation, effectively "blocking" the soft spot and extending half-life (

).

Comparative Case Studies: Experimental Data

The following data sets illustrate the direct impact of fluorination on potency and selectivity.

Case Study A: DYRK1A Kinase Inhibition

Target: Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), a target for neurodegenerative diseases.[1] Comparison: Non-fluorinated Gallocatechin (GCG) vs. Fluorinated derivatives.[1]

Table 1: Impact of Fluorination on DYRK1A Inhibition Potency

Compound IDModificationStructure NoteIC50 (nM)Fold Improvement
GCG (Control) NoneNative Biaryl System121 1.0x
1c Ortho-Fluorine2''-Fluoro substitution73 1.65x
1d Methylation only3''-Methoxy (No F)~2420.5x (Worse)
1e Difluorination2'',6''-Difluoro>1000Loss of Activity

Analysis: Mono-fluorination at the ortho position (1c) nearly doubled the potency, likely by locking the biaryl system into a conformation that better fits the ATP-binding pocket. However, excessive fluorination (1e) introduced too much steric bulk, abolishing activity.

Case Study B: PDE10A Inhibitors (Selectivity & Stability)

Target: Phosphodiesterase 10A (PDE10A) for CNS disorders. Comparison: Methoxy-biaryl (PQ-10) vs. Fluoroalkoxy-biaryl derivatives.

Table 2: Selectivity and Metabolic Stability Profiles

CompoundR-Group (Pos 6)PDE10A IC50 (nM)Selectivity (vs PDE3A)Metabolic Stability (HLM t1/2)
PQ-10

18Low< 15 min
16a

11 High (>100x) > 45 min
29 6-Fluoroquinoxaline32Moderate38 min

Analysis: Replacing the hydrogen on the methoxy group with fluorine (16a) not only improved potency (18 nM


 11 nM) but significantly enhanced metabolic stability in Human Liver Microsomes (HLM) by preventing O-dealkylation.

Mechanistic Visualization

The following diagram illustrates the two divergent pathways for a biaryl drug candidate: the metabolic failure of the non-fluorinated variant versus the stabilized success of the fluorinated analog.

G Start Biaryl Scaffold Candidate H_Path Non-Fluorinated (H-Biaryl) Start->H_Path Synthesis A F_Path Fluorinated (F-Biaryl) Start->F_Path Synthesis B Metabolism CYP450 Attack (Para-Hydroxylation) H_Path->Metabolism Liver Exposure Clearance Rapid Clearance (Low t1/2) Metabolism->Clearance Oxidation Block Metabolic Block (C-F Bond Inert) F_Path->Block Liver Exposure Conf_Lock Conformational Lock (Ortho-Twist) F_Path->Conf_Lock Binding Pocket Potency High Potency & Extended t1/2 Block->Potency Stability Conf_Lock->Potency Entropy Gain

Figure 1: Mechanistic divergence of fluorinated vs. non-fluorinated biaryls in metabolic and binding environments.

Experimental Protocols

To validate the advantages of fluorination in your own biaryl series, use the following self-validating protocols.

Protocol A: Comparative Microsomal Stability Assay

Objective: Quantify the "Metabolic Blocking" effect of fluorine.[2]

  • Preparation: Prepare

    
     DMSO stock solutions of both the Non-Fluorinated (Reference) and Fluorinated (Test) biaryls.
    
  • Incubation System: Use pooled Human Liver Microsomes (HLM) at

    
     protein concentration in phosphate buffer (pH 7.4).
    
  • Initiation:

    • Pre-incubate compounds (

      
       final conc.) with HLM for 5 min at 37°C.
      
    • Initiate reaction by adding NADPH-regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

  • Sampling: Aliquot

    
     at 
    
    
    
    min.
  • Quenching: Immediately add

    
     ice-cold Acetonitrile (containing internal standard, e.g., Tolbutamide) to precipitate proteins.
    
  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    determines half-life:
    
    
    Success Criteria: The Fluorinated analog should exhibit a
    
    
    
    
    2x that of the non-fluorinated reference.
Protocol B: 19F-NMR Conformational Analysis

Objective: Confirm the "Ortho-Twist" without expensive X-ray crystallography.

  • Solvent: Dissolve compound in

    
     (mimics polar biological environment better than 
    
    
    
    ).
  • Acquisition: Run a standard

    
     NMR and a 
    
    
    
    HOESY (Heteronuclear Overhauser Effect Spectroscopy) experiment.
  • Interpretation:

    • Observe through-space coupling between the ortho-fluorine and the protons on the adjacent ring.

    • Strong NOE signals indicate spatial proximity, confirming the twist angle.

    • Validation: If

      
       coupling constants in the carbon spectrum match predicted dihedral calculations (DFT), the conformation is confirmed.
      

References

  • Schwan, G., et al. Fluorine-containing 6,7-dialkoxybiaryl-based inhibitors for phosphodiesterase 10 A: synthesis and in vitro evaluation.[3] ChemMedChem (2014).[3] Retrieved from [Link]

  • Meanwell, N. A. Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. J. Med.[4] Chem. (2018).[5] Retrieved from [Link]

  • Bhattarai, P., et al. On the Metabolic Stability of Fluorinated Small Molecules.[6] ChemRxiv (2026).[6] Retrieved from [Link]

  • Müller, K., et al. Fluorine in Pharmaceuticals: Looking Beyond Intuition.[4] Science (2007). Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.